Quinidine hydrochloride
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFSRMTJJPTCW-VJAUXQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85135-88-2, 1668-99-1 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, dihydrochloride, (9S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85135-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9S)-6'-methoxycinchonan-9-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P5V5597B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Quinidine Hydrochloride on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Quinidine (B1679956), a Class Ia antiarrhythmic agent, modulates cardiac electrophysiology primarily through its interaction with several key ion channels.[1][2][3] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its complex pharmacology.
Core Mechanism of Action: Multi-Ion Channel Blockade
Quinidine's primary antiarrhythmic effect stems from its blockade of multiple cardiac ion channels, which alters the cardiac action potential.[1] It is not a selective channel blocker; its clinical efficacy and proarrhythmic potential are a direct result of its combined effects on sodium, potassium, and to a lesser extent, calcium channels.[1][2]
Sodium (Na+) Channel (Nav1.5) Blockade
As a Class Ia agent, quinidine's principal mechanism is the blockade of the fast inward sodium current (INa), which is mediated by the Nav1.5 channel isoform predominant in the heart.[1][3][4]
-
State-Dependent Blockade: Quinidine exhibits "use-dependent" or "state-dependent" blockade, meaning its affinity for the Na+ channel is highest when the channel is in the open or inactivated state, rather than the resting state.[1][2] This property causes its effects to be more pronounced at higher heart rates.[2] Cryo-electron microscopy studies have shown that quinidine binds within the channel's pore, directly obstructing the ion permeation pathway.[5][6][7] This binding also induces a conformational change that tightens the intracellular gate, further blocking ion flow.[5][8]
-
Electrophysiological Effects: By blocking INa, quinidine reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential.[1][2] This slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1][9]
Potassium (K+) Channel Blockade
Quinidine's effect on potassium channels is critical to its pharmacological profile, contributing to both its antiarrhythmic action (action potential prolongation) and its significant proarrhythmic risk (Torsades de Pointes).[2][4]
-
hERG (Kv11.1) Channel (IKr): Quinidine is a potent blocker of the rapid delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[10][11][12] This blockade is a key contributor to the prolongation of the action potential duration (APD) and the corresponding QT interval on an electrocardiogram (ECG).[2][4][13] The risk of Torsades de Pointes is strongly associated with excessive IKr blockade.[10]
-
Other Potassium Channels: Quinidine also inhibits several other potassium currents, including:
Calcium (Ca2+) Channel Blockade
Quinidine exerts a weaker blocking effect on the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the action potential.[1][2][9][16] This action can lead to a negative inotropic (reduced contractility) effect.[1]
Other Pharmacological Effects
-
Anticholinergic (Vagolytic) Activity: Quinidine blocks muscarinic M2 receptors, which can increase heart rate and atrioventricular (AV) conduction.[1] This effect can sometimes counteract its direct depressant actions on cardiac conduction.
Quantitative Data: Inhibitory Effects of Quinidine
The following tables summarize the half-maximal inhibitory concentrations (IC50) of quinidine on various cardiac ion channels. Values can vary based on the experimental model and conditions.
Table 1: Quinidine Blockade of Cardiac Sodium Channels
| Channel/Current | Parameter | Value (μM) | Species/Expression System | Reference |
|---|---|---|---|---|
| Nav1.5 / INa (peak) | IC50 | 28.9 ± 2.2 | HEK293 cells | [17] |
| Nav1.5 / INa | IC50 (equilibrium) | 40 | Rat cardiac myocytes | [18] |
| Nav1.5 / INa | KD (nonactivated state) | 10 | Rat cardiac myocytes | [18] |
| Nav1.5 / INa | KD (activated state) | 433 | Rat cardiac myocytes |[18] |
Table 2: Quinidine Blockade of Cardiac Potassium Channels
| Channel/Current | Parameter | Value (μM) | Species/Expression System | Reference |
|---|---|---|---|---|
| hERG / IKr | IC50 | 0.8 ± 0.1 | Xenopus oocytes | [1] |
| hERG / IKr | IC50 | 3.00 ± 0.03 | Xenopus oocytes | [12][19] |
| hERG / IKr | IC50 | 0.41 ± 0.04 | Mammalian (unspecified) | [20] |
| Kv1.5 / IKur | IC50 | 10 | HL-1 atrial myocytes | [1][14] |
| Kv2.1 | IC50 | 20 | HL-1 cells | [1][14] |
| IK1 (pediatric) | IC50 | 4.1 | Human atrial myocytes | [21] |
| IK1 (adult) | IC50 | 42.6 | Human atrial myocytes | [21] |
| RHK1 / Ito | IC50 | 875 (at +60 mV) | Xenopus oocytes |[15] |
Table 3: Quinidine Blockade of Cardiac Calcium Channels
| Channel/Current | Parameter | Value (μM) | Species/Expression System | Reference |
|---|
| Cav1.2 / ICaL | - | Blockade observed, but specific IC50 values are not consistently reported in the literature.[1][22] | Canine ventricular myocytes[16] | - |
Key Experimental Protocols
The primary technique for quantifying the effects of quinidine on cardiac ion channels is patch-clamp electrophysiology .[1]
Whole-Cell Patch-Clamp Electrophysiology Protocol
This method is used to measure ionic currents from an entire cell, either an isolated cardiomyocyte or a cell from a heterologous expression system (e.g., HEK293, CHO cells) engineered to express a specific ion channel.[1]
-
Cell Preparation:
-
Solutions:
-
Internal (Pipette) Solution: Mimics the intracellular ionic environment. Typically contains high K+, low Na+, a pH buffer (e.g., HEPES), and a Ca2+ chelator (e.g., EGTA) to control intracellular signaling.
-
External (Bath) Solution: Mimics the extracellular fluid. Typically contains physiological concentrations of NaCl, KCl, CaCl2, MgCl2, and a pH buffer.
-
-
Recording:
-
A glass micropipette (resistance 2-5 MΩ) filled with the internal solution is pressed against the cell membrane.[1]
-
Gentle suction is applied to form a high-resistance "giga-seal" ( >1 GΩ).[23]
-
A brief pulse of suction ruptures the membrane patch, establishing the "whole-cell" configuration.[1][23][24] This allows the amplifier to control the cell's membrane potential and measure the resulting currents.[24]
-
-
Voltage-Clamp Protocols:
-
The cell's membrane potential is held at a specific level (holding potential).
-
A series of voltage steps (the "protocol") are applied to elicit channel gating (activation, inactivation, deactivation). The specific protocol is designed to isolate the current of interest. For example, to measure IKr (hERG), a depolarizing pulse is applied to open the channels, followed by a repolarizing step to measure the characteristic large "tail current."[23]
-
-
Drug Application & Data Analysis:
-
Baseline currents are recorded.
-
The external solution is switched to one containing a known concentration of quinidine hydrochloride.[23]
-
The voltage-clamp protocol is repeated, and the resulting currents are recorded.
-
The percentage of current inhibition is calculated. By testing a range of concentrations, a dose-response curve is generated to determine the IC50 value.[23]
-
Visualizations
Signaling and Logical Relationship Diagrams
Caption: State-dependent blockade of Nav1.5 channels by quinidine.
Caption: Quinidine's multi-channel effects on the cardiac action potential.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinidine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 4. What is the mechanism of Hydrothis compound? [synapse.patsnap.com]
- 5. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EMDB-0942: voltage-gated sodium channel Nav1.5 with quinidine - Yorodumi [pdbj.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Extracellular potassium dependency of block of HERG by quinidine and cisapride is primarily determined by the permeant ion and not by inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. docs.axolbio.com [docs.axolbio.com]
The Stereochemical Nuances of Quinidine Hydrochloride: A Deep Dive into its Biological Activity
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereochemistry of quinidine (B1679956) hydrochloride and its profound impact on its biological activity. Quinidine, a Class IA antiarrhythmic agent and a historical antimalarial drug, presents a compelling case study in the importance of stereoisomerism in pharmacology. This document delves into the molecule's structural intricacies, its multi-faceted mechanism of action, and the experimental methodologies used to elucidate its pharmacodynamics.
The Stereochemical Landscape of Quinidine
Quinidine is a diastereomer of quinine, another cinchona alkaloid.[1] Both molecules share the same molecular formula, C₂₀H₂₄N₂O₂, but differ in their three-dimensional arrangement at two of their five stereocenters.[2] This subtle distinction in stereochemistry is the cornerstone of their differing pharmacological profiles.
The quinidine molecule is characterized by a quinoline (B57606) and a quinuclidine (B89598) ring system linked by a hydroxymethylene bridge. The absolute configuration of the chiral centers in quinidine is crucial for its interaction with biological targets.
Table 1: Stereochemical Configuration of Quinidine vs. Quinine
| Chiral Center | Quinidine Configuration | Quinine Configuration |
| C8 | R | S |
| C9 | S | R |
This difference in spatial arrangement, particularly at the C8 and C9 positions, dictates the orientation of the hydroxyl and quinoline groups, which are critical for binding to ion channels and other molecular targets.
Biological Activity and Mechanism of Action
Quinidine's primary therapeutic application is as a Class IA antiarrhythmic agent, where it acts as a broad-spectrum ion channel blocker.[3][4] Its biological activity also extends to antimalarial effects and enzyme inhibition.
Antiarrhythmic Activity: A Multi-Ion Channel Blockade
The antiarrhythmic effects of quinidine are primarily attributed to its ability to block voltage-gated sodium and potassium channels in cardiomyocytes.[3] This blockade alters the cardiac action potential, thereby suppressing abnormal heart rhythms.
-
Sodium Channel (Nav1.5) Blockade: Quinidine exhibits a use-dependent blockade of the fast inward sodium current (INa).[3] This means its blocking effect is more pronounced at higher heart rates. By inhibiting INa, quinidine slows the rate of depolarization (Phase 0) of the cardiac action potential, reduces the maximum upstroke velocity (Vmax), and consequently slows conduction velocity in the heart.[5]
-
Potassium Channel Blockade: Quinidine blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, and the transient outward current (Ito).[3][6][7] The inhibition of these potassium currents prolongs the duration of the cardiac action potential and the effective refractory period, which contributes to its antiarrhythmic effect but also carries a risk of proarrhythmic events like Torsades de Pointes.[8]
The following diagram illustrates the primary signaling pathway affected by quinidine in a cardiac myocyte.
Antimalarial Activity
Historically, quinidine has been used to treat malaria, particularly severe cases caused by Plasmodium falciparum.[9] Its mechanism of action is believed to be similar to that of quinine, involving the inhibition of hemozoin biocrystallization in the malaria parasite.[10] This leads to the accumulation of toxic heme, which ultimately kills the parasite.
Enzyme Inhibition
Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[11][12] This interaction is clinically significant as it can lead to drug-drug interactions by altering the metabolism of other drugs that are substrates for this enzyme.
Quantitative Analysis of Biological Activity
The potency of quinidine's interaction with its molecular targets is quantified by various parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ).
Table 2: Quantitative Data on Quinidine Hydrochloride's Biological Activity
| Target | Parameter | Value (µM) | Biological System | Reference |
| Peak Nav1.5 Current | IC₅₀ | 28.9 ± 2.2 | HEK293 cells | [13][14] |
| Late Nav1.5 Current | IC₅₀ | 12.0 ± 0.7 | Rabbit ventricular myocytes | [8] |
| IKr (hERG) | IC₅₀ | 4.5 ± 0.3 | Rabbit ventricular myocytes | [8] |
| IK (Delayed Rectifier) | IC₅₀ | 11.4 | Rat ventricular myocytes | [6] |
| Ito (Transient Outward) | IC₅₀ | 17.6 | Rat ventricular myocytes | [6] |
| General K⁺ Channel | IC₅₀ | 19.9 | Not specified | [2] |
| CYP2D6 | Kᵢ | 0.027 | Yeast microsomes | [11] |
Experimental Protocols
The characterization of quinidine's biological activity relies on a suite of sophisticated experimental techniques.
Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the effects of drugs on ion channels.
Methodology:
-
Cell Preparation: Individual cardiomyocytes are isolated from cardiac tissue or cell lines (e.g., HEK293) stably expressing the ion channel of interest are cultured.
-
Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an appropriate intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents.
-
Drug Application: this compound is dissolved in the extracellular solution and perfused onto the cell at various concentrations.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the effect of quinidine on channel activity, including parameters like IC₅₀.
The following diagram outlines the general workflow for a patch-clamp experiment.
In Vitro Antimalarial Susceptibility Testing
The efficacy of quinidine against P. falciparum is typically assessed using in vitro culture techniques.
Methodology:
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a specialized medium.
-
Drug Dilution: A series of concentrations of this compound are prepared.
-
Incubation: The cultured parasites are exposed to the different drug concentrations for a defined period (e.g., 48-72 hours).
-
Growth Inhibition Assessment: Parasite growth is measured using various methods, such as microscopy (counting parasitemia), radioisotope incorporation, or colorimetric assays (e.g., SYBR Green I).
-
IC₅₀ Determination: The concentration of quinidine that inhibits parasite growth by 50% is calculated.
Conclusion
The stereochemistry of this compound is inextricably linked to its biological activity. Its specific three-dimensional structure allows for a multi-faceted interaction with various ion channels and enzymes, leading to its therapeutic effects as an antiarrhythmic and antimalarial agent, as well as its potential for drug-drug interactions. A thorough understanding of its stereochemical properties and the quantitative aspects of its biological interactions, as detailed in this guide, is essential for researchers and clinicians working to optimize its therapeutic use and to design novel, more selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Quinidine - Wikipedia [en.wikipedia.org]
- 4. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo modulation of CYP enzymes by quinidine and rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
Physical and chemical properties of quinidine hydrochloride monohydrate
An In-depth Technical Guide to the Physical and Chemical Properties of Quinidine (B1679956) Hydrochloride Monohydrate
Introduction
Quinidine hydrochloride monohydrate is the monohydrochloride, monohydrate salt of quinidine, a Class Ia antiarrhythmic agent and a stereoisomer of the antimalarial drug quinine.[1][2] Originally derived from the bark of the cinchona tree, it has a long history in the management of cardiac arrhythmias.[1] Its primary therapeutic action involves the blockade of multiple cardiac ion channels, which alters the cardiac action potential.[3]
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound monohydrate. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows to support research, development, and quality control activities.
Core Physical and Chemical Properties
The fundamental identifiers and properties of this compound monohydrate are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride | [4][5] |
| Synonyms | Quinidine monohydrochloride monohydrate | [4][6] |
| CAS Number | 6151-40-2 | [4][5] |
| Molecular Formula | C20H27ClN2O3 | [4][5][6] |
| Molecular Weight | 378.89 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder or lustrous needles | [2][4] |
Quantitative Physical Data
Quantitative data are critical for formulation, stability, and bioavailability studies. The following tables provide key physical property values for this compound monohydrate.
Table 1: Physicochemical Properties
| Property | Value(s) | Conditions | Source(s) |
| Melting Point | 170-175 °C | Not Specified | [4][7] |
| ~172 °C | Not Specified | [4][8] | |
| pKa | 5.4 and 10.0 | 20°C | [4] |
| 9.05 (Strongest Basic) | Not Specified | [4] | |
| LogP | 3.44 | Not Specified | [4] |
| Specific Optical Rotation | +258° | 17°C (in alcohol) | [9] |
| +230° | 15°C (c=1.8 in chloroform) | [9] |
Table 2: Solubility Profile
| Solvent | Solubility | Temperature | pH | Source(s) |
| Water | 10 mg/mL (26.39 mM) | 25°C | Not Specified | [4] |
| >56.8 µg/mL | Not Specified | 7.4 | [5] | |
| DMSO | 76 mg/mL (200.58 mM) | 25°C | Not Specified | [4] |
| Ethanol | 76 mg/mL (200.58 mM) | 25°C | Not Specified | |
| Chloroform | 1 g in 1.6 mL | Not Specified | Not Specified | [7] |
| Methanol | Very soluble | Not Specified | Not Specified | [4][7] |
Chemical Properties and Mechanism of Action
Quinidine is a dibasic compound whose antiarrhythmic effects stem from its ability to block multiple ion channels within cardiomyocytes.[1][3][4] This multi-channel blockade is the cornerstone of its Class Ia classification.
The primary mechanism of action is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][10] This blockade is use-dependent, meaning its effectiveness increases at higher heart rates.[1][3] In addition to its effect on sodium channels, quinidine also blocks several potassium channels (including IKr, IKs, and IK1) and L-type calcium channels (ICaL).[1][3] This combined action prolongs the action potential duration and the QT interval on an electrocardiogram.[1][3] Furthermore, quinidine exhibits anticholinergic (vagolytic) properties by blocking muscarinic M2 receptors.[3]
References
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. CAS 6151-40-2: this compound monohydrate [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound monohydrate | C20H27ClN2O3 | CID 16219921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6151-40-2 [chemicalbook.com]
- 7. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 56-54-2・Quinidine・176-00111[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
Quinidine Hydrochloride: An In-depth Technical Guide on its Potassium Channel Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quinidine (B1679956) hydrochloride's role as a potassium channel blocker, a critical aspect of its antiarrhythmic activity. Quinidine, a class Ia antiarrhythmic agent, exerts its effects by modulating various ion channels, with its interaction with potassium channels being paramount to its therapeutic and proarrhythmic actions. This document details the inhibitory concentrations (IC50) of quinidine on key cardiac potassium channels, outlines the experimental methodologies used to determine these values, and visualizes the associated molecular interactions and workflows.
Quantitative Analysis of Quinidine's Potassium Channel Inhibition
Quinidine's interaction with potassium channels is complex, exhibiting varying affinities for different channel subtypes. The half-maximal inhibitory concentration (IC50) is a crucial metric for quantifying the potency of this blockade. The following table summarizes the IC50 values of quinidine for several key cardiac potassium channels, as determined in various experimental systems. It is important to note that these values can differ based on the expression system, recording conditions, and specific voltage protocols utilized.
| Potassium Channel Current | Channel Subtype | Experimental System | IC50 (µM) | Reference(s) |
| Rapid Delayed Rectifier (IKr) | hERG | tsA201 cells | 0.41 ± 0.04 | [1] |
| hERG | Ltk- cells | 0.8 ± 0.1 | [2][3] | |
| hERG | Xenopus oocytes | 3.00 ± 0.03 | [2][3] | |
| Ultra-rapid Delayed Rectifier (IKur) | Kv1.5 | Human atrial myocytes | 5 - 7 | [4][5] |
| hKv1.5 | HEK cells | 7.2 (Kd at +60 mV) | [6][7] | |
| Transient Outward Current (Ito) | Adult Human Atrial Myocytes | Human atrial myocytes | 21.8 | [4] |
| Pediatric Human Atrial Myocytes | Human atrial myocytes | 112.2 | [4] | |
| Rat Ventricular Myocytes | Rat ventricular myocytes | 17.6 (normal K+), 17.3 (hypokalemic) | [8] | |
| Inwardly Rectifying K+ Current (IK1) | Rat Ventricular Myocytes | Rat ventricular myocytes | Not specified, higher concentrations required | [8] |
| Slow Delayed Rectifier (IKs) | KCNQ1/KCNE1 | Xenopus oocytes | Preferential block in rested state | [9][10] |
| Delayed Rectifier K+ Current (IK) | Rat Ventricular Myocytes | Rat ventricular myocytes | 11.4 (normal K+), 10.0 (hypokalemic) | [8] |
Core Signaling and Interaction Pathways
Quinidine's primary mechanism of action involves the blockade of multiple ion channels, which collectively alters the cardiac action potential.[11] Its effect on potassium channels, particularly the prolongation of the repolarization phase, is a key contributor to its antiarrhythmic properties.[12][13]
Experimental Protocols for IC50 Determination
The determination of quinidine's IC50 values on potassium channels predominantly relies on patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in single cells.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of quinidine on a specific potassium current and determine its IC50.
Cell Preparation:
-
Cell Culture: Mammalian cell lines (e.g., HEK293, Ltk-) stably or transiently expressing the potassium channel of interest are cultured under standard conditions.[1][2][3] Alternatively, primary cells such as human atrial myocytes can be isolated.[4]
-
Dissociation: For primary cells, enzymatic dissociation is performed to obtain single myocytes.
-
Plating: Cells are plated onto glass coverslips for recording.
Electrophysiological Recording:
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose), adjusted to a physiological pH.
-
Internal Solution (Pipette): Contains a high concentration of potassium (e.g., KCl or K-gluconate), EGTA to buffer calcium, HEPES, and ATP, also adjusted to a physiological pH.
-
-
Giga-seal Formation: A micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.
Drug Application and Data Acquisition:
-
Voltage Protocol: A specific voltage protocol is applied to elicit the potassium current of interest. For example, to measure hERG currents, a depolarizing pulse to activate the channels is followed by a repolarizing step to measure the tail current, which is where the effect of the drug is often quantified.[2][3]
-
Baseline Recording: The potassium current is recorded in the absence of quinidine.
-
Drug Perfusion: The external solution is exchanged for one containing a known concentration of this compound.
-
Recording in Presence of Drug: The potassium current is recorded again after the drug has reached a steady-state effect.
-
Concentration-Response: This process is repeated for a range of quinidine concentrations.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration. The IC50 value is then determined by fitting the concentration-response data to the Hill equation.
Two-Electrode Voltage Clamp (TEVC) for Xenopus Oocytes
For studies utilizing Xenopus oocytes, the two-electrode voltage clamp technique is employed. This method involves injecting cRNA encoding the potassium channel into the oocyte and, after a period of protein expression, impaling the oocyte with two microelectrodes—one for voltage sensing and one for current injection. The principles of drug application and data analysis are similar to those of whole-cell patch-clamp.[2][3]
State-Dependent Blockade of Potassium Channels
Quinidine's blockade of potassium channels is often state-dependent, meaning its affinity for the channel can vary depending on whether the channel is in a resting, open, or inactivated state. For many potassium channels, quinidine exhibits a higher affinity for the open state.
Conclusion
This compound is a potent blocker of multiple cardiac potassium channels, a characteristic that is central to its antiarrhythmic efficacy. The IC50 values vary across different potassium channel subtypes and experimental conditions, highlighting the complexity of its pharmacological profile. A thorough understanding of its interactions with these channels, quantified through meticulous electrophysiological studies, is essential for its appropriate clinical application and for guiding the development of safer and more selective antiarrhythmic therapies. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals working in the field of cardiac electrophysiology and antiarrhythmic drug discovery.
References
- 1. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Gating charge and ionic currents associated with quinidine block of human Kv1.5 delayed rectifier channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gating charge and ionic currents associated with quinidine block of human Kv1.5 delayed rectifier channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Quinidine preferentially blocks the slow delayed rectifier potassium channel in the rested state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 13. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
Unraveling the Dynamics: A Technical Guide to the Use-Dependent Block of Sodium Channels by Quinidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use-dependent block of sodium channels by quinidine (B1679956) hydrochloride, a cornerstone concept in cardiac electrophysiology and pharmacology. Quinidine, a Class Ia antiarrhythmic agent, exhibits a complex interaction with voltage-gated sodium channels (Nav), a phenomenon that is critical to its therapeutic and proarrhythmic effects. This document delves into the quantitative aspects of this interaction, details the experimental methodologies used for its characterization, and provides visual representations of the underlying mechanisms and workflows.
Core Mechanism: The Modulated Receptor Hypothesis
The interaction of quinidine with sodium channels is best explained by the Modulated Receptor Hypothesis .[1] This model posits that the affinity of quinidine for the sodium channel receptor is not constant but is instead dependent on the conformational state of the channel: resting, open, or inactivated.[1] Quinidine exhibits a low affinity for the resting state of the channel and a significantly higher affinity for the open and inactivated states.[1][2] This state-dependent binding is the foundation of its use-dependent and voltage-dependent properties.
During periods of high-frequency stimulation, such as during tachyarrhythmias, sodium channels spend more time in the open and inactivated states. This increased dwell time in high-affinity states allows for the progressive accumulation of quinidine-bound channels, leading to a cumulative block of the sodium current (INa).[3] This "use-dependent" or "frequency-dependent" block is a hallmark of Class I antiarrhythmic drugs.[4][5]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters that define the interaction of quinidine with cardiac sodium channels.
| Parameter | Value | Cell Type / Conditions | Source |
| IC50 (Peak INa) | 28.9 ± 2.2 μM | HEK293 cells expressing hNav1.5 (Vhold = -95 mV) | [6] |
| IC50 (Equilibrium Binding) | 40 μM | Freshly isolated rat cardiac myocytes | [7] |
| Tonic Block | < 10% at 20 μM | Guinea pig cardiac myocytes (at -120 mV) | |
| Use-Dependent Block | > 90% reduction with a fast pulse train (at 20 μM) | Guinea pig cardiac myocytes |
Table 1: Inhibitory Concentrations and Block Characteristics of Quinidine
| Parameter | Channel State | Value | Source |
| Dissociation Constant (Kd) | Resting (Nonactivated) | 10 μM | [7] |
| Activated | 433 μM | [7] | |
| Association Rate (kon) | Resting | 14.8 ± 1.0 x 102 M-1s-1 | |
| Activated | 14.2 ± 5.7 x 106 M-1s-1 | ||
| Dissociation Rate (koff) | Resting | 0.16 ± 0.03 s-1 | |
| Activated | 63 ± 12 s-1 | ||
| Time Constant of Recovery from Block (τrecovery) | Near normal resting potential | 3 - 8 s | [2][3] |
| At -160 mV | 34 ± 10 s | ||
| At -120 mV | 90 ± 35 s |
Table 2: State-Dependent Affinity and Kinetic Parameters of Quinidine
Experimental Protocols
The primary technique for investigating the use-dependent block of sodium channels by quinidine is the whole-cell patch-clamp method.[8] This allows for the precise control of the cell membrane potential and the measurement of ionic currents.
Cell Preparation and Solutions
-
Cells: Acutely isolated cardiac myocytes (e.g., from guinea pig or rabbit ventricles) or cell lines stably expressing the cardiac sodium channel isoform (Nav1.5), such as HEK293 or CHO cells, are commonly used.[8]
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[9]
-
Internal (Pipette) Solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.[9]
-
Quinidine Hydrochloride: A stock solution is prepared and diluted to the desired final concentrations in the external solution.
Voltage-Clamp Protocols
1. Protocol for Measuring Tonic Block:
-
Holding Potential (Vh): The cell membrane is held at a very negative potential (e.g., -120 mV to -140 mV) to ensure that most sodium channels are in the resting state.
-
Test Pulse: A brief depolarizing pulse (e.g., to -20 mV for 20-50 ms) is applied at a low frequency (e.g., 0.1 Hz) to elicit the peak inward sodium current (INa).
-
Procedure: After establishing a stable baseline current, the external solution containing quinidine is perfused. The steady-state reduction in the peak INa amplitude represents the tonic block.
2. Protocol for Measuring Use-Dependent Block:
-
Holding Potential (Vh): Similar to the tonic block protocol, the cell is held at a negative potential (e.g., -100 mV to -120 mV).
-
Pulse Train: A train of depolarizing pulses (e.g., to -20 mV for 10-20 ms) is applied at a higher frequency (e.g., 1-10 Hz).
-
Procedure: The peak INa is measured for each pulse in the train. In the presence of quinidine, a progressive decrease in the current amplitude will be observed with each successive pulse. The extent and rate of this decline quantify the use-dependent block.
3. Protocol for Measuring Recovery from Use-Dependent Block:
-
Conditioning Pulse Train: A pulse train is applied as described above to induce use-dependent block.
-
Recovery Interval: Following the train, the membrane potential is returned to the holding potential for a variable duration (the recovery interval).
-
Test Pulse: A single test pulse is applied after the recovery interval to measure the fraction of channels that have recovered from the block.
-
Procedure: By varying the duration of the recovery interval, the time course of recovery from block can be determined and fitted with an exponential function to calculate the time constant of recovery (τrecovery).
Mandatory Visualizations
Signaling Pathway of Use-Dependent Block
Caption: Modulated receptor hypothesis for quinidine's use-dependent block.
Experimental Workflow for Assessing Use-Dependent Block
References
- 1. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in frequency dependence of quinidine effects on force, dV/dtmax and action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential analysis of the frequency-dependent effects of class 1 antiarrhythmic drugs according to periodical ligand binding: implications for antiarrhythmic and proarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Pharmacokinetics and Pharmacodynamics of Quinidine in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine (B1679956), a Class Ia antiarrhythmic agent, has a long history in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of sodium and potassium channels, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period.[1][2] Despite its clinical use, a thorough understanding of its pharmacokinetic and pharmacodynamic profile in preclinical models is crucial for the development of safer and more effective antiarrhythmic therapies. This guide provides a comprehensive overview of the preclinical pharmacology of quinidine, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of quinidine have been characterized in various preclinical species. Significant interspecies differences exist, highlighting the importance of selecting appropriate animal models for non-clinical safety and efficacy studies. Quinidine is extensively bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[3][4][5] Metabolism is a major route of elimination, with hepatic biotransformation accounting for a significant portion of its clearance.[6][7] The cytochrome P450 enzyme CYP3A4 is a key player in quinidine metabolism.[8]
Data Presentation: Pharmacokinetic Parameters of Quinidine in Preclinical Models
The following tables summarize key pharmacokinetic parameters of quinidine across various preclinical species. These data are essential for designing and interpreting preclinical studies, as well as for scaling doses to predict human pharmacokinetics.
Table 1: Intravenous Pharmacokinetic Parameters of Quinidine in Various Preclinical Species
| Species | Dose | Half-Life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/min) | Reference(s) |
| Dog (Beagle) | IV Infusion | 12.0 ± 5.7 | 4.78 ± 1.11 | 0.074 ± 0.047 | [9] |
| Pony | Not Specified | - | 6.32 | - | [3] |
| Goat | Not Specified | 0.85 | - | - | [3] |
| Swine | Not Specified | - | 1.25 | - | [3] |
| Cat | Not Specified | - | - | - | [3] |
| Rabbit | IV Bolus | 2.21 ± 0.45 | - | - | [10] |
Table 2: Oral Pharmacokinetic Parameters of Quinidine in Preclinical Models
| Species | Dose | Cmax (mg/L) | Tmax (hours) | Bioavailability (%) | Reference(s) |
| Horse (Oral Solution, Non-fed) | 20 mg/kg (loading) | - | - | 75.0 ± 10.2 (relative to fed) | [11] |
| Horse (Oral Solution, Fed) | 20 mg/kg (loading) | - | - | - | [11] |
| Rat (with Morphine) | 30 mg/kg p.o. | Increased 5.2-fold | - | - | [12] |
Table 3: Protein Binding of Quinidine in Plasma of Various Species
| Species | Protein Binding (%) | Reference(s) |
| Porcine | 98 | [3] |
| Canine | 90 | [13] |
| Caprine | 77 | [3] |
| Human | 70-95 | [4][7] |
Pharmacodynamics
Quinidine's pharmacodynamic effects are primarily mediated through its interaction with cardiac ion channels. As a multi-channel blocker, it exhibits a complex electrophysiological profile that underlies both its therapeutic and proarrhythmic actions.
Data Presentation: In Vitro Inhibitory Potency of Quinidine on Key Cardiac Ion Channels
The half-maximal inhibitory concentrations (IC50) of quinidine against various cardiac ion channels are presented in Table 4. These values provide a quantitative measure of quinidine's potency at its molecular targets.
Table 4: IC50 Values of Quinidine for Various Cardiac Ion Channels
| Ion Channel | Preclinical Model | IC50 (µM) | Reference(s) |
| hERG (IKr) | HEK293 cells | 0.3 (approx.) | [3] |
| Nav1.5 (Peak) | HEK293 cells | 28.9 ± 2.2 | [14] |
| Cav1.2 (ICaL) | Not Specified | Not reached | [15] |
| Kv1.5 | HL-1 atrial myocytes | 3.5 (without BAPTA) | [10] |
| Kv4.2 | HL-1 atrial myocytes | 10 | [10] |
| Kv2.1 | HL-1 atrial myocytes | 20 | [10] |
Key Signaling Pathways and Mechanisms of Action
Quinidine's antiarrhythmic effects stem from its modulation of cardiac ion channel function, which in turn alters the cardiac action potential. A unique aspect of quinidine's mechanism is its ability to induce the internalization of the Kv1.5 potassium channel, a process independent of its pore-blocking activity.[10][15]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible preclinical data. The following sections outline key methodologies for investigating the pharmacokinetics and pharmacodynamics of quinidine.
Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of quinidine following oral and intravenous administration.
1. Animal Model:
-
Weight: 180-220 g.[16]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Fasting: Animals should be fasted overnight prior to dosing, with free access to water.[16]
2. Drug Formulation and Administration:
-
Vehicle: 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) for oral administration.[16]
-
Oral Administration: Administer quinidine suspension by oral gavage at a specified dose (e.g., 30 mg/kg).[12]
-
Intravenous Administration: Administer quinidine solution via a cannulated tail vein over a defined period (e.g., 10 minutes).[12]
3. Blood Sampling:
-
Collection Site: Tail vein.[16]
-
Time Points: Collect blood samples at 0 (pre-dose), 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[16]
-
Sample Processing: Collect blood into heparinized tubes and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.[16]
4. Bioanalytical Method:
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of quinidine in plasma.[16]
5. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.
Isolated Langendorff-Perfused Heart Model for Arrhythmia Assessment
This ex vivo model is valuable for studying the direct cardiac effects of quinidine, independent of systemic influences.
1. Animal Model:
2. Heart Isolation and Perfusion:
-
Anesthetize the animal and rapidly excise the heart.
-
Mount the heart on a Langendorff apparatus and initiate retrograde perfusion through the aorta with Krebs-Henseleit solution, warmed to 37°C and oxygenated with 95% O2/5% CO2.[17]
3. Electrophysiological Recordings:
-
Place electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).
-
Record a stable baseline for a designated period.
4. Arrhythmia Induction (Ischemia-Reperfusion Model):
-
Induce global ischemia by stopping the perfusion for a defined duration (e.g., 15 minutes).
-
Reperfuse the heart with oxygenated Krebs-Henseleit solution to induce reperfusion arrhythmias.
5. Quinidine Administration:
-
Once stable arrhythmias are observed, switch to a perfusion solution containing the desired concentration of quinidine.[17]
6. Data Analysis:
-
Continuously monitor the ECG to assess the effects of quinidine on the incidence and duration of arrhythmias.
-
Analyze changes in heart rate, QT interval, and arrhythmia burden.
Conclusion
This technical guide provides a comprehensive summary of the preclinical pharmacokinetics and pharmacodynamics of quinidine. The tabulated quantitative data, detailed experimental protocols, and visual representations of its mechanism of action offer a valuable resource for researchers in the field of cardiac pharmacology and drug development. A thorough understanding of quinidine's preclinical profile is essential for the rational design of future antiarrhythmic agents with improved safety and efficacy. The significant interspecies variability in pharmacokinetics underscores the importance of careful model selection in preclinical research. Furthermore, the complex, multi-channel blocking nature of quinidine highlights the need for integrated in vitro and in vivo approaches to fully characterize the pharmacological profile of novel antiarrhythmic compounds.
References
- 1. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 2. cipaproject.org [cipaproject.org]
- 3. Dose-dependent kinetics of quinidine in the perfused rat liver preparation. Kinetics of formation of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of quinidine on antinociception and pharmacokinetics of morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. currentseparations.com [currentseparations.com]
- 12. [An experimental model for the rational treatment of arrhythmias: a clinical study with quinidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug–Drug Interactions Of Amiodarone And Quinidine On The Pharmacokinetics Of Eliglustat In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Quinidine pharmacodynamics in normal and isoproterenol-induced hypertrophied blood-perfused working rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinidine Hydrochloride: An In-depth Technical Guide on its Cellular Electrophysiological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine (B1679956), a Class Ia antiarrhythmic agent, has a long and complex history in the management of cardiac arrhythmias.[1] Its therapeutic and proarrhythmic effects are rooted in its multifaceted interactions with various cardiac ion channels, which collectively alter the cellular electrophysiology of the heart. This technical guide provides a comprehensive overview of the effects of quinidine hydrochloride on cellular electrophysiology, with a focus on its molecular interactions with key cardiac ion channels. This document summarizes quantitative data on its inhibitory effects, details common experimental methodologies for studying these interactions, and provides visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action: Multi-Ion Channel Blockade
Quinidine exerts its antiarrhythmic effects primarily by blocking multiple cardiac ion channels, leading to significant alterations in the cardiac action potential.[1] It is considered a non-selective ion channel blocker, affecting sodium, potassium, and calcium currents.[1][2] This multi-channel blockade contributes to its overall electrophysiological profile, which includes a decrease in the maximum rate of depolarization (Vmax), a prolongation of the action potential duration (APD), and an extension of the refractory period.[1][3][4]
Sodium Channel (Nav1.5) Blockade
Quinidine's primary action is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][4] This blockade is characterized by its "use-dependent" nature, meaning its efficacy increases at higher heart rates.[2][5] By inhibiting INa, quinidine slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1] Quinidine binds to the open state of the Nav1.5 channel, the predominant sodium channel isoform in the heart, directly obstructing the ion permeation pathway.[1][6][7]
Potassium Channel Blockade
Quinidine blocks several types of potassium channels, which are crucial for the repolarization phase of the action potential.[2][4] This blockade is a key contributor to the prolongation of the APD and the QT interval observed with quinidine administration.[2] The primary potassium currents affected include:
-
Rapid Delayed Rectifier Potassium Current (IKr): Blockade of IKr, carried by the hERG channel, is a significant factor in quinidine-induced APD prolongation.[2][8]
-
Slow Delayed Rectifier Potassium Current (IKs): Quinidine also inhibits IKs, further contributing to delayed repolarization.[2]
-
Transient Outward Potassium Current (Ito): Inhibition of Ito by quinidine can alter the early phase of repolarization and contribute to APD prolongation.[2][3]
-
Inward Rectifier Potassium Current (IK1): Quinidine can also reduce the amplitude of IK1.[9]
Calcium Channel Blockade
Quinidine also exerts a blocking effect on the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the cardiac action potential.[1][2][10] This action can lead to a negative inotropic effect, reducing the force of myocardial contraction.[10] The effect on calcium current has been shown to exhibit both tonic and use-dependent block.[11]
Quantitative Data on Quinidine's Electrophysiological Effects
The following tables summarize the quantitative data on the effects of this compound on various ion channels and action potential parameters.
Table 1: Inhibitory Concentrations (IC50) of Quinidine on Cardiac Ion Channels
| Ion Channel | Species/Cell Line | IC50 (μM) | Reference(s) |
| Nav1.5 (Peak Current) | HEK293 | 28.9 ± 2.2 | [12] |
| hERG (IKr) | Ltk- cells | 0.8 ± 0.1 | [13] |
| hERG (IKr) | Xenopus oocytes | 3.00 ± 0.03 | [13] |
| Kv4.2 | HL-1 cells | 10 | [14] |
| Kv2.1 | HL-1 cells | 20 | [14] |
| IKur | Human Atrial Myocytes | 5 - 7 | [9] |
| Ito (Adult) | Human Atrial Myocytes | 21.8 | [9] |
| Ito (Pediatric) | Human Atrial Myocytes | 112.2 | [9] |
| RHK1 (Ito-type) at 0 mV | Xenopus oocytes | 1690 | [15] |
| RHK1 (Ito-type) at +60 mV | Xenopus oocytes | 875 | [15] |
Table 2: Effects of Quinidine on Cardiac Action Potential Parameters
| Parameter | Preparation | Quinidine Concentration | Effect | Reference(s) |
| Vmax | Canine Ventricular Myocytes | 5-20 μM | Decreased | [11][16] |
| Action Potential Amplitude | Canine Ventricular Myocytes | 5-20 μM | Decreased | [11][16] |
| Action Potential Overshoot | Canine Ventricular Myocytes | 5-20 μM | Decreased | [11][16] |
| Action Potential Duration (APD) | Canine Ventricular Myocytes | 5-20 μM | Initially decreased, prolonged after washout | [11][16] |
| Action Potential Duration (APD) | Guinea-pig Atria | 100 μM | Prolonged | [10] |
| Action Potential Duration (APD) | Guinea-pig Ventricular Muscle | 100 μM | Shortened | [10] |
| Late Repolarization | Cat Papillary Muscles | 100 μM | Markedly prolonged | [10] |
| Resting Potential | Guinea-pig and Cat Heart Muscle | 1-100 μM | Reduced | [10] |
| Effective Refractory Period | Canine Right Ventricle | Dose-dependent | Prolonged | [17] |
Experimental Protocols
The study of quinidine's effects on cellular electrophysiology relies heavily on the patch-clamp technique.[18][19] This method allows for the direct measurement of ion channel activity.[18]
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp configuration is the "gold standard" for measuring ion channel activity and pharmacology.[19] It allows for the recording of macroscopic currents from the entire cell membrane.
Methodology:
-
Cell Preparation: Isolated cardiac myocytes or cell lines stably expressing the ion channel of interest are cultured on glass coverslips.[11][12]
-
Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create a fine tip with a resistance of 2-5 MΩ when filled with intracellular solution.[20]
-
Solution Preparation:
-
Extracellular (Bath) Solution: Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4 with NaOH.[21]
-
Intracellular (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, and 40 HEPES, with pH adjusted to 7.2 with KOH.[22] Specific compositions can vary to isolate particular currents.
-
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.[20]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[23]
-
Voltage-Clamp Protocol: The membrane potential is held at a specific level (holding potential), and voltage steps are applied to elicit ion channel activity. The resulting currents are recorded.[21]
-
Drug Application: this compound is dissolved in the extracellular solution and perfused onto the cell at various concentrations.[21]
-
Data Analysis: The recorded currents before and after drug application are analyzed to determine the effect of quinidine on the ion channel, including the IC50 value.
Single-Channel Patch-Clamp Electrophysiology
This technique allows for the recording of currents flowing through a single ion channel, providing insights into the channel's gating properties and the mechanism of drug block.
Methodology:
The initial steps are similar to the whole-cell technique. However, after forming a gigaohm seal, the membrane patch is not ruptured. Instead, recordings are made from the small patch of membrane isolated by the pipette tip. This can be done in a "cell-attached" configuration or, by pulling the patch away from the cell, in an "inside-out" or "outside-out" configuration to control the solution on either side of the membrane.[24]
Visualizations
Signaling Pathway of Quinidine's Action
References
- 1. benchchem.com [benchchem.com]
- 2. Quinidine - Wikipedia [en.wikipedia.org]
- 3. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Action potential, membrane currents and force of contraction in mammalian heart muscle fibers treated with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Effects of quinidine on ventricular repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiology in Drug Discovery | Sai Life Sciences | [sailife.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Patch Clamp Protocol [labome.com]
- 21. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. Whole Cell Patch Clamp Protocol [protocols.io]
- 24. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective of Quinidine in Arrhythmia Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of quinidine's role in arrhythmia research, from its serendipitous discovery to its evolving position in the modern therapeutic landscape. The document details its mechanism of action, summarizes key clinical findings in structured tables, outlines seminal experimental protocols, and visualizes complex pathways and workflows.
A Journey Through Time: The Story of Quinidine (B1679956)
Quinidine, a class IA antiarrhythmic agent, holds a significant place in the history of cardiac electrophysiology.[1][2] Originally derived from the bark of the cinchona tree, it is a diastereomer of the antimalarial agent quinine (B1679958).[2][3] Its journey into arrhythmia treatment began serendipitously in the early 20th century.
The story is famously recounted by the physician Karel Frederik Wenckebach in 1912. A Dutch merchant with atrial fibrillation demonstrated to a skeptical Wenckebach that he could reliably terminate his arrhythmia by taking a gram of quinine.[3] While Wenckebach's own subsequent attempts with quinine were largely unsuccessful, this observation laid the groundwork for future investigation. It was Walter von Frey in Berlin who, in 1918, reported that quinidine was the most effective of the four principal cinchona alkaloids in controlling atrial arrhythmias.[3]
For decades that followed, quinidine became a cornerstone in the management of various arrhythmias, particularly in preventing the recurrence of atrial fibrillation after cardioversion.[1][4] However, its use began to decline in the latter part of the 20th century due to concerns about its proarrhythmic effects and an associated increase in mortality, as highlighted in several meta-analyses and the landmark Cardiac Arrhythmia Suppression Trial (CAST).[5][6][7] Despite this, quinidine has found a renewed, albeit niche, role in the treatment of specific inherited arrhythmia syndromes, such as Brugada syndrome and short QT syndrome.[7][8]
Mechanism of Action: A Multi-Channel Blocker
Quinidine exerts its antiarrhythmic effects primarily by blocking several key ion channels involved in the cardiac action potential, classifying it as a Class IA antiarrhythmic agent.[9]
Sodium Channel Blockade
The principal mechanism of action is the blockade of the fast inward sodium current (INa).[3][9] This effect is "use-dependent," meaning the degree of blockade increases with higher heart rates.[3] By inhibiting Nav1.5 channels, quinidine decreases the rate of rise (Vmax) of phase 0 of the cardiac action potential.[3][9] This slows conduction velocity in the atria, ventricles, and His-Purkinje system.[9]
Potassium Channel Blockade
Quinidine also blocks several voltage-gated potassium channels, including the transient outward current (Ito) and the rapid component of the delayed rectifier current (IKr).[10][11][12] This inhibition of potassium efflux during phases 2 and 3 of the action potential leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[9][10] This effect is responsible for the characteristic QT interval prolongation seen on the electrocardiogram (ECG).[3]
Other Actions
In addition to its primary effects on sodium and potassium channels, quinidine also exhibits:
-
Anticholinergic (antimuscarinic) properties: By blocking the effects of acetylcholine, it can increase heart rate and atrioventricular (AV) conduction.[10]
-
Alpha-1 adrenergic blockade: This can lead to vasodilation and a decrease in blood pressure.[13]
-
Calcium channel blockade: At higher concentrations, quinidine can also inhibit L-type calcium channels.[13][14]
These multifaceted actions on various ion channels and receptors contribute to both its therapeutic and adverse effects.
Caption: Mechanism of action of quinidine on cardiac ion channels.
Quantitative Data from Clinical Trials
The efficacy and risks of quinidine have been quantified in numerous clinical trials and meta-analyses over the years. The following tables summarize key findings.
Table 1: Efficacy of Quinidine in Maintaining Sinus Rhythm after Cardioversion for Atrial Fibrillation
| Study/Meta-analysis | Follow-up Duration | Quinidine Group (% in Sinus Rhythm) | Control Group (% in Sinus Rhythm) |
| Coplen et al. (1990) Meta-analysis[15] | 3 Months | 69% | 45% |
| 6 Months | 58% | 33% | |
| 12 Months | 50% | 25% | |
| Multicentre Study from Stockholm (1975)[16] | 12 Months | 51% | 28% |
Table 2: Mortality Associated with Quinidine Therapy
| Study/Meta-analysis | Patient Population | Quinidine Group Mortality | Control/Other Drug Group Mortality | Odds Ratio (Quinidine vs. Control) |
| Coplen et al. (1990)[15] | Atrial Fibrillation (post-cardioversion) | 2.9% | 0.8% | 2.98 |
| Morganroth et al. (1992) Meta-analysis[17] | Ventricular Arrhythmias | 2.4% (12/502) | 0.8% (4/507) | - |
Table 3: Proarrhythmic Effects of Quinidine
| Study | Patient Population | Definition of Proarrhythmia | Incidence of Proarrhythmia |
| Morganroth & Horowitz (1985)[18] | Benign or potentially lethal ventricular arrhythmias | ≥400% increase in PVCs, new VT, or 10-fold increase in VT beats | 2% (6/360) |
| Morganroth et al. (1992)[17] | Ventricular Arrhythmias | Not specified | 4.0% (20/502) |
Seminal Experimental Protocols
Understanding the electrophysiological effects of quinidine was built upon meticulous laboratory research. Below are detailed methodologies from key experiments.
Microelectrode Studies in Canine Purkinje Fibers
Objective: To characterize the time course and concentration-dependence of quinidine's effects on the cardiac action potential.
Methodology:
-
Tissue Preparation: Canine hearts were excised, and Purkinje fibers were dissected from the ventricles. The fibers were then placed in a tissue bath and superfused with Tyrode's solution at a constant temperature (37°C), gassed with 95% O2 and 5% CO2.
-
Electrophysiological Recording: Standard glass microelectrodes filled with 3 M KCl were used to impale the Purkinje fibers and record transmembrane action potentials.
-
Drug Application: Quinidine was infused into the Tyrode's solution at various concentrations (e.g., 0.2 - 1 x 10-5 M) for a set duration (e.g., 30 minutes).
-
Washout: The drug-containing solution was then replaced with a drug-free solution to observe the reversal of the effects over a period (e.g., 60 minutes).
-
Data Analysis: Key action potential parameters were measured, including the maximum upstroke velocity (Vmax) of phase 0, and the slopes of phase 2 and phase 3 repolarization. The half-time (T1/2) for the onset and washout of the drug's effects were calculated.[19]
Whole-Cell Voltage Clamp in Isolated Ventricular Myocytes
Objective: To identify and quantify the effects of quinidine on specific ionic currents.
Methodology:
-
Cell Isolation: Single ventricular myocytes were isolated from animal hearts (e.g., canine or rabbit) using enzymatic digestion with collagenase.[11][14]
-
Voltage Clamp Technique: A discontinuous single microelectrode or whole-cell patch-clamp technique was employed. This allows the cell membrane potential to be "clamped" at a specific voltage, and the resulting ionic currents flowing across the membrane are measured.
-
Current Isolation: Specific voltage clamp protocols and the use of channel-blocking agents (e.g., tetrodotoxin (B1210768) for Na+ channels) were used to isolate individual currents, such as the fast sodium current (INa), L-type calcium current (ICa), and various potassium currents (e.g., Ito, IK1).
-
Quinidine Application: Quinidine at therapeutic concentrations (e.g., 3-20 µM) was applied to the superfusate, and the effects on the amplitude and kinetics of the isolated currents were recorded.[11][14]
-
Data Analysis: The magnitude of current block was quantified and often expressed as a percentage reduction from the baseline. The voltage- and time-dependence of the block were also characterized.
Caption: Workflow for a whole-cell voltage clamp experiment.
Conclusion: A Lasting Legacy
The history of quinidine in arrhythmia research is a compelling narrative of clinical observation, electrophysiological discovery, and evolving safety paradigms. From its origins as a folk remedy to its establishment as a foundational antiarrhythmic agent, and its subsequent decline and rediscovery for niche indications, quinidine has provided invaluable lessons. It underscored the importance of ion channels as therapeutic targets, introduced the concept of proarrhythmia, and highlighted the critical need for rigorous clinical trials to balance efficacy with long-term safety. While no longer a first-line agent for common arrhythmias, the legacy of quinidine continues to inform modern antiarrhythmic drug development and the management of complex cardiac channelopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quinidine - Wikipedia [en.wikipedia.org]
- 4. Thirty years on quinidine for paroxysmal ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinidine: MedlinePlus Drug Information [medlineplus.gov]
- 6. Theory and practice of present clinical use of Quinidine in the management of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinidine-A legacy within the modern era of antiarrhythmic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A historical outline of quinidine [medigraphic.com]
- 9. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 10. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 11. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinidine elicits proarrhythmic changes in ventricular repolarization and refractoriness in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of Antiarrhythmic drugs | PPTX [slideshare.net]
- 14. ovid.com [ovid.com]
- 15. Efficacy and safety of quinidine therapy for maintenance of sinus rhythm after cardioversion. A meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of quinidine on maintaining sinus rhythm after conversion of atrial fibrillation or flutter. A multicentre study from Stockholm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinidine-related mortality in the short-to-medium-term treatment of ventricular arrhythmias. A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Incidence of proarrhythmic effects from quinidine in the outpatient treatment of benign or potentially lethal ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Effects of Quinidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro and in vivo pharmacological effects of quinidine (B1679956) hydrochloride, a class Ia antiarrhythmic agent. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms, this document aims to offer a clear comparison between the compound's activity in controlled laboratory settings and its complex behavior within a living organism.
Introduction: Understanding Quinidine
Quinidine, a stereoisomer of quinine, has a long history in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated ion channels, which are critical for maintaining cardiac rhythm. However, the translation of its potent in vitro effects to predictable in vivo outcomes is not always direct. Factors such as metabolism, protein binding, and off-target effects contribute to a complex pharmacological profile. This guide will dissect these complexities, offering insights for drug development and research.
In Vitro Effects: The Molecular Level
In vitro studies are fundamental to characterizing the direct interaction of quinidine with its molecular targets, primarily cardiac ion channels. These assays provide precise quantitative data on the drug's potency and selectivity.
Quantitative Data: In Vitro Potency
The following table summarizes the inhibitory concentrations (IC50) of quinidine on various human cardiac ion channels, typically expressed in heterologous systems like HEK293 or CHO cells.
| Target Ion Channel | Channel Subunit | Reported IC50 (µM) | Key Effect | Reference |
| Sodium Channel | Nav1.5 | 6.2 - 35 | Blocks peak and late current; slows recovery | |
| Potassium Channel (Rapid) | hERG (Kv11.1) | 0.5 - 1.5 | Blocks the rapid delayed rectifier K+ current (IKr) | |
| Potassium Channel (Slow) | KCNQ1/KCNE1 | 5 - 15 | Blocks the slow delayed rectifier K+ current (IKs) | |
| L-type Calcium Channel | Cav1.2 | 10 - 20 | Weak blockade of inward Ca2+ current | |
| Inward Rectifier K+ Channel | Kir2.1 | ~30 | Weak blockade of the inward rectifier K+ current (IK1) |
Experimental Protocol: Patch-Clamp Electrophysiology
The most common method for determining in vitro ion channel activity is the whole-cell patch-clamp technique.
Objective: To measure the inhibitory effect of quinidine on a specific ion channel (e.g., hERG) expressed in a mammalian cell line.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO2).
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal ("giga-seal") with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage protocol is applied to elicit the target ion current (e.g., for hERG, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current).
-
Drug Application: Quinidine hydrochloride, dissolved in an appropriate vehicle, is perfused onto the cell at increasing concentrations. The current is measured at each concentration until a steady-state effect is observed.
-
Data Analysis: The peak tail current at each concentration is measured and normalized to the control (pre-drug) current. A concentration-response curve is plotted, and the IC50 value is calculated using a Hill-type equation.
Signaling Pathway: Ion Channel Blockade
The primary in vitro mechanism of quinidine is the direct physical blockade of ion channel pores. This action alters the cardiac action potential, primarily by prolonging its duration.
Methodological & Application
Application Notes and Protocols for Quinidine Hydrochloride Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine (B1679956), a class IA antiarrhythmic agent, is a well-established pharmacological compound used in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of multiple ion channels, which alters the cardiac action potential.[3][4] In the context of in vitro research, precise and consistent preparation of quinidine hydrochloride solutions is paramount for obtaining reliable and reproducible data. These application notes provide detailed protocols for the preparation, storage, and application of this compound solutions for various in vitro assays, along with its key biological activities and quantitative data.
Solubility and Stock Solution Preparation
The selection of an appropriate solvent is critical for preparing this compound solutions. The solubility of this compound monohydrate varies across different solvent systems.[5]
Table 1: Solubility of this compound Monohydrate [5][6]
| Solvent System | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 76 | 25 |
| Ethanol | 76 | 25 |
| Water | 10 | 25 |
For most in vitro applications, a concentrated stock solution is prepared in DMSO or water, which is then further diluted to the final working concentration in the assay buffer or cell culture medium.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound monohydrate (M.W. 378.89 g/mol )[6]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)[6]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.79 mg of this compound monohydrate.
-
Calculation: 10 mmol/L * 378.89 g/mol * 1 L/1000 mL * 1000 mg/g = 3.79 mg/mL
-
-
Dissolution: Add the weighed this compound monohydrate to a sterile vial. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may aid dissolution but should be done with caution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Preparation of a 2.5 mg/mL this compound Stock Solution in Water
Materials:
-
This compound monohydrate
-
Sterile, deionized, or distilled water
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Weigh out 2.5 mg of this compound monohydrate.
-
Dissolution: Add the powder to a sterile container and add 1 mL of sterile water.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in water.[8]
-
Sterilization: Once dissolved, sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.[8]
-
Storage: It is recommended to use aqueous solutions freshly prepared. Storage of aqueous solutions is not recommended for more than one day.[9]
Experimental Protocols
Quinidine's primary application in in vitro assays is to study its effects on ion channels. Whole-cell patch-clamp electrophysiology is a gold-standard technique for this purpose.[1]
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
This protocol provides a representative method for measuring the inhibitory effect of quinidine on the hERG (IKr) potassium channel expressed in a stable cell line (e.g., HEK-293).[1]
Objective: To determine the IC50 of quinidine for the hERG potassium channel.
Materials:
-
HEK-293 cells stably transfected with the hERG channel gene.
-
Cell culture reagents.
-
Extracellular (bath) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[1]
-
Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.[1]
-
This compound monohydrate stock solution (prepared as in Protocol 1 or 2).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Experimental Workflow:
Caption: Workflow for hERG inhibition assay using patch-clamp.
Methodology:
-
Cell Preparation: Plate the hERG-expressing HEK-293 cells onto coverslips suitable for microscopy and electrophysiological recording.
-
Whole-Cell Configuration: Using a patch-clamp rig, form a gigaseal between the patch pipette (filled with intracellular solution) and a single cell. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[1]
-
Data Acquisition (Baseline): Clamp the cell membrane potential at a holding potential of -80 mV. Apply a specific voltage-step protocol to elicit and isolate the hERG current. Record the baseline currents.[1]
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of quinidine. Allow 3-5 minutes for the drug effect to reach a steady state.[1]
-
Data Acquisition (Drug): Repeat the same voltage-step protocol and record the inhibited hERG currents.[1]
-
Washout: Perfuse the chamber with the drug-free extracellular solution to observe the reversal of the inhibitory effect.
-
Data Analysis: Measure the percentage of current inhibition at different quinidine concentrations. Plot a dose-response curve and fit the data to a suitable equation to determine the IC50 value.
Quantitative Data
Quinidine is a potent blocker of several ion channels, and its inhibitory concentrations have been determined in various studies.
Table 2: Inhibitory Activity of Quinidine
| Target | Assay | IC50 | Reference |
| Potassium Channel | Cell-free assay | 19.9 µM | [6] |
| hERG (IKr) | Patch-clamp on Xenopus oocytes | 0.32 ± 0.01 µM | [10] |
| Nav1.5 (Sodium Channel) | - | Use-dependent block | [1][4] |
| L-type Calcium Channel | - | Weak blockade | [1][3] |
Mechanism of Action: Multi-Ion Channel Blockade
Quinidine exerts its antiarrhythmic effects by blocking multiple voltage-gated ion channels involved in the cardiac action potential.[1] This multi-channel blockade leads to a prolongation of the action potential duration and a decrease in the maximum rate of depolarization.[3][4]
Caption: Quinidine's multi-ion channel blockade mechanism.
Other Biological Activities
Beyond its primary role as an antiarrhythmic agent, quinidine exhibits other significant biological activities:
-
Antimalarial Activity: As a diastereomer of quinine, quinidine is effective against Plasmodium falciparum by interfering with heme detoxification in the parasite's food vacuole.[1]
-
Enzyme Inhibition: Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and the P-glycoprotein transport protein, which can lead to significant drug-drug interactions.[1]
-
Anticholinergic Effects: Quinidine possesses antimuscarinic properties, which can lead to an increased heart rate.[1][11]
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitate in stock solution after thawing | Supersaturation or degradation. | Gently warm and vortex the solution. If precipitate remains, centrifuge and use the supernatant, but be aware the concentration may be altered. For best results, prepare a fresh solution.[7] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions and aliquot for single use. Ensure proper storage conditions are maintained.[7] |
| Discoloration of powder (yellowing) | Exposure to light or oxidation. | Discard the reagent and obtain a new batch. Store protected from light in a tightly sealed container.[7] |
By following these detailed application notes and protocols, researchers can ensure the accurate and effective use of this compound in their in vitro assays, leading to more reliable and reproducible scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinidine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Hydrothis compound? [synapse.patsnap.com]
Application Notes and Protocols for Quin-Hi-HCl in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing quinidine (B1679956) hydrochloride (Quin-Hi-HCl) in patch clamp experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations to facilitate a deeper understanding of quinidine's effects on ion channels.
Introduction
Quinidine is a class Ia antiarrhythmic agent that primarily exerts its effects by blocking various ion channels, most notably sodium and potassium channels.[1][2][3][4][5] Its use in patch clamp electrophysiology is crucial for characterizing its therapeutic and proarrhythmic potential by allowing precise measurement of its effects on specific ion currents. Understanding its interactions with channels like hERG is particularly important due to the risk of drug-induced QT prolongation.[6][7][8]
Mechanism of Action
Quinidine's primary mechanism of action is the blockade of voltage-gated ion channels. Its effects are not perfectly selective, contributing to its complex pharmacological profile.[1][2][4][9]
-
Sodium Channel (Nav) Blockade: As a class Ia antiarrhythmic, quinidine blocks the fast inward sodium current (INa) in a use-dependent manner.[1][2][3] This means the block is more pronounced at higher heart rates. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, slowing conduction.[1]
-
Potassium Channel (Kv) Blockade: Quinidine is a potent blocker of several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] The blockade of the hERG channel, which is responsible for the IKr current, is a key factor in the quinidine-induced prolongation of the action potential duration and the QT interval.[6][10][11]
-
Other Channels: Quinidine can also affect other ion channels, including L-type calcium channels and the transient outward potassium current (Ito).[1][8]
The following diagram illustrates the primary molecular targets of quinidine and their electrophysiological consequences.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. metrionbiosciences.com [metrionbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Animal Models of Arrhythmia Induced by Quinidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models for inducing cardiac arrhythmias using quinidine (B1679956) hydrochloride. The protocols detailed below are intended to serve as a guide for researchers in the fields of cardiac electrophysiology, pharmacology, and drug safety assessment.
Introduction
Quinidine, a class Ia antiarrhythmic agent, paradoxically possesses proarrhythmic properties, making it a valuable pharmacological tool for inducing and studying arrhythmias in preclinical animal models.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium (INa) and potassium (IKr) channels within cardiomyocytes.[1][2][3] This dual-channel blockade slows the upstroke of the cardiac action potential and prolongs its duration, leading to an increased effective refractory period and a prolonged QT interval on the electrocardiogram (ECG).[1][2] These electrophysiological alterations can create a substrate for various arrhythmias, most notably Torsades de Pointes (TdP), a polymorphic ventricular tachycardia.[4][5][6][7] Understanding the nuances of quinidine-induced arrhythmia in different animal models is crucial for both mechanistic studies of arrhythmogenesis and the preclinical safety evaluation of novel pharmaceutical compounds.
Signaling Pathway of Quinidine's Proarrhythmic Effects
Quinidine's proarrhythmic effects are primarily mediated by its interaction with cardiac ion channels. The blockade of the rapid component of the delayed rectifier potassium current (IKr) is a key factor in prolonging the action potential duration and the QT interval.[2][3] Simultaneously, its blockade of the fast inward sodium current (INa) slows conduction velocity.[1] This combination of effects can lead to early afterdepolarizations (EADs) and increased dispersion of repolarization, creating a vulnerable window for re-entrant arrhythmias like TdP.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on quinidine-induced arrhythmias in different animal models.
Table 1: Canine Models of Quinidine-Induced Arrhythmia
| Arrhythmia Model | Quinidine Dosage | Key Electrophysiological Changes | Arrhythmia Incidence | Citation |
| Torsades de Pointes (TdP) | 30 mg/kg | QT interval prolongation | TdP induced in conjunction with burst ventricular pacing. | [5] |
| TdP (with aconitine) | Therapeutic plasma concentrations | QT interval prolongation >10% | 80% with aconitine (B1665448) application. | [4] |
| Ventricular Tachycardia (VT) | 10 mg/kg + 1.8 mg/kg/hr infusion | QT interval prolongation | Fewer dogs developed TdP when combined with sotalol (B1662669) in the first hour. | [8] |
| TdP with AV block | Cumulative intravenous administration | QTc prolongation | Incidence of TdP was greatest under halothane (B1672932) anesthesia. | [7] |
| Ventricular Tachyarrhythmia | Infusion (serum concentration: 18 +/- 9 µM) | Prolonged refractoriness and conduction time | Antiarrhythmic efficacy observed in 3 of 12 animals. | [9] |
| Spontaneous Arrhythmias (24-h infarction model) | 10 mg base/kg | 7% increase in effective refractory period | 70% suppression of spontaneous arrhythmias. | [10] |
| Programmed Electrical Stimulation (PES)-induced VT | Cumulative doses of 0.3 to 30 mg base/kg | - | No suppression of VT in 6 animals. | [10] |
| Atrial Flutter | - | 14% prolongation of ERP, 14-19% slowing of CV | Slowed atrial flutter by 57%, terminated it in 3 of 8 dogs. | [11] |
Table 2: Rodent and Lagomorph Models of Quinidine-Induced Arrhythmia
| Animal Model | Arrhythmia Model | Quinidine Concentration/Dose | Key Electrophysiological Changes | Arrhythmia Incidence | Citation |
| Guinea Pig (Isolated Heart) | Proarrhythmia | Infusion | Reverse rate-dependent APD prolongation, increased spatial repolarization heterogeneities | Premature ectopic beats and monomorphic VT in 50% of hearts. | [3] |
| Guinea Pig (Isolated Right Ventricle) | Ischemia/Reperfusion | 1 and 5 µM | Attenuated prolongation of transmural conduction time | Significantly suppressed reperfusion arrhythmias. | [12] |
| Rat | Aconitine-induced arrhythmia | 10 mg/kg | - | Effective in preventing arrhythmia. | [13] |
| Transgenic Rabbit (LQT1) | - | - | Prolonged QT intervals and action potential durations due to elimination of IKs currents. | - | [14][15] |
Table 3: Zebrafish Models of Quinidine-Induced Cardiotoxicity
| Developmental Stage | Quinidine Concentration | Key Observations | Citation |
| Embryos/Larvae | - | Pericardial edema, circulatory disturbance, bradycardia. | [16] |
| Adult | 250 µM | Reduced heart rate, prolonged QTc interval. | [17] |
Experimental Protocols
Canine Model of Torsades de Pointes
This protocol is adapted from studies aimed at reliably inducing TdP in dogs.[4][5][7]
Materials:
-
Adult mongrel dogs (18-30 kg)
-
Anesthesia (e.g., halothane)
-
This compound
-
Aconitine (optional, for potentiation)
-
Cardiopulmonary bypass equipment (optional)
-
Multi-lead ECG recording system
-
Implantable electrodes for programmed electrical stimulation (PES)
-
Pacing generator
Workflow Diagram:
Procedure:
-
Animal Preparation: Anesthetize the dog and maintain a stable physiological state. For some protocols, a complete atrioventricular (AV) block is surgically created to facilitate bradycardia-dependent arrhythmias.[7] Surgically implant ECG leads for continuous monitoring and pacing electrodes in the ventricle.
-
Baseline Recordings: Record baseline ECG and electrophysiological parameters prior to drug administration.
-
Quinidine Administration: Administer this compound intravenously. A dose of 30 mg/kg has been used to induce TdP.[5][6] In other models, a loading dose followed by a continuous infusion is used to maintain therapeutic plasma concentrations.[8]
-
Arrhythmia Induction:
-
Pacing: Employ burst ventricular pacing or programmed electrical stimulation (PES) to induce arrhythmias.[5][7]
-
Pharmacological Potentiation (Optional): In some models, the application of aconitine to the epicardium is required to consistently induce TdP, especially when quinidine alone only produces QT prolongation.[4]
-
-
ECG Monitoring and Analysis: Continuously record multi-lead ECG throughout the experiment. Analyze the recordings for QT interval prolongation, the incidence and morphology of ventricular arrhythmias, particularly the characteristic "twisting of the points" seen in TdP.
Guinea Pig Isolated Heart (Langendorff) Model
This ex vivo model allows for the study of quinidine's direct cardiac effects without systemic influences.[3]
Materials:
-
Guinea pigs
-
Langendorff perfusion system
-
Krebs-Henseleit solution
-
This compound
-
ECG recording electrodes
-
Monophasic action potential (MAP) probes (optional)
Workflow Diagram:
Procedure:
-
Heart Isolation: Anesthetize the guinea pig and rapidly excise the heart.
-
Langendorff Perfusion: Mount the heart on a Langendorff apparatus and initiate retrograde perfusion through the aorta with warm, oxygenated Krebs-Henseleit solution.
-
Stabilization and Baseline Recording: Allow the heart to stabilize for a period, during which baseline ECG and, if applicable, monophasic action potentials (MAPs) are recorded.
-
Quinidine Administration: Introduce this compound into the perfusate at the desired concentration.
-
ECG and MAP Monitoring: Continuously monitor the ECG and MAPs to assess changes in action potential duration (APD), effective refractory period (ERP), and the development of arrhythmias.[3]
-
Data Analysis: Quantify changes in electrophysiological parameters and the incidence and type of arrhythmias.
Zebrafish Larvae Model for Cardiotoxicity Screening
The zebrafish model offers a high-throughput platform for assessing the cardiotoxic potential of compounds.[16][18][19][20]
Materials:
-
Zebrafish embryos (e.g., 3 days post-fertilization)
-
Multi-well plates
-
This compound
-
Microscope with video recording capabilities
-
Anesthetic (e.g., tricaine)
-
Low-melting-point agarose (B213101)
Workflow Diagram:
Procedure:
-
Animal Preparation: Raise zebrafish embryos to the desired developmental stage (e.g., 3 days post-fertilization).
-
Mounting: Anesthetize the larvae and embed them in low-melting-point agarose in a multi-well plate to restrict movement.
-
Baseline Recording: Record a baseline video of the heart or a baseline ECG using a microelectrode.
-
Quinidine Administration: Administer quinidine by adding it to the surrounding medium (immersion).
-
Incubation: Incubate the larvae in the quinidine solution for a specified duration.
-
Post-Treatment Recording: Record a post-treatment video or ECG.
-
Data Analysis: Analyze the recordings for changes in heart rate, rhythm, QT interval, and the presence of arrhythmias or morphological changes like pericardial edema.[16][17]
Conclusion
This compound is a robust and well-characterized tool for inducing arrhythmias in a variety of animal models. The choice of model depends on the specific research question, ranging from high-throughput screening in zebrafish to detailed electrophysiological studies in larger animals like canines. The protocols and data presented here provide a foundation for designing and executing preclinical studies to investigate arrhythmia mechanisms and to evaluate the proarrhythmic potential of new chemical entities. Careful consideration of species-specific differences in cardiac electrophysiology is essential for the appropriate interpretation and translation of findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinidine elicits proarrhythmic changes in ventricular repolarization and refractoriness in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A canine model of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanism of torsades de pointes in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epicardial activation patterns of torsade de pointes in canine hearts with quinidine-induced long QT interval but without myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Combination of sotalol and quinidine in a canine model of torsades de pointes: no increase in the QT-related proarrhythmic action of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of intravenous LNC-834, a new antiarrhythmic agent, and quinidine in canine models of arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiologic effects of the new class III antiarrhythmic drug dofetilide compared to the class IA antiarrhythmic drug quinidine in experimental canine atrial flutter: role of dispersion of refractoriness in antiarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of effects of quinidine and E-4031 on aconitine and strophantin G induced cardiac arrhythmia in rats and guinea pigs [cjpt.magtechjournal.com]
- 14. Nicorandil normalizes prolonged repolarisation in the first transgenic rabbit model with Long-QT syndrome 1 both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of cardiac arrhythmias and sudden death in transgenic rabbits with long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: Quinidine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted roles of quinidine (B1679956) hydrochloride in cell culture, detailing its mechanisms of action and providing established protocols for its use. Quinidine, a class IA antiarrhythmic agent, is a versatile tool in cellular research due to its well-characterized effects on ion channels and its emerging applications in cancer biology.
Mechanism of Action
Quinidine's primary mechanism of action is the blockade of multiple ion channels, which underpins its broad biological effects.[1][2] In cell culture, this manifests as alterations in membrane potential, ion flux, and downstream signaling pathways.
-
Sodium Channel Blockade: Quinidine is a potent blocker of the fast inward sodium current (INa), primarily mediated by the Nav1.5 channel.[1] This action is "use-dependent," meaning its efficacy increases with higher frequencies of channel activation.[1]
-
Potassium Channel Blockade: Quinidine inhibits several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are crucial for cellular repolarization.[2] It has a reported IC50 of 19.9 µM for K+ channels.[3][4][5]
-
Calcium Channel Blockade: Quinidine also weakly blocks L-type calcium channels (ICaL), contributing to its overall electrophysiological profile.[1][6]
These direct effects on ion channels trigger a cascade of cellular events, making quinidine a valuable compound for studying ion channel function and its role in various cellular processes.
Applications in Cancer Cell Culture
Recent studies have highlighted the antineoplastic potential of quinidine and its derivatives, demonstrating their ability to inhibit proliferation, induce apoptosis, and modulate other critical cellular processes in cancer cell lines.[7][8][9]
Inhibition of Proliferation and Induction of Apoptosis
Quinidine has been shown to significantly inhibit the proliferation of various cancer cells, including glioma, breast, ovarian, and lung cancer cell lines, in a dose-dependent manner.[7][8][9] This anti-proliferative effect is often coupled with the induction of apoptosis, or programmed cell death.[7][10] The pro-apoptotic mechanism involves the mitochondrial pathway, as evidenced by caspase activation.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, hydroquinidine, a derivative of quinidine, has been observed to cause cell cycle arrest in cancer cells.[9] By halting the cell cycle, quinidine prevents cancer cells from dividing and proliferating.
Modulation of Autophagy
Quinidine and its derivatives can also modulate autophagy, the cellular process of self-digestion.[11] In some contexts, the inhibition of autophagy by quinidine can sensitize cancer cells to other chemotherapeutic agents.[11]
Reversal of Multidrug Resistance
Quinidine has been shown to enhance the cytotoxicity of chemotherapeutic agents like vincristine (B1662923) and doxorubicin (B1662922) in drug-resistant tumor cells.[12] It achieves this by increasing the intracellular accumulation of these drugs, likely through the inhibition of efflux pumps.[12] A nontoxic concentration of quinidine can increase the cytotoxicity of vincristine by 50 to 80 times in resistant cells.[12]
Applications in Cardiac and Neuronal Cell Culture
Given its clinical use as an antiarrhythmic, quinidine is extensively used in in vitro models of cardiac myocytes to study its effects on action potentials and ion currents.[6] It is also utilized in neuroblastoma cell lines to investigate its impact on neuronal ion channels.[13]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of quinidine hydrochloride in various cell culture applications.
| Application | Cell Line | Concentration Range | Effect | Reference |
| Ion Channel Blockade | Mammalian Cells | 1 µM - 1 mM | Inhibition of passive Na+ influx. | [14] |
| HEK-293 (hERG) | IC50: 0.8 - 3.0 µM | Inhibition of hERG potassium channel. | [15] | |
| Rat Ventricular Myocytes | IC50 (Ito): 15 µM | Depression of transient outward K+ current. | [16] | |
| Rat Ventricular Myocytes | IC50 (ICa): 10 µM | Depression of L-type Ca2+ current. | [16] | |
| Anti-proliferative/Pro-apoptotic | Human Glioma U87-MG | 100 µmol/l | Inhibition of proliferation and induction of apoptosis. | [7] |
| MCF-7 (Breast Cancer) | 0.4 mM | Significant decrease in cell survival. | [8] | |
| SKOV-3 (Ovarian Cancer) | 0.1 mM | Significant decrease in cell survival. | [8] | |
| Reversal of Drug Resistance | P388 Leukemia (VCR-resistant) | Nontoxic concentrations | 50-80 fold increase in Vincristine cytotoxicity. | [12] |
| P388 Leukemia (Adriamycin-resistant) | Nontoxic concentrations | 8-fold increase in Adriamycin cytotoxicity. | [12] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)[1]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the quinidine-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Analysis of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration as described in Protocol 1.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 2.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Quinidine's primary mechanism of action involves blocking key ion channels.
Caption: Experimental workflow for apoptosis analysis using Annexin V/PI staining.
Caption: Logical relationship of quinidine's effects on cancer cell processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage‑gated K+ channel blocker quinidine inhibits proliferation and induces apoptosis by regulating expression of microRNAs in human glioma U87‑MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroquinidine Demonstrates Remarkable Antineoplastic Effects on Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of quinidine and related compounds on cytotoxicity and cellular accumulation of vincristine and adriamycin in drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potassium current suppression by quinidine reveals additional calcium currents in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of quinidine on cation exchange in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effects of quinine and quinidine on the transient outward and on the L-type Ca(2+) current in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocols for Dissolving Quinidine Hydrochloride for Cell-Based Assays
Introduction
Quinidine (B1679956) is a Class IA antiarrhythmic agent that exerts its therapeutic effects by blocking multiple ion channels, primarily voltage-gated sodium (Na+) and potassium (K+) channels involved in the cardiac action potential.[1][2] As a diastereomer of quinine, it also has antimalarial properties and is a known inhibitor of the cytochrome P450 enzyme CYP2D6.[1][3] Accurate and reproducible results in cell-based assays depend critically on the correct preparation, dissolution, and storage of quinidine hydrochloride solutions. These application notes provide detailed protocols and solubility data to guide researchers, scientists, and drug development professionals in preparing this compound for in vitro studies.
Quantitative Data: Solubility
The choice of solvent is the first critical step in preparing quinidine for experimental use. This compound, the salt form, generally exhibits better solubility in aqueous solutions compared to its base form. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its high solvating power and miscibility with aqueous cell culture media.
Table 1: Solubility of this compound Monohydrate
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 76 | 25 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4][5] |
| Ethanol | 76 | 25 | [4][5] |
| Water | 10 | 25 | Solubility is pH-dependent and increases in acidic conditions.[4][5] |
Table 2: Solubility of Quinidine (Base)
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Dimethylformamide (DMF) | ~30 | [6] |
| Dimethyl Sulfoxide (DMSO) | ~25 | [6] |
| Ethanol | ~1 - 8.11 | [6] |
| Aqueous Buffers | Sparingly soluble | For aqueous solutions, first dissolve in DMF then dilute with buffer.[6] |
Experimental Protocols
Proper technique is essential to ensure the concentration of the final stock solution is accurate and the compound remains stable.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol is recommended for most cell-based assays as it allows for the preparation of a concentrated stock that minimizes the final concentration of DMSO in the cell culture medium (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound monohydrate powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration (e.g., for a 76 mg/mL stock, add 1 mL of DMSO to 76 mg of powder).[4][5]
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.[7]
-
Inspection: Visually inspect the solution to ensure no solid particulates remain.
-
Sterilization (Optional): If necessary, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile vial. This is recommended if the solution will be added to a sterile cell culture environment.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[8] Store aliquots at -80°C for long-term stability (up to one year).[8]
Protocol 2: Preparation of Working Solutions for Assays
This protocol describes the dilution of the high-concentration stock solution into the final cell culture medium or assay buffer.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the final cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous before adding it to the cells.
-
Final Solvent Concentration: Calculate the final DMSO concentration in your assay wells and ensure it remains constant across all conditions (including vehicle controls) and is at a non-toxic level (generally <0.5%, ideally ≤0.1%).
-
Use Immediately: It is recommended to use aqueous working solutions on the same day they are prepared.[6]
Application Example: Patch-Clamp Electrophysiology Assay
Quinidine is frequently characterized using electrophysiology assays to determine its effect on specific ion channels. The following is a representative protocol for measuring the inhibition of a voltage-gated ion channel (e.g., hERG) expressed in a stable cell line like HEK-293 or CHO cells.[1][9]
1. Cell Culture:
-
Culture HEK-293 cells stably expressing the target ion channel (e.g., hERG) in the appropriate medium supplemented with serum, antibiotics, and a selection agent. Maintain cells at 37°C in a 5% CO2 incubator.
2. Solution Preparation:
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1][9]
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.[1][9]
-
Compound (Working) Solutions: Prepare a range of this compound concentrations by diluting the DMSO stock solution into the external solution as described in Protocol 2.
3. Electrophysiology Procedure:
-
Baseline Recording: Establish a whole-cell patch-clamp configuration. Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply a specific voltage-step protocol to elicit and record the baseline ion currents of interest.[1]
-
Drug Application: Perfuse the cell with the external solution containing the lowest concentration of quinidine. Allow 3-5 minutes for the drug effect to reach a steady state.[1]
-
Inhibited Current Recording: Repeat the same voltage-step protocol and record the inhibited currents.
-
Dose-Response: Wash out the compound and repeat the application and recording steps with increasing concentrations of quinidine to generate a full dose-response curve.
-
Data Analysis: Measure the peak current at each concentration. Normalize the inhibited current to the baseline current and plot the percent inhibition against the drug concentration to determine the IC50 value.[1]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Quinidine - Wikipedia [en.wikipedia.org]
- 3. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Quinidine Hydrochloride: A Versatile Tool for Probing hERG Channel Kinetics and Pharmacology
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization.[1][2] Its dysfunction, often due to unintended drug interactions, can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP).[2][3] Understanding the kinetics and pharmacology of the hERG channel is therefore of paramount importance in drug discovery and safety assessment. Quinidine (B1679956), a class Ia antiarrhythmic agent, is a well-characterized hERG channel blocker and serves as an invaluable tool for studying the channel's properties.[4][5] This document provides detailed application notes and protocols for utilizing quinidine hydrochloride to investigate hERG channel kinetics.
Mechanism of Action
Quinidine primarily exerts its effects by directly blocking the hERG potassium channel.[4][6] This block is not static; it is dependent on the conformational state of the channel, exhibiting a higher affinity for the open and inactivated states.[7][8][9] The binding of quinidine to the hERG channel is a stereoselective interaction, with quinidine being a more potent blocker than its diastereomer, quinine.[3][8][10]
Key characteristics of quinidine's interaction with the hERG channel include:
-
Open Channel Block: Quinidine accesses its binding site when the channel is in the open conformation.[8][9]
-
Voltage and Time Dependence: The blocking effect of quinidine is both voltage- and time-dependent.[7]
-
Binding Sites: Quinidine interacts with key aromatic amino acid residues within the channel's pore domain, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656) in the S6 segment.[8][10] Another aromatic residue, F557, has also been identified as a high-affinity binding site for hERG blockers.[8][10]
-
Effects on Gating:
Quantitative Data Summary
The inhibitory potency of quinidine on the hERG channel is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system and conditions.
| Expression System | Temperature | IC50 (µM) | Reference(s) |
| Xenopus oocytes | Room Temp. | 3.00 ± 0.03 | [8] |
| Ltk⁻ cells | Room Temp. | 0.8 ± 0.1 | [8] |
| tsA201 cells | Room Temp. | 0.32 ± 0.01 | [12] |
| HEK293 cells | 37°C | 0.41 | [13] |
| CHO cells (QPatch) | Room Temp. | 1.181 | [14] |
| CHO cells (Automated) | Room Temp. | Not Specified | [15] |
| QPatch II | 22°C | 0.975 | [16] |
| QPatch II | 35°C | 1.047 | [16] |
| Catch and Patch | Room Temp. | 0.548 | [17] |
Note: The variability in IC50 values highlights the importance of consistent experimental conditions when comparing data across different studies.
Experimental Protocols
The following protocols describe standard electrophysiological methods for characterizing the effects of quinidine on hERG channel kinetics.
Protocol 1: Determination of Quinidine IC50 using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to determine the concentration-dependent inhibition of hERG channels by quinidine.
1. Cell Preparation:
- Culture mammalian cells stably expressing the hERG channel (e.g., HEK293, CHO) under standard conditions.
- On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.
2. Electrophysiology Setup:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
- Maintain the bath temperature at a controlled level (e.g., room temperature or 37°C).
3. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
- Quinidine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in distilled water or DMSO. Perform serial dilutions in the external solution to achieve the desired final concentrations.
4. Recording Procedure:
- Establish a whole-cell patch-clamp configuration.
- Hold the cell membrane potential at -80 mV.
- Apply a depolarizing voltage step to +20 mV for 1-2 seconds to activate and inactivate the hERG channels.
- Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of hERG channels due to rapid recovery from inactivation.[13]
- Record baseline hERG currents in the absence of quinidine.
- Perfuse the cell with increasing concentrations of quinidine, allowing for steady-state block to be achieved at each concentration (typically 3-5 minutes).
- Record hERG currents at each quinidine concentration.
5. Data Analysis:
- Measure the peak amplitude of the tail current at -50 mV.
- Normalize the tail current amplitude at each quinidine concentration to the baseline current.
- Plot the percentage of inhibition against the logarithm of the quinidine concentration.
- Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.
Protocol 2: Investigating the Effect of Quinidine on hERG Channel Gating Kinetics
This protocol focuses on how quinidine alters the activation, deactivation, and inactivation properties of the hERG channel.
1. Cell Preparation and Electrophysiology Setup:
- Follow the same procedures as in Protocol 1.
2. Voltage Protocols:
- Deactivation Protocol:
- Hold the membrane at -80 mV.
- Apply a depolarizing pulse to +60 mV for 1 second to open the channels.
- Apply a repolarizing pulse to a range of potentials (e.g., -120 mV to -40 mV) for 5 seconds to measure the deactivating tail currents.[9]
- Inactivation Protocol (Three-Pulse Protocol):
- Hold the membrane at -80 mV.
- Apply a brief (e.g., 5 ms) depolarizing pulse to +60 mV to open the channels.
- Apply a variable duration inactivating pulse at +60 mV.
- Apply a brief repolarizing pulse to -80 mV followed by a test pulse to +60 mV to assess the extent of inactivation.[11]
3. Recording and Analysis:
- Record currents in the absence and presence of a fixed concentration of quinidine (e.g., a concentration close to the IC50).
- Deactivation: Fit the decay of the tail currents at each repolarizing potential to a single or double exponential function to obtain the time constants of deactivation. Compare the time constants before and after quinidine application.
- Inactivation: Plot the fraction of inactivated channels against the duration of the inactivating pulse. Fit the data to an exponential function to determine the time constant for the onset of inactivation. Compare the time constants before and after quinidine application.
Visualizations
Mechanism of Quinidine Action on the hERG Channel
Caption: Quinidine's interaction with open and inactivated states of the hERG channel.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of quinidine on hERG channels.
hERG Channel Signaling Pathways
While quinidine's primary mechanism of action is direct channel block, the hERG channel itself is subject to regulation by various intracellular signaling pathways. These pathways can modulate channel expression, trafficking, and gating, which may indirectly influence the effects of quinidine.
Key regulatory pathways include:
-
Protein Kinase A (PKA): Activation of the β-adrenergic system elevates intracellular cAMP, which can lead to PKA-mediated phosphorylation of the hERG channel.[18]
-
Protein Kinase C (PKC): The α-adrenergic signaling cascade can activate PKC, which also modulates hERG channel activation.[18] Interestingly, this regulation may occur independently of direct channel phosphorylation.[18] Diacylglycerol (DAG), an activator of PKC, has been shown to potently inhibit the hERG current.[19]
-
Integrin-Associated Signaling: hERG expression has been linked to cell migration in some cancer cells through an integrin-associated signaling pathway.[20]
Caption: Key signaling pathways that regulate hERG channel function.
Conclusion
This compound is a powerful pharmacological tool for elucidating the complex kinetics and pharmacology of the hERG potassium channel. Its well-defined mechanism of action and state-dependent binding properties make it an ideal probe for investigating channel gating and for validating hERG screening assays. The protocols and data presented here provide a comprehensive guide for researchers utilizing quinidine to advance our understanding of hERG channel function and its critical role in cardiac electrophysiology and drug safety.
References
- 1. kCNH2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics [frontiersin.org]
- 3. Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinidine - Wikipedia [en.wikipedia.org]
- 5. Modulation of HERG potassium channels by extracellular magnesium and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 7. Comparison of kinetic properties of quinidine and dofetilide block of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dstc.jp [dstc.jp]
- 15. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sophion.com [sophion.com]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of HERG potassium channel activation by protein kinase C independent of direct phosphorylation of the channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of HERG (KCNH2) potassium channel surface expression by diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hERG channel function: beyond long QT - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quinidine in Isolated Heart Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine (B1679956), a class Ia antiarrhythmic agent, has a long history in the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of multiple cardiac ion channels, which alters the electrophysiological properties of the heart. Isolated heart preparations, such as the Langendorff-perfused heart and isolated cardiac myocytes, are invaluable ex vivo models for investigating the direct cardiac effects of quinidine, independent of systemic neural and hormonal influences. These models allow for the precise control of the experimental environment and detailed assessment of electrophysiological and contractile parameters.
These application notes provide detailed methodologies for studying the effects of quinidine in isolated heart preparations, summarize key quantitative data from relevant studies, and present visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action of Quinidine
Quinidine exerts its antiarrhythmic effects by modulating several key ion channels involved in the cardiac action potential.[1][2] Its primary actions include:
-
Inhibition of the fast inward sodium current (INa): This action decreases the maximum rate of depolarization (Vmax) of the action potential (Phase 0), slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2] This effect is "use-dependent," meaning the degree of block increases with higher heart rates.
-
Blockade of potassium currents (IK): Quinidine blocks several potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] This prolongs the repolarization phase (Phase 3) of the action potential, leading to an increased action potential duration (APD) and effective refractory period (ERP).[1][3]
-
Inhibition of calcium currents (ICa): Quinidine also has a blocking effect on the L-type calcium current, which can contribute to a negative inotropic effect.[3]
-
Anticholinergic (Vagolytic) Activity: By blocking muscarinic M2 receptors, quinidine can increase the sinus rate and atrioventricular (AV) conduction.[2]
Electrophysiological Effects of Quinidine on Isolated Heart Preparations
Studies using isolated heart preparations have demonstrated the following key electrophysiological effects of quinidine:
-
Action Potential Duration (APD): Quinidine generally prolongs the APD.[3][4] However, the effect can be rate-dependent, with a more pronounced prolongation at slower heart rates.[4] In some preparations, it has been observed to shorten the plateau phase while prolonging the terminal repolarization.[1]
-
Conduction Velocity: Due to the blockade of sodium channels, quinidine slows conduction velocity.[1]
-
Effective Refractory Period (ERP): The ERP is prolonged by quinidine, which is a key component of its antiarrhythmic action.[5]
-
ECG Intervals: In Langendorff-perfused hearts, quinidine has been shown to increase the PR, QRS, and QT intervals.[6][7]
Data Presentation: Quantitative Effects of Quinidine
The following tables summarize the quantitative effects of quinidine on various electrophysiological parameters as reported in studies using isolated heart preparations.
Table 1: Effect of Quinidine on Transmural Conduction Time (CT) and Effective Refractory Period (ERP) in Isolated Guinea Pig Right Ventricles
| Quinidine Concentration (µM) | Change in Transmural CT | Change in Endocardial ERP | Suppression of Reperfusion Arrhythmias |
| 1 | Attenuated Prolongation | - | Significant |
| 5 | Attenuated Prolongation | - | Significant |
| 10 | No Significant Change | - | Slight Increase in Arrhythmias |
| 50 | Prolonged | Prolonged | Suppressed |
| 100 | Prolonged | Prolonged | Suppressed |
Data extracted from a study on an isolated tissue model of ischemia and reperfusion in guinea pig ventricles.[5]
Table 2: Effect of Quinidine on ECG Parameters in Isolated Perfused Guinea Pig Hearts
| Quinidine Concentration (µM) | Change in dP/dt | Change in PR Interval | Change in QRS Interval | Change in JT Interval |
| 2 - 20 (Dose-dependent) | Decreased | Increased | Increased | Biphasic (Increased at low conc., Decreased at high conc.) |
Data from a study on isolated perfused guinea pig hearts.[6]
Table 3: Rate-Dependent Effect of Quinidine on Action Potential Duration (APD95) in Human Atrial Tissue
| Pacing Cycle Length (msec) | % Increase in APD95 with Quinidine |
| 1000 | 33 ± 7% |
| 300 | 12 ± 4% |
Data from a study on human atrial action potentials.[4]
Experimental Protocols
Protocol 1: Langendorff Perfusion of an Isolated Mammalian Heart
This protocol describes the general procedure for setting up a Langendorff perfusion system to study the effects of quinidine on the entire heart.
1. Preparation of Perfusion Buffer (Krebs-Henseleit Solution):
-
Prepare a fresh solution containing (in mM): NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄·7H₂O 1.2, NaHCO₃ 25, CaCl₂ 2.5, and Glucose 11.
-
Bubble the solution continuously with carbogen (B8564812) gas (95% O₂ / 5% CO₂) to maintain a pH of 7.4.
-
Warm the buffer to 37°C.
2. Animal Preparation and Heart Excision:
-
Anesthetize the animal (e.g., guinea pig, rabbit, or rat) following institutionally approved protocols.
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
3. Langendorff Setup and Cannulation:
-
Prime the Langendorff apparatus with the warmed, oxygenated Krebs-Henseleit buffer, ensuring no air bubbles are in the tubing.[8]
-
Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus.
-
Secure the aorta with a suture.
-
Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg for a rat heart) or constant flow. The heart should resume beating.[2]
4. Stabilization and Quinidine Administration:
-
Allow the heart to stabilize for a baseline period of 20-30 minutes.
-
Prepare a stock solution of quinidine in an appropriate solvent (e.g., distilled water or a small amount of ethanol, followed by dilution in the buffer).
-
Introduce quinidine into the perfusion buffer at the desired final concentrations. This can be done by switching to a reservoir containing the quinidine-infused buffer.
-
Record physiological parameters such as ECG (to measure heart rate, PR, QRS, and QT intervals), left ventricular developed pressure (LVDP), and coronary flow.[6]
Protocol 2: Recording Action Potentials from Isolated Cardiac Myocytes
This protocol is for studying the effects of quinidine at the single-cell level.
1. Isolation of Ventricular Myocytes:
-
Perfuse the heart using a Langendorff apparatus with a calcium-free buffer followed by a buffer containing collagenase to digest the extracellular matrix.
-
Gently tease apart the ventricular tissue to release individual myocytes.
-
Gradually reintroduce calcium to the cell suspension.
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record action potentials and ion currents from single, healthy rod-shaped myocytes.
-
Superfuse the cells with a standard Tyrode's solution.
-
After obtaining stable baseline recordings, switch to a Tyrode's solution containing the desired concentration of quinidine.
-
Measure changes in action potential parameters such as Vmax, APD at 50% and 90% repolarization (APD50 and APD90), and resting membrane potential.[9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of quinidine on cardiac ion channels.
Caption: Experimental workflow for a Langendorff heart perfusion study.
Caption: Logical relationship of quinidine's actions and electrophysiological outcomes.
References
- 1. Electrophysiological study of human ventricular heart muscle treated with quinidine: interaction with isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Action potential, membrane currents and force of contraction in mammalian heart muscle fibers treated with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac effects of quinidine on guinea-pig isolated perfused hearts after in vivo quinidine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of quinidine alone and of the combination quinidine-verapamil on AV conduction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Quinidine's Effects on Cardiac Action Potentials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine (B1679956), a class Ia antiarrhythmic agent, has a long and complex history in the management of cardiac arrhythmias. Its therapeutic and proarrhythmic effects are a direct consequence of its interaction with multiple cardiac ion channels. Understanding and predicting these effects are crucial for drug safety and development. In silico modeling, through the use of computational models of cardiac cell electrophysiology, offers a powerful tool to investigate the multifaceted actions of drugs like quinidine on the cardiac action potential (AP). This document provides detailed application notes and protocols for the in silico modeling of quinidine's effects, supported by quantitative data and standardized experimental procedures.
Data Presentation
The following tables summarize the quantitative effects of quinidine on various cardiac ion channels and action potential parameters. These values are essential inputs for calibrating and validating in silico models.
Table 1: Inhibitory Effects of Quinidine on Cardiac Ion Channels (IC50 Values)
| Ion Channel | Current | Quinidine IC50 (µM) | Cell Type / Expression System | Reference |
| hERG (KCNH2) | IKr | 3.00 ± 0.03 | Xenopus oocytes | [1] |
| 44.0 ± 0.6 (Quinine) | Xenopus oocytes | [1] | ||
| Nav1.5 | INa (peak) | Not specified | - | [2][3][4][5] |
| KvLQT1/minK | IKs | Blockade mentioned, IC50 not consistently reported | - | [2][4] |
| Cav1.2 | ICaL | Blockade mentioned, IC50 not consistently reported | - | [2][4] |
| Kv4.3 | Ito | Blockade mentioned, IC50 not consistently reported | - | [4] |
Note: IC50 values can vary significantly depending on the experimental conditions, including temperature, voltage protocol, and expression system used.
Table 2: Electrophysiological Effects of Quinidine on Cardiac Action Potentials
| Parameter | Species/Cell Type | Quinidine Concentration | Pacing Cycle Length (ms) | Change from Baseline | Reference |
| Action Potential Duration (APD) | Human | 10 mg/kg i.v. | 600 | +25 ms | [6] |
| Human | 10 mg/kg i.v. | 500 | +25 ms | [6] | |
| Human | 10 mg/kg i.v. | 400 | +25 ms | [6] | |
| Human | 10 mg/kg i.v. | 350 | Attenuated effect | [6] | |
| Human | 10 mg/kg i.v. | 300 | Negligible effect | [6] | |
| QRS Duration | Human | 10 mg/kg i.v. | 600 | +20 ms | [6] |
| Human | 10 mg/kg i.v. | 500 | +18 ms | [6] | |
| Human | 10 mg/kg i.v. | 400 | +37 ms | [6] | |
| Human | 10 mg/kg i.v. | 350 | +46 ms | [6] | |
| Human | 10 mg/kg i.v. | 300 | +34 ms | [6] | |
| Vmax (Phase 0 upstroke velocity) | Canine Purkinje fibers | 0.2 - 1 x 10-5 M | - | Significant reduction | [7] |
Experimental Protocols
Protocol 1: Determination of Quinidine IC50 on hERG Channels using Whole-Cell Patch-Clamp
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of quinidine on the hERG (IKr) current using manual or automated patch-clamp systems.
1. Cell Preparation:
- Culture a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) under standard conditions.
- On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
- Resuspend the cells in an extracellular solution and allow them to recover for at least 30 minutes.
2. Solutions:
- Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular Solution (in mM): 120 K-gluconate, 20 KCl, 1.5 MgATP, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH.
- Quinidine Stock Solution: Prepare a high-concentration stock solution of quinidine in a suitable solvent (e.g., DMSO or water) and make serial dilutions to obtain the desired test concentrations. The final solvent concentration should not exceed 0.1%.
3. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration.
- Maintain the holding potential at -80 mV.
- Apply a standardized voltage protocol to elicit hERG currents. A recommended protocol includes a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.[1]
- Record baseline currents in the extracellular solution until a stable recording is achieved.
- Perfuse the cell with increasing concentrations of quinidine, allowing the drug effect to reach a steady state at each concentration.
- At the end of the experiment, apply a high concentration of a specific hERG blocker (e.g., E-4031) to determine the residual current.
4. Data Analysis:
- Measure the peak tail current amplitude at each quinidine concentration.
- Subtract the residual current from all measurements.
- Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.
- Plot the percentage of inhibition against the quinidine concentration and fit the data to the Hill equation to determine the IC50 value.
Protocol 2: In Silico Simulation of Quinidine's Effect on a Ventricular Action Potential
This protocol outlines the steps for simulating the effect of quinidine on a human ventricular action potential using a computational model.
1. Model Selection:
- Choose a well-validated human ventricular action potential model, such as the O'Hara-Rudy (ORd) model.
2. Software and Environment:
- Utilize a simulation environment capable of solving systems of ordinary differential equations, such as OpenCOR, MATLAB, or Python with appropriate libraries (e.g., SciPy).
3. Parameterization of Quinidine's Effects:
- Based on experimental data (see Table 1), incorporate the multi-channel blocking effects of quinidine into the model. This is typically done by modifying the maximal conductance of the affected ion channels using a simple pore block model:
- G_ion_drug = G_ion_control * (1 / (1 + ([Drug] / IC50)^h))
- Where G_ion_drug is the conductance in the presence of the drug, G_ion_control is the baseline conductance, [Drug] is the quinidine concentration, IC50 is the half-maximal inhibitory concentration, and h is the Hill coefficient.
4. Simulation Protocol:
- Pace the model at a clinically relevant frequency (e.g., 1 Hz) until it reaches a steady state.
- Simulate a baseline action potential without any drug effect.
- Apply the quinidine block model for a desired concentration.
- Continue pacing the model with the drug effect until a new steady state is reached.
- Record and analyze the simulated action potentials.
5. Analysis of Results:
- Measure key biomarkers from the simulated action potentials, including:
- Action Potential Duration at 90% repolarization (APD90)
- Maximum upstroke velocity (dV/dt_max)
- Resting membrane potential
- Action potential amplitude
- Compare the drug-induced changes in these biomarkers to experimental data for model validation.
Visualizations
Signaling Pathway and Molecular Interactions
Caption: Molecular targets of quinidine and their impact on the cardiac action potential.
Experimental Workflow for In Silico Modeling
Caption: A typical workflow for the in silico assessment of drug effects on cardiac action potentials.
Logical Relationships of Quinidine's Multi-Channel Block
Caption: Logical flow of how quinidine's multi-ion channel blockade alters the cardiac action potential.
References
- 1. sophion.co.jp [sophion.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 4. Quinidine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Quinidine hydrochloride stability and degradation in aqueous solution
Technical Support Center: Quinidine (B1679956) Hydrochloride
Welcome to the technical support center for Quinidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. It provides detailed information on the stability and degradation of this compound in aqueous solutions, along with troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound monohydrate be stored to ensure its stability?
A1: To ensure stability, the solid powder should be stored in a tightly sealed, light-proof (e.g., amber) container in a dry, cool, and well-ventilated area.[1] For long-term storage, a temperature of -20°C is commonly recommended.[1]
Q2: What are the best practices for preparing and storing aqueous stock solutions of this compound?
A2: Aqueous stock solutions should be prepared using high-purity water. To maintain stability, it is recommended to divide the stock solution into single-use aliquots and store them frozen at -20°C or -80°C.[1] This practice helps to avoid degradation that can be caused by repeated freeze-thaw cycles.[1]
Q3: Is this compound sensitive to environmental factors like light and moisture?
A3: Yes, this compound is known to be sensitive to both light and moisture.[1] Exposure to light can lead to photodegradation, while moisture can promote hydrolysis. Therefore, it is critical to store both the solid compound and its solutions protected from light in tightly closed containers.[1]
Q4: How does pH affect the stability of this compound in an aqueous solution?
A4: The stability of this compound is significantly influenced by pH. The molecule's ionization state changes with pH, which can open different degradation pathways.[2] Both acidic and basic conditions can catalyze the hydrolysis of the molecule.[2][3] It is crucial to control the pH of the solution, often using buffer systems, to minimize degradation during experiments or in formulations.[2]
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound include hydrolysis, oxidation, and photolysis.[1][4] Forced degradation studies, which expose the drug to stress conditions such as strong acids, bases, oxidizing agents, and light, are used to identify the likely degradation products and establish these pathways.[4]
Q6: What is the most significant known impurity in this compound, and why is it important?
A6: The most significant process-related impurity is dihydroquinidine (B8771983).[5] This is important because dihydroquinidine is a structurally related alkaloid that also possesses potent antiarrhythmic activity, which can affect the pharmacological and toxicological profile of the drug.[5] Reputable suppliers should provide a Certificate of Analysis detailing the purity and the level of specific impurities like dihydroquinidine.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of Solid Powder (e.g., Yellowing) | Light exposure or oxidation. | Discard the reagent. Ensure future storage is in a light-proof and tightly sealed container. For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon).[1] |
| Precipitate Forms in Stock Solution After Thawing | The solution may be supersaturated, or degradation may have occurred. | Gently warm the solution and vortex to attempt redissolution. If the precipitate persists, centrifuge the vial and use the supernatant, but be aware that the concentration may have changed. For best results, prepare a fresh solution.[1] |
| Inconsistent Experimental Results or Reduced Potency | Degradation due to improper storage (temperature, moisture) or repeated freeze-thaw cycles of stock solutions. | Review storage procedures against recommendations. Perform a purity check using the HPLC protocol provided below. Prepare fresh stock solutions from a new vial and aliquot for single use.[1] |
| Poor Separation of Degradation Products from Parent Drug in HPLC | The mobile phase composition or gradient is not optimal for resolving all compounds. | Optimize the mobile phase by adjusting the pH or the organic modifier ratio. Modify the gradient slope and time to enhance the resolution between peaks.[6] |
| Emergence of Unexpected Peaks in HPLC Chromatogram | Contamination of the sample, solvent, or glassware. | Use high-purity, HPLC-grade solvents and thoroughly clean all glassware. Run a blank (solvent injection) to identify any systemic contamination. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Analysis
This protocol describes a stability-indicating HPLC method for the separation and quantification of this compound from its potential degradation products.
Objective: To determine the purity of a sample and quantify degradation products.
Materials:
-
This compound monohydrate (reference standard and test sample)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV or Photodiode Array (PDA) detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase.
-
Prepare the test sample at the same concentration.
-
-
HPLC Conditions:
-
Column: C18
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 235 nm[1]
-
Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and allow the column to re-equilibrate.
-
-
Analysis:
-
Inject the reference standard to determine the retention time of the main quinidine peak.
-
Inject the test sample.
-
Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram. The presence of significant additional peaks may indicate degradation or impurities.[1]
-
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol outlines the procedure for a forced degradation study to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL in water or methanol).
-
Stress Conditions: Expose each sample to one of the following conditions. An unstressed control sample should be kept under normal conditions for comparison.[1][4]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 60°C) for an extended period.
-
Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/m²).[1][7]
-
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples to a suitable pH.
-
Analysis: Analyze all stressed samples and the unstressed control using the validated stability-indicating HPLC method (see Protocol 1).
-
Evaluation: Compare the chromatograms to identify, quantify, and characterize the degradation products formed under each condition.
| Stress Condition | Typical Reagent/Setup | Typical Duration/Temperature |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temperature |
| Thermal | Dry Heat Oven (Solid) | 48-72 hours at 60-80°C |
| Photolytic | ICH Q1B compliant chamber | >1.2 million lux hours, >200 Wh/m² UV |
Visualizations
Below are diagrams illustrating key workflows and conceptual pathways related to this compound stability testing.
Caption: A logical workflow for troubleshooting stability-related issues.
Caption: A simplified diagram of potential degradation pathways.
Caption: Workflow for a forced degradation (stress testing) study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Quinidine Hydrochloride Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the precipitation of quinidine (B1679956) hydrochloride in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my quinidine hydrochloride precipitating out of my buffer solution?
A1: this compound precipitation can occur for several reasons, often related to its physicochemical properties. Key factors include:
-
pH of the Buffer: Quinidine is a weak base with pKa values around 5.4 and 10.0.[1] Its solubility is highly dependent on the pH of the solution. In solutions with a pH above its pKa, the equilibrium will shift towards the less soluble free base form, leading to precipitation. As a salt of a weak base, this compound is expected to have higher solubility in acidic environments.[2]
-
Buffer Species: The components of your buffer can interact with this compound. While specific data on interactions with all buffer species is limited, it is a factor to consider.
-
Concentration: The concentration of this compound in your solution may have exceeded its solubility limit in the specific buffer and conditions (pH, temperature) you are using.
-
Temperature: Temperature can affect solubility. While not always the primary driver for quinidine, significant temperature fluctuations can influence its stability in solution.
-
Solvent Shock: If you are preparing your this compound solution from a concentrated stock in an organic solvent (like DMSO), rapid dilution into an aqueous buffer can cause the compound to "crash out" of solution.[3]
-
Light and Moisture Sensitivity: this compound is sensitive to light and moisture, which can lead to degradation and potentially less soluble byproducts.
Q2: I observed immediate precipitation after adding my this compound stock solution to the buffer. What should I do?
A2: Immediate precipitation is often due to "solvent shock" or exceeding the solubility limit at the buffer's pH. Here are some steps to resolve this:
-
Check the pH of your buffer: Ensure the pH is in a range where this compound is sufficiently soluble. A more acidic pH will generally improve solubility.[2]
-
Modify your dilution technique: Instead of adding the concentrated stock directly to the full volume of buffer, try a serial dilution. Add the stock to a smaller volume of the buffer first, mix well, and then add this intermediate dilution to the final volume. Adding the stock dropwise while gently vortexing can also help.
-
Warm the buffer: Gently warming the buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Reduce the final concentration: Your target concentration may be too high for the chosen buffer system. Try a lower final concentration.
Q3: The solution was clear initially, but a precipitate formed over time. What is the likely cause?
A3: Delayed precipitation can be caused by a few factors:
-
pH Shift: The pH of your experimental system (e.g., cell culture media) may have changed over time, shifting the equilibrium towards the insoluble free base.
-
Degradation: Exposure to light or microbial contamination can degrade this compound, leading to the formation of less soluble compounds.
-
Temperature Fluctuations: Moving solutions between different temperatures (e.g., from a warm incubator to a cooler benchtop) can cause the compound to fall out of solution.
Q4: How can I redissolve precipitated this compound?
A4: Redissolving precipitated this compound can be challenging and may not always be possible without altering the solution's properties. However, you can try the following:
-
Gentle Warming and Agitation: Gently warm the solution (e.g., in a 37°C water bath) while vortexing or stirring.
-
pH Adjustment: Carefully and slowly add a small amount of a dilute acidic solution (e.g., 0.1 N HCl) to lower the pH. Monitor the pH closely to avoid over-acidification, which could affect your experiment.
-
Sonication: Brief sonication in a water bath can sometimes help to break up and redissolve precipitates.
If these methods fail, it is generally recommended to discard the solution and prepare a fresh one, paying close attention to the factors that may have caused the precipitation initially.
Data Presentation
Table 1: Solubility of Quinidine and its Hydrochloride Salt in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) | pH | Reference |
| This compound Monohydrate | Water | 10 mg/mL | 25 | Not Specified | [1] |
| Water | >56.8 µg/mL | Not Specified | 7.4 | [1] | |
| DMSO | 76 mg/mL | 25 | Not Specified | ||
| Ethanol | 76 mg/mL | 25 | Not Specified | ||
| Quinidine (Base) | 1:2 DMF:PBS | ~0.33 mg/mL | Not Specified | 7.2 | [3] |
| Methanol | Very Soluble | Not Specified | Not Specified | ||
| Chloroform | ~625 mg/mL | Not Specified | Not Specified | [2] | |
| DMF | 30 mg/mL | Not Specified | Not Specified | [3] | |
| DMSO | 25 mg/mL | Not Specified | Not Specified | [3] | |
| Ethanol | 1 mg/mL | Not Specified | Not Specified | [3] | |
| Aqueous Buffers | Sparingly Soluble | Not Specified | Not Specified | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol describes a general method for preparing a working solution of this compound from a solid powder or a concentrated stock solution, minimizing the risk of precipitation.
Materials:
-
This compound monohydrate powder
-
Appropriate buffer (e.g., Phosphate Buffered Saline - PBS)
-
Organic solvent for stock solution (e.g., DMSO), if applicable
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a Concentrated Stock Solution (if necessary):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
-
Prepare the Working Solution:
-
Warm the desired aqueous buffer to 37°C.
-
Method A (Direct Dilution for Low Concentrations): For very low final concentrations, you may be able to directly dilute the stock solution. Add the required volume of the stock solution dropwise to the pre-warmed buffer while gently vortexing.
-
Method B (Serial Dilution for Higher Concentrations):
-
Create an intermediate dilution by adding a small volume of the concentrated stock solution to a smaller volume of the pre-warmed buffer. Mix thoroughly.
-
Add the intermediate dilution to the final volume of the pre-warmed buffer to reach the desired final concentration.
-
-
-
Final Check and Sterilization:
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter.
-
-
Storage:
-
Use the freshly prepared solution immediately for best results.
-
If short-term storage is necessary, protect the solution from light and store at 4°C. Note that storing aqueous solutions of quinidine is not generally recommended for more than a day.[3]
-
Protocol 2: Experimental Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines a standard method to determine the equilibrium solubility of this compound in a specific buffer.[1]
Materials:
-
This compound monohydrate powder
-
Buffer of interest at a specific pH
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound powder to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully collect a sample of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in that buffer at that specific temperature and pH.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for this compound precipitation.
Caption: Quinidine's mechanism of action on cardiac ion channels.
References
Technical Support Center: Optimizing Quinidine Hydrochloride in Electrophysiology Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing quinidine (B1679956) hydrochloride in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of quinidine hydrochloride in cardiac electrophysiology?
This compound is a Class Ia antiarrhythmic agent that primarily works by blocking multiple cardiac ion channels.[1][2] Its principal action is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2][3] This blockade is use-dependent, meaning its effectiveness increases with higher heart rates.[1][2] Additionally, quinidine blocks several potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which leads to a prolongation of the action potential duration (APD).[1][3][4] It also exhibits a weaker blocking effect on the L-type calcium current (ICaL).[1][2][3]
Q2: What is a typical starting concentration range for this compound in in vitro electrophysiology experiments?
The optimal concentration of this compound will vary depending on the specific ion channel being studied and the experimental preparation. However, a common concentration range to observe effects on cardiac ion channels is in the low micromolar (µM) range. For example, studies on canine Purkinje fibers have used concentrations ranging from 0.2 to 10 µM.[5] For hERG channel blockade, IC50 values have been reported to be around 0.8 to 3.0 µM in different expression systems.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound solutions for my experiments?
To prepare a stock solution, dissolve this compound monohydrate in a small volume of sterile water or DMSO.[2][7] Gentle warming and vortexing can aid dissolution.[7] For final dilutions into physiological buffers, it is recommended to use freshly prepared solutions for each experiment to ensure stability and prevent precipitation.[7] If storage is necessary, sterile-filter the solution and store it at 4°C, protected from light.[7]
Q4: I am observing precipitation of quinidine in my experimental buffer. What can I do to troubleshoot this?
Precipitation of quinidine can occur, especially at higher concentrations or in certain buffer compositions. Here are some troubleshooting steps:
-
Check the pH of your buffer: Quinidine's solubility can be pH-dependent. Ensure your buffer's pH is within a suitable range. Acidic conditions can sometimes improve solubility.[8]
-
Lower the final concentration: If possible, try using a lower concentration of quinidine.
-
Use a co-solvent: For stock solutions, using a small amount of DMSO can help maintain solubility. However, be mindful of the final DMSO concentration in your experimental solution, as it can have its own electrophysiological effects.
-
Prepare fresh solutions: As mentioned, using freshly prepared solutions for each experiment is the best practice to avoid issues with stability and precipitation.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of quinidine | - Incorrect concentration: The concentration may be too low to elicit a response. - Solution degradation: The quinidine solution may have degraded over time. - Drug-resistant channel/preparation: The specific ion channel or preparation may be less sensitive to quinidine. | - Perform a dose-response curve to determine the effective concentration range. - Always use freshly prepared quinidine solutions.[7] - Verify the expression and function of the target channel. |
| High variability in results | - Inconsistent drug application: The timing and method of drug application may vary between experiments. - Temperature fluctuations: Electrophysiological recordings are sensitive to temperature changes. - Cell health variability: The health and viability of the cells can impact their response to drugs. | - Standardize the drug perfusion protocol to ensure consistent application. - Maintain a constant and controlled temperature throughout the experiment. - Use cells from a consistent passage number and ensure they are healthy before recording. |
| Unexpected changes in baseline parameters | - Solvent effects: The solvent used for the quinidine stock solution (e.g., DMSO) may be affecting the cells. - pH shift: The addition of the quinidine solution may be altering the pH of the recording buffer. | - Run a vehicle control experiment using the same concentration of the solvent without quinidine. - Measure the pH of the final experimental solution and adjust if necessary. |
| Toxicity or cell death | - High quinidine concentration: The concentration of quinidine may be in the toxic range for the cells. - Prolonged exposure: Long incubation times with the drug can lead to cytotoxicity. | - Lower the concentration of quinidine used. - Reduce the duration of drug exposure to the minimum time required to observe a stable effect. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Quinidine on Various Ion Channels
| Ion Channel | Cell Type / Preparation | IC50 (µM) | Reference |
| hERG (IKr) | Ltk⁻ cells | 0.8 ± 0.1 | [6] |
| hERG (IKr) | Xenopus oocytes | 3.00 ± 0.03 | [6] |
| Transient Outward K⁺ Channel (Ito) | Xenopus oocytes (RHK1) | 875 (at +60 mV) | [9] |
Table 2: Electrophysiological Effects of Quinidine
| Parameter | Preparation | Quinidine Concentration | Effect | Reference |
| Vmax | Canine Purkinje fibers | 6 x 10⁻⁶ to 1.5 x 10⁻⁵ M | 19-34% reduction at pH 7.3 | [8] |
| Vmax | Canine Purkinje fibers | 6 x 10⁻⁶ to 1.5 x 10⁻⁵ M | 22-49% reduction at pH 6.9 | [8] |
| IK Block | Rabbit sinoatrial node | 2 x 10⁻⁶ M | 52 ± 5% block | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a standard method for measuring the effect of quinidine on specific ion currents in isolated cells.[2]
Objective: To determine the dose-response relationship of quinidine on a target ion channel.
Materials:
-
HEK293 or CHO cells stably expressing the ion channel of interest.
-
Extracellular (bath) solution (e.g., in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4).
-
Intracellular (pipette) solution (e.g., in mM: 130 KCl, 1 MgCl₂, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2).
-
This compound stock solution (e.g., in DMSO or sterile water).
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Methodology:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[2]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential (e.g., -80 mV) and apply a voltage protocol designed to elicit the current of interest. Record baseline currents.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of quinidine. Allow 3-5 minutes for the drug effect to reach a steady state.[2]
-
Post-Drug Recording: Repeat the same voltage protocol to record the inhibited currents.
-
Dose-Response: Repeat steps 6 and 7 with increasing concentrations of quinidine to construct a dose-response curve.
Visualizations
Caption: Mechanism of action for Quinidine.
Caption: Experimental workflow for electrophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinidine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Hydrothis compound? [synapse.patsnap.com]
- 5. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time- and voltage-dependent block of the delayed K+ current by quinidine in rabbit sinoatrial and atrioventricular nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quinidine Hydrochloride Drug Interactions with Other Channel Blockers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the drug interactions of quinidine (B1679956) hydrochloride with other ion channel blockers.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug interactions between quinidine hydrochloride and other channel blockers?
A1: this compound, a Class IA antiarrhythmic agent, primarily interacts with other channel blockers through two main mechanisms:
-
Pharmacodynamic Interactions: These occur at the receptor or ion channel level. As quinidine itself blocks multiple ion channels (primarily Na⁺ and K⁺ channels), its effects can be additive or synergistic with other channel blockers, leading to an enhanced pharmacological response.[1] A common pharmacodynamic interaction involves the additive prolongation of the QT interval, which can increase the risk of arrhythmias.
-
Pharmacokinetic Interactions: These involve the absorption, distribution, metabolism, and excretion (ADME) of the drugs. Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and also inhibits CYP3A4 and P-glycoprotein.[2] Co-administration with drugs metabolized by these enzymes can lead to altered plasma concentrations and potential toxicity.
Q2: What are the known interactions of quinidine with sodium (Na⁺) channel blockers?
A2: Quinidine's interaction with other sodium channel blockers, such as mexiletine (B70256) and flecainide, can be complex. While both quinidine and these drugs target the NaV1.5 channel, their combined effects can be beneficial in some clinical contexts, leading to enhanced antiarrhythmic efficacy.[3][4][5] However, this combination requires careful monitoring due to the potential for proarrhythmic effects and increased risk of toxicity. The interaction with mexiletine can also be pharmacokinetic, as quinidine can increase mexiletine levels by inhibiting CYP2D6 metabolism.[6]
Q3: What are the known interactions of quinidine with potassium (K⁺) channel blockers?
A3: Co-administration of quinidine with potassium channel blockers like dofetilide (B1670870) and sotalol (B1662669) is generally contraindicated.[7][8] Both quinidine and these drugs block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the rapid delayed rectifier current (IKr).[9] Their additive effects lead to significant QT interval prolongation and a high risk of developing life-threatening arrhythmias such as Torsades de Pointes.[7]
Q4: What are the known interactions of quinidine with calcium (Ca²⁺) channel blockers?
A4: Interactions between quinidine and calcium channel blockers like diltiazem (B1670644) and nifedipine (B1678770) are primarily pharmacokinetic. Diltiazem can significantly increase quinidine plasma concentrations by inhibiting CYP3A4 metabolism, increasing the risk of quinidine toxicity.[2][10][11] The interaction with nifedipine is more complex; some studies suggest quinidine can inhibit nifedipine metabolism, while others show no significant effect on quinidine pharmacokinetics.[12][13][14][15] Clinically, the combination of quinidine and verapamil (B1683045) has been associated with hypotension.[16]
Troubleshooting Guides for In Vitro Experiments
Patch-Clamp Electrophysiology
Problem: Inconsistent or unstable whole-cell recordings when studying drug interactions.
-
Possible Cause 1: Poor Seal Formation. A gigaohm seal (seal resistance > 1 GΩ) is crucial for stable recordings.
-
Solution: Ensure the pipette tip is clean and has a smooth, fire-polished surface. Use healthy, non-stressed cells. Approach the cell slowly and apply gentle suction to form the seal.
-
-
Possible Cause 2: Cell Dialysis. The intracellular contents are replaced by the pipette solution over time, which can alter channel function.
-
Solution: Use the perforated patch technique (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment. If using whole-cell configuration, record data promptly after achieving the whole-cell configuration.
-
-
Possible Cause 3: Drug Precipitation or Adsorption. The drug may not be fully dissolved or may adhere to the perfusion system tubing.
-
Solution: Ensure the drug is fully dissolved in the appropriate solvent and then diluted in the extracellular solution. Use a perfusion system with minimal dead volume and tubing made of inert materials. Perform regular cleaning of the perfusion lines.
-
Fluorescence-Based Assays
Problem: High background fluorescence or low signal-to-noise ratio in ion flux assays.
-
Possible Cause 1: Incomplete Dye Loading or Hydrolysis. The AM ester form of the fluorescent dye may not be fully cleaved by intracellular esterases.
-
Possible Cause 2: Dye Leakage. The de-esterified dye can be extruded from the cell by organic anion transporters.
-
Solution: Include an anion transport inhibitor, such as probenecid, in the assay buffer to improve dye retention.[18]
-
-
Possible Cause 3: Autofluorescence of Compounds. The test compounds themselves may be fluorescent at the excitation and emission wavelengths of the indicator dye.
-
Solution: Screen all compounds for autofluorescence before conducting the assay. If a compound is fluorescent, consider using a dye with different spectral properties or a different assay methodology.
-
Data Presentation
Table 1: IC₅₀ Values of Quinidine on Various Ion Channels
| Ion Channel | Current | Cell Type | IC₅₀ (µM) | Reference(s) |
| NaV1.5 | Peak INa | HEK293 | 28.9 ± 2.2 | [19][20] |
| NaV1.5 | Late INa | HEK293 | 14.9 ± 2.4 | [21] |
| hERG (KV11.1) | IKr | Ltk⁻ cells | 0.8 ± 0.1 | [9] |
| hERG (KV11.1) | IKr | HEK293 | 0.548 | [22] |
| hERG (KV11.1) | IKr | QPatch II | 0.975 (22°C), 1.047 (35°C) | [23] |
| CaV1.2 | ICaL | - | Not specified in searches | [24] |
Table 2: Summary of Drug Interactions with Quinidine
| Interacting Drug | Drug Class | Channel Target(s) | Type of Interaction | Potential Clinical Outcome | Reference(s) |
| Mexiletine | Sodium Channel Blocker | NaV1.5 | Pharmacodynamic & Pharmacokinetic | Enhanced antiarrhythmic effect; Increased mexiletine levels | [3][4][5][6] |
| Flecainide | Sodium Channel Blocker | NaV1.5 | Pharmacodynamic | Potential for proarrhythmia | [19] |
| Dofetilide | Potassium Channel Blocker | hERG (IKr) | Pharmacodynamic | Significant QT prolongation, Torsades de Pointes | [7][8][25] |
| Sotalol | Potassium Channel Blocker | hERG (IKr) | Pharmacodynamic | Significant QT prolongation | [8] |
| Diltiazem | Calcium Channel Blocker | L-type Ca²⁺ channels | Pharmacokinetic (CYP3A4 inhibition) | Increased quinidine levels, potential toxicity | [2][10][11] |
| Nifedipine | Calcium Channel Blocker | L-type Ca²⁺ channels | Pharmacokinetic (variable) | Conflicting reports on quinidine and nifedipine levels | [12][13][14][15] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing Quinidine Interactions
This protocol provides a general framework for studying the effects of quinidine and another channel blocker on a specific ion current (e.g., IKr) in a heterologous expression system (e.g., HEK293 cells stably expressing hERG).
-
Cell Preparation:
-
Culture HEK293 cells expressing the ion channel of interest on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH).
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution (e.g., containing in mM: 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA, pH 7.2 with KOH).
-
-
Recording Procedure:
-
Approach a cell with the micropipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol specific for the ion channel of interest to elicit the target current. For hERG, a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit a large tail current.
-
Record baseline currents in the external solution.
-
Perfuse the chamber with the external solution containing quinidine at a known concentration and record the steady-state block.
-
Wash out the quinidine and allow the current to return to baseline.
-
Perfuse with the external solution containing the second channel blocker and record its effect.
-
Finally, perfuse with a solution containing both quinidine and the second blocker to assess their combined effect.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of the drugs.
-
Calculate the percentage of current inhibition for each drug alone and in combination.
-
Construct concentration-response curves and determine the IC₅₀ values.
-
Fluorescence-Based Thallium Flux Assay for Potassium Channels
This assay indirectly measures potassium channel activity by monitoring the influx of thallium (Tl⁺), which is permeable through most potassium channels and can be detected by a Tl⁺-sensitive fluorescent dye.[26][27][28][29][30]
-
Cell Preparation:
-
Plate cells expressing the potassium channel of interest in a 96- or 384-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a Tl⁺-sensitive fluorescent indicator (e.g., FluxOR™ II Green) and Pluronic F-127 in a physiological buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60-90 minutes in the dark.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add the test compounds (quinidine, the other channel blocker, and their combination) to the wells and incubate for a specified period.
-
Place the plate in a fluorescence plate reader.
-
Initiate the recording of fluorescence intensity.
-
Add a stimulus buffer containing Tl⁺ to all wells to activate the channels.
-
Continue recording the fluorescence signal over time.
-
-
Data Analysis:
-
Measure the rate of fluorescence increase, which is proportional to Tl⁺ influx and thus potassium channel activity.
-
Compare the rates in the presence of the drugs to the control (vehicle-treated) wells.
-
Calculate the percentage of inhibition or activation.
-
Mandatory Visualizations
Caption: Signaling pathway of quinidine and other channel blockers.
Caption: Experimental workflow for drug interaction studies.
Caption: Logical relationships of drug interaction outcomes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Diltiazem and Quinidine Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 3. Mexiletine/quinidine combination therapy: electrophysiologic correlates of anti-arrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of mexiletine with other cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mexiletine-quinidine combination: electrophysiologic correlates of a favorable antiarrhythmic interaction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (mexiletine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Quinidine and Dofetilide Interaction: Critical Drug Safety Information | empathia.ai [empathia.ai]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic interactions between diltiazem and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goodrx.com [goodrx.com]
- 12. Drug-drug interactions: effect of quinidine on nifedipine binding to human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinidine interaction with nifedipine and felodipine: pharmacokinetic and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidation of the nifedipine-quinidine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the pharmacokinetic and pharmacodynamic interaction between quinidine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinidine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. scienceopen.com [scienceopen.com]
- 20. researchgate.net [researchgate.net]
- 21. sophion.com [sophion.com]
- 22. researchgate.net [researchgate.net]
- 23. sophion.com [sophion.com]
- 24. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drugs.com [drugs.com]
- 26. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 27. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 28. youtube.com [youtube.com]
- 29. ionbiosciences.com [ionbiosciences.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
Managing variability in experimental results with quinidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing variability in experimental results when working with quinidine (B1679956) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for quinidine hydrochloride to ensure its stability?
A1: To maintain the integrity and stability of this compound, it is crucial to adhere to proper storage and handling protocols. The compound is sensitive to light and moisture.[1][2]
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Keep container tightly sealed, protected from light and moisture.[1][3][4] |
| Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][5] |
| Solution in Solvent | -20°C | Up to 1 month | Ensure the container is sealed and protected from moisture.[3][5] |
When handling the compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1][4] All work with the powder should be conducted in a chemical fume hood to prevent inhalation.[1][4]
Q2: What are the primary sources of variability in experimental results with this compound?
A2: Variability in experimental outcomes with this compound can stem from several factors:
-
Chemical Instability: Improper storage can lead to degradation, such as discoloration (yellowing) of the powder or reduced potency.[1]
-
Drug Interactions: Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and also inhibits P-glycoprotein.[6][7] It is a substrate of CYP3A4.[6] Co-administration of compounds that interact with these pathways can alter quinidine's concentration and effects.[6][8][9]
-
Protein Binding: Quinidine binds extensively to plasma proteins, and changes in protein concentrations or the presence of other drugs that compete for binding sites can alter the free, active fraction of quinidine.[6]
-
pH Sensitivity: The effects of quinidine can be influenced by the pH of the experimental buffer.[10][11] For instance, acidosis can enhance the electrophysiological effects of quinidine on cardiac Purkinje fibers.[11]
-
Active Metabolites: Quinidine is metabolized into active compounds, such as 3-hydroxyquinidine, which also have antiarrhythmic properties and can contribute to the overall pharmacological effect.[6][8]
Q3: How does this compound exert its biological effects?
A3: Quinidine's primary mechanism of action is the blockade of multiple voltage-gated ion channels involved in the cardiac action potential.[7][12] This includes:
-
Sodium Channel (INa) Blockade: This is the principal action, slowing the rapid depolarization of the cardiac action potential.[7][12]
-
Potassium Channel (IKr/hERG) Blockade: This action prolongs the repolarization phase, leading to a longer QT interval.[7][12][13]
-
Calcium Channel (ICaL) Blockade: Quinidine also weakly blocks L-type calcium channels.[12]
This multi-ion channel blockade contributes to both its therapeutic efficacy and its potential for proarrhythmic side effects.[12]
Data Presentation: Inhibitory Potency of Quinidine on Various Ion Channels
| Ion Channel | IC50 / Kd (µM) | Experimental System |
| hERG (IKr) | 19.9 | Not specified |
| hERG (IKr) | 0.716 | HEK cells |
| Peak INa | 11 | Rabbit hearts |
| Late INa | 12 | Rabbit hearts |
| Late INa | 14.62 | HEK cells |
Note: IC50 values can vary depending on the experimental conditions and cell type used.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Reduced Potency
If you are observing high variability or a decrease in the expected effect of quinidine, follow these troubleshooting steps.
dot
Caption: A flowchart for troubleshooting inconsistent experimental results.
Issue 2: Precipitate Formation in Stock Solution After Thawing
This may occur if the solution is supersaturated or if degradation has occurred.[1]
-
Attempt to Redissolve: Gently warm the solution and vortex it to see if the precipitate redissolves.[1]
-
Centrifugation: If the precipitate remains, centrifuge the vial and use the supernatant. Be aware that the actual concentration may be altered.[1]
-
Best Practice: For the most reliable results, it is recommended to prepare a fresh solution.[1]
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol outlines a method to assess the purity of a this compound sample and detect potential degradation products.[1][14]
1. Materials and Reagents:
-
HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[1]
-
This compound reference standard
-
Test sample of this compound
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase.[1]
-
Prepare the test sample at the same concentration.[1]
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Detector Wavelength: 235 nm[1]
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[1]
4. Data Analysis:
-
Run the reference standard to determine the retention time of the main peak.[1]
-
Run the test sample.
-
Calculate the purity by comparing the area of the main peak to the total area of all peaks. The presence of significant additional peaks may indicate degradation.[1]
dot
Caption: Experimental workflow for HPLC purity analysis.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade
This protocol is a representative method for measuring the effect of quinidine on the IKr/hERG current expressed in a stable cell line (e.g., HEK-293).[12]
1. Objective:
-
To determine the IC50 of quinidine for the hERG voltage-gated potassium channel.[12]
2. Materials:
-
HEK-293 cells stably transfected with the hERG gene.[12]
-
Extracellular (bath) solution (e.g., in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).[12]
-
Intracellular (pipette) solution.
-
This compound stock solution.[12]
3. Methodology:
-
Cell Culture: Culture the hERG-expressing cells under standard conditions.
-
Electrophysiology:
-
Obtain a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents.
-
Record baseline currents in the extracellular solution.
-
Perfuse the cell with increasing concentrations of quinidine and record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak tail current at each quinidine concentration.
-
Normalize the current to the baseline (control) current.
-
Plot the percentage of inhibition against the quinidine concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
dot
Caption: Quinidine's multi-ion channel blockade effect on the cardiac action potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinidine - Wikipedia [en.wikipedia.org]
- 8. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Influence of pH on the uptake and pharmacodynamics of quinidine in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Light sensitivity and proper storage of quinidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and proper storage of quinidine (B1679956) hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid quinidine hydrochloride powder?
To ensure the stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[1][2] For long-term storage, a temperature of -20°C is commonly recommended.[1]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles, which can lead to degradation.[1] These aliquots should be stored at -80°C for long-term stability, which can maintain the solution's integrity for up to one year.[1] For short-term storage, -20°C is suitable for up to one month.[1] It is also recommended to use fresh DMSO for dissolving this compound, as moisture-absorbing DMSO can reduce its solubility.
Q3: Is this compound sensitive to light?
Yes, this compound is known to be sensitive to light and moisture.[1][2][3] Exposure to light, particularly UV-A radiation, can cause photodegradation, leading to the formation of degradation products and a potential loss of potency.[4][5] Therefore, it is critical to store both the solid compound and its solutions in light-protecting containers, such as amber vials.[1][2]
Q4: What are the signs of this compound degradation?
Visual signs of degradation in the solid powder can include a change in color, such as yellowing.[1] For solutions, the formation of precipitates after thawing may indicate degradation or supersaturation.[1] Inconsistent experimental results or reduced potency are also strong indicators of compound degradation.[1]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat or impervious clothing.[2][6] All handling of the solid powder should be conducted in a chemical fume hood to prevent inhalation of dust.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Powder (e.g., yellowing) | Light exposure or oxidation.[1] | Discard the reagent. Ensure future storage is in a light-proof (amber) and tightly sealed container.[1] For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon). |
| Reduced Potency or Inconsistent Experimental Results | Degradation due to improper storage (temperature, light, moisture) or repeated freeze-thaw cycles of stock solutions.[1] | 1. Review your storage procedures against the recommended guidelines. 2. Perform a purity check of your compound using HPLC (see Experimental Protocol 1). 3. Prepare fresh stock solutions from a new vial of powder and aliquot for single-use to avoid freeze-thaw cycles.[1] |
| Precipitate Formation in Stock Solution After Thawing | The solution may be supersaturated, or degradation has occurred.[1] | 1. Gently warm the solution and vortex to attempt redissolution.[1] 2. If the precipitate remains, centrifuge the vial and use the supernatant, but be aware that the concentration may be altered. 3. For critical experiments, it is best to prepare a fresh solution.[1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample and detecting potential degradation products.
Objective: To determine the purity of a this compound sample and identify any degradation peaks.
Materials:
-
This compound (reference standard and test sample)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase.
-
Prepare the test sample at the same concentration.
-
-
HPLC Conditions:
-
Column: C18
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 235 nm
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
Run the reference standard to establish the retention time of the main peak.
-
Run the test sample.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks. The presence of significant additional peaks may indicate degradation.[1]
-
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol describes a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.
Procedure:
-
Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL in water or methanol).
-
Stress Conditions: Expose each sample to one of the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Incubate the solid powder at 105°C for 48 hours.
-
Photostability: Expose the solution to a calibrated light source as per ICH Q1B guidelines.
-
-
Neutralization: Neutralize the acid- and base-stressed samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control, using the HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each condition.[1]
Visualizations
References
Impact of pH on quinidine hydrochloride activity and solubility
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the impact of pH on the activity and solubility of quinidine (B1679956) hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the aqueous solubility of quinidine hydrochloride?
A1: this compound is the salt of a weak base and is significantly more soluble in acidic conditions. As the pH increases towards and beyond its pKa values, the equilibrium shifts towards the less soluble free base form, leading to a decrease in solubility and potential precipitation. Quinidine is a dibasic compound with pKa values of approximately 5.4 and 9.05.[1] Therefore, maintaining a pH well below the first pKa is crucial for ensuring complete dissolution in aqueous solutions.
Q2: What is the expected solubility of this compound in water?
A2: The solubility of this compound in water is reported to be around 10 mg/mL at 25°C, though the pH is not always specified for this value.[1][2] At a pH of 7.4, the solubility is noted to be greater than 56.8 µg/mL.[1] As a salt of a weak base, its solubility is expected to be significantly higher in acidic environments like 0.1 N HCl compared to distilled water.[2]
Q3: How does pH influence the antiarrhythmic activity of quinidine?
A3: The antiarrhythmic activity of quinidine is influenced by pH. Studies have shown that acidosis (lower pH) can potentiate the electrophysiological effects of quinidine on cardiac Purkinje fibers.[3] At a lower pH of 6.9, quinidine produced significantly greater reductions in resting potential, action potential amplitude, and Vmax compared to at pH 7.3.[3] However, another study indicated that the myocardial permeability and the direct pharmacodynamic effect (delta QT interval) of quinidine are not significantly influenced by perfusion pH in the range of 7.0 to 7.9, although the rate at which the drug equilibrates does vary with pH.[4]
Q4: What are the pKa values of quinidine?
A4: Quinidine is a dibasic compound with two pKa values. Reported values are approximately 5.4 and 10.0 at 20°C, with the strongest basic pKa also cited as 9.05.[1] These values are critical for predicting the ionization state and solubility of the molecule at different pH levels.
Q5: How should I prepare a stock solution of this compound for aqueous experiments?
A5: For aqueous applications, it is recommended to first dissolve the this compound powder in a small amount of an organic solvent like DMSO and then dilute this stock into an appropriate acidic aqueous buffer (e.g., pH 4-6).[5] When diluting, add the stock solution to the buffer slowly while stirring to prevent localized high concentrations that could lead to precipitation.[5] For sterile applications, the final aqueous solution should be sterilized by passing it through a 0.22 µm filter.[6]
Data Presentation
Table 1: Solubility of this compound Monohydrate in Various Solvents
| Solvent | Solubility | Temperature (°C) | pH | Source(s) |
| Water | 10 mg/mL | 25 | Not Specified | [1][2] |
| Water | >56.8 µg/mL | Not Specified | 7.4 | [1] |
| DMSO | 76 mg/mL | 25 | Not Specified | [1][2] |
| Ethanol | 76 mg/mL | 25 | Not Specified | [1][2] |
| Chloroform | 1 g in 1.6 mL | Not Specified | Not Specified | [1] |
| Methanol | Very soluble | Not Specified | Not Specified | [1] |
Table 2: pKa Values of Quinidine
| pKa1 | pKa2 | Temperature (°C) | Source(s) |
| 5.4 | 10.0 | 20 | [1] |
| - | 9.05 (Strongest Basic) | Not Specified | [1] |
Troubleshooting Guides
Issue 1: Precipitation Observed Upon pH Adjustment
-
Scenario: You are adjusting the pH of a this compound solution, and a precipitate forms as you approach a neutral or basic pH.
-
Cause: this compound's solubility is highly pH-dependent. As the pH increases, the equilibrium shifts from the soluble ionized form to the less soluble free base form, causing it to precipitate out of solution.[5]
-
Solution:
-
Lower the pH of the solution by adding an appropriate acid (e.g., HCl) to redissolve the precipitate.
-
For your experiment, ensure the final pH of the solution is maintained at least 1-2 units below the lower pKa of quinidine (~5.4) to ensure it remains fully dissolved.
-
If a higher pH is required for your experimental conditions, consider using a lower concentration of this compound that is below its solubility limit at that specific pH.
-
Issue 2: Cloudiness or Precipitation Upon Dilution of a DMSO Stock Solution into Aqueous Buffer
-
Scenario: You have prepared a concentrated stock solution of this compound in DMSO, and upon diluting it into an aqueous buffer (e.g., PBS at pH 7.4), the solution becomes cloudy or a precipitate forms immediately.
-
Cause: This is a common issue for weakly basic compounds. The DMSO stock is at a high concentration, and when introduced to the neutral or basic pH of the aqueous buffer, the this compound's solubility drastically decreases, leading to precipitation.[5]
-
Solution:
-
Use an Acidic Buffer: Dilute the DMSO stock solution into an acidic buffer (pH 4-6) to maintain the solubility of quinidine.
-
Slow Addition: Add the DMSO stock solution to the aqueous buffer slowly and with vigorous stirring. This helps to avoid localized areas of high concentration that can initiate precipitation.
-
Lower Stock Concentration: If possible, use a more dilute stock solution to reduce the magnitude of the concentration change upon dilution.
-
Issue 3: Inconsistent Biological Activity in Experiments
-
Scenario: You are observing variable or lower-than-expected activity of this compound in your biological assays.
-
Possible Causes & Solutions:
-
pH Fluctuation: The pH of your experimental medium may be inconsistent. As pH can influence quinidine's activity, ensure the buffer system is robust and the pH is consistent across all experiments.[3]
-
Precipitation: The active concentration of quinidine may be lower than intended due to precipitation, especially in physiological buffers with a pH around 7.4. Visually inspect your solutions for any signs of precipitation. If suspected, centrifuge a sample and measure the concentration of the supernatant using a validated analytical method like HPLC.
-
Degradation: Improper storage of this compound solutions (e.g., exposure to light, repeated freeze-thaw cycles) can lead to degradation and reduced potency.[7] It is recommended to use freshly prepared solutions or aliquots stored at -80°C for long-term use.[7]
-
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method to determine the equilibrium solubility of this compound at various pH values.[1]
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Sample Preparation: Add an excess amount of this compound monohydrate to a series of flasks, each containing a known volume of a specific pH buffer.
-
Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a suitable filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant or filtrate with a suitable solvent. Determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.[1][2]
-
Data Analysis: Calculate the solubility at each pH. Plot the solubility (e.g., in mg/mL) against the pH to generate a pH-solubility profile.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound, which can be adapted for solubility studies and other assays.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 4.6 mm, 5.0 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 0.05 M KH2PO4, adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile (B52724) (e.g., 25:75 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 20-60 µg/mL).
-
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system. Determine the concentration of quinidine in the samples by comparing the peak areas to the calibration curve.
Mandatory Visualizations
Caption: Relationship between pH, ionization state, and solubility of quinidine.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for determining pH-dependent solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH on the uptake and pharmacodynamics of quinidine in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Quinidine Hydrochloride Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage and overcome the intrinsic fluorescence (autofluorescence) of quinidine (B1679956) hydrochloride in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is quinidine hydrochloride autofluorescence and why is it a problem?
A1: this compound is an inherently fluorescent molecule. This "autofluorescence" means it naturally emits light upon excitation, which can interfere with the detection of your intended fluorescent signals (e.g., from fluorescently labeled antibodies or probes). This interference can lead to a low signal-to-noise ratio, making it difficult to distinguish your target's specific signal from the background fluorescence of quinidine.
Q2: What are the spectral properties of quinidine's autofluorescence?
A2: Quinidine, a stereoisomer of quinine, exhibits strong fluorescence. Its excitation spectrum typically has two main peaks around 250 nm and 350 nm, with a broad emission peak around 450 nm. These properties are important to consider when selecting other fluorophores for multi-color imaging.
Q3: How can I check if quinidine autofluorescence is impacting my experiment?
A3: To determine the contribution of quinidine to your background signal, you should prepare a control sample that includes this compound but omits your specific fluorescent labels. Image this control using the same settings (e.g., excitation/emission wavelengths, exposure time) as your fully stained experimental samples. The resulting image will reveal the intensity and spectral characteristics of the quinidine autofluorescence under your experimental conditions.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered when working with this compound in fluorescence imaging.
Issue 1: High background fluorescence is obscuring the signal from my fluorescent probe.
-
Possible Cause: The emission spectrum of this compound is overlapping with the emission spectrum of your fluorescent probe.
-
Solutions:
-
Strategic Fluorophore Selection: Choose a fluorophore with an emission spectrum that is well-separated from quinidine's emission peak (around 450 nm). Red and far-red fluorophores are often good choices as their emission wavelengths are significantly longer than that of quinidine.
-
Chemical Quenching: Employ chemical agents to reduce the autofluorescence of quinidine.
-
Photobleaching: Intentionally expose the sample to high-intensity light to destroy the fluorescent properties of quinidine before imaging your probe of interest.
-
Spectral Unmixing: Use computational methods to separate the spectral signature of quinidine from that of your specific probe.
-
Issue 2: My chemical quenching agent is reducing my specific signal.
-
Possible Cause: The quenching agent is not specific and is affecting your fluorescent probe in addition to the quinidine.
-
Solutions:
-
Optimize Quenching Protocol: Reduce the concentration of the quenching agent or the incubation time.
-
Try an Alternative Quencher: Different quenching agents have different mechanisms of action. If one affects your signal, another may not.
-
Apply Quenching Before Staining: If possible, treat your sample with the quenching agent to reduce quinidine autofluorescence before you apply your fluorescent probe.
-
Issue 3: Photobleaching is taking too long or is not effective.
-
Possible Cause: The photobleaching parameters (light intensity, duration) are not optimized for quinidine. Quinoline derivatives, like quinidine, can be relatively photostable.
-
Solutions:
-
Increase Light Intensity: Use a higher-power light source or a higher numerical aperture objective to increase the intensity of the light at the sample plane.
-
Increase Exposure Duration: Extend the photobleaching time. Monitor the decrease in autofluorescence periodically to determine the optimal duration.
-
Use a Broader Spectrum Light Source: A light source that covers both of quinidine's excitation peaks (around 250 nm and 350 nm) may be more effective.
-
Data Presentation: Comparison of Autofluorescence Reduction Techniques
The following table summarizes the effectiveness of various techniques for reducing autofluorescence. While this data is for general autofluorescence, it provides a useful starting point for addressing quinidine-specific autofluorescence.
| Technique | Target Autofluorescence | Reported Quenching Efficiency | Advantages | Disadvantages |
| Sodium Borohydride (B1222165) (NaBH₄) | Aldehyde-induced | Significant reduction | Reduces autofluorescence from fixation. | Can be harsh on tissues; variable results.[1][2] |
| Sudan Black B (SBB) | Lipofuscin, general | 65-95%[3][4] | Very effective for a broad range of autofluorescence. | Can introduce background in far-red channels.[5] |
| Photobleaching | General | Variable | Non-chemical; can be highly effective. | Time-consuming; potential for photodamage to the sample. |
| Spectral Unmixing | All sources | High | Computationally separates signals with high specificity. | Requires a spectral detector and specialized software. |
Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B (SBB)
This protocol is adapted for quenching quinidine autofluorescence based on its effectiveness for general autofluorescence.
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Filter the solution to remove any undissolved particles.
-
Incubation: After the final wash of your staining protocol, incubate the sample in the SBB solution for 5-10 minutes at room temperature in the dark.
-
Destain: Briefly dip the slides in 70% ethanol to remove excess SBB.
-
Wash: Wash the samples thoroughly with PBS.
-
Mount: Mount the coverslip using an aqueous mounting medium.
Protocol 2: Photobleaching of Quinidine Autofluorescence
This protocol provides a starting point for photobleaching quinidine. Optimal parameters should be determined empirically.
-
Sample Preparation: Prepare your sample on a microscope slide, including the application of this compound.
-
Pre-incubation Photobleaching: Before incubating with your fluorescent probe, place the sample on the microscope stage.
-
Exposure: Expose the sample to a high-intensity light source (e.g., mercury arc lamp or a 365 nm LED) for a duration of 30 minutes to 2 hours. Monitor the autofluorescence levels periodically to determine the optimal exposure time.
-
Staining: Proceed with your standard immunofluorescence staining protocol.
Protocol 3: Spectral Unmixing Workflow
This protocol outlines the general steps for using spectral unmixing to separate the fluorescence of quinidine from a target fluorophore.
-
Acquire Reference Spectra:
-
Prepare a control sample containing only cells/tissue treated with this compound. Acquire a lambda stack (a series of images at different emission wavelengths) to determine the emission spectrum of quinidine.
-
Prepare a second control sample containing your target fluorophore without quinidine. Acquire a lambda stack to determine the emission spectrum of your fluorophore.
-
-
Acquire Image of Experimental Sample: Acquire a lambda stack of your fully stained experimental sample containing both quinidine and your target fluorophore.
-
Perform Linear Unmixing: Use the imaging software's linear unmixing function. Input the reference spectra for quinidine and your target fluorophore. The software will then calculate the contribution of each fluorophore to the total signal in each pixel of your experimental image.
-
Generate Separated Images: The output will be a set of images where the signal from quinidine and your target fluorophore are separated into different channels.
Visualizations
References
- 1. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.uj.ac.za [pure.uj.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
Purity concerns and analysis of quinidine hydrochloride samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common purity concerns and analytical challenges encountered when working with quinidine (B1679956) hydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial quinidine hydrochloride samples?
A1: The most prevalent impurities are structurally related cinchona alkaloids that are often co-extracted during the manufacturing process. The most significant of these is dihydroquinidine (B8771983), the hydrogenated analog of quinidine.[1][2] Other common impurities include quinine (B1679958) (a diastereomer of quinidine), hydroquinidine, and cinchonine.[2][]
Q2: Why is the presence of impurities in this compound a significant concern?
A2: Impurities can significantly alter the pharmacological and toxicological properties of quinidine.[1] For instance, dihydroquinidine also possesses potent antiarrhythmic activity, and its presence can affect the overall therapeutic effect.[1] In applications like asymmetric catalysis, diastereomeric impurities such as quinine are particularly detrimental. Quinine can catalyze the formation of the opposite enantiomer, which drastically reduces the enantiomeric excess (ee) of the final product.[2]
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: To maintain stability, this compound powder should be stored in a tightly sealed, light-proof container in a cool, dry, and well-ventilated area.[4] For long-term storage, a temperature of -20°C is often recommended.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, which can preserve their stability for up to a year.[4] The compound is sensitive to both light and moisture.[4]
Q4: My this compound powder has turned yellow. Can I still use it?
A4: Discoloration, such as yellowing, is an indication of potential degradation, likely due to light exposure or oxidation.[4] It is recommended to discard the reagent to ensure the integrity of your experimental results. To prevent this, always store the compound in a light-proof (e.g., amber) and tightly sealed container.[4]
Q5: I'm observing inconsistent results in my experiments. Could this be related to the purity of my this compound?
A5: Yes, inconsistent experimental outcomes or reduced potency can be a direct consequence of compound degradation due to improper storage or the presence of impurities.[4] It is advisable to perform a purity check using High-Performance Liquid Chromatography (HPLC) and to prepare fresh stock solutions from a new vial of the compound.[4]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during the analysis and use of this compound.
Issue 1: Poor Chromatographic Separation or Unexpected Peaks in HPLC Analysis
| Potential Cause | Recommended Action |
| Improper Mobile Phase Composition or pH | Verify the preparation of the mobile phase, ensuring accurate composition and pH. The pH can be critical for achieving optimal separation of quinidine and its related impurities.[5] |
| Column Degradation or Contamination | Flush the column with a strong solvent or, if necessary, replace it. Ensure the use of a guard column to prolong the life of the analytical column. |
| Sample Degradation | Prepare fresh sample solutions. Quinidine can degrade when exposed to light or improper pH conditions.[4] |
| Presence of Unknown Impurities | If unexpected peaks are observed, consider using a mass spectrometry (MS) detector coupled with HPLC (LC-MS) for identification of the unknown compounds. |
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
| Potential Cause | Recommended Action |
| Diastereomeric Impurity (e.g., Quinine) | The presence of quinine, a diastereomer of quinidine, is a primary cause of reduced enantioselectivity as it can catalyze the formation of the opposite enantiomer.[2] |
| Action: Verify the purity of the quinidine catalyst via chiral HPLC to quantify the level of diastereomeric impurities.[5] Source a higher purity catalyst or consider purification of the existing stock. | |
| Other Experimental Errors | Suboptimal reaction conditions (e.g., temperature, solvent, reagents) can also lead to poor enantioselectivity. |
| Action: Review and optimize all other reaction parameters. |
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Typical Specification | Analytical Method |
| Assay (Purity) | ≥99.0% | High-Performance Liquid Chromatography (HPLC)[1] |
| Dihydroquinidine | ≤20% (as per some technical grade specs) | High-Performance Liquid Chromatography (HPLC)[6] |
| Other Impurities | To be identified and quantified | High-Performance Liquid Chromatography (HPLC) |
Note: Purity specifications can vary between suppliers and grades. Always refer to the certificate of analysis for the specific lot.
Table 2: Illustrative Impact of Diastereomeric Impurity on Enantioselectivity
This table models the effect of a counter-acting diastereomeric impurity (e.g., quinine in a quinidine-catalyzed reaction) on the observed enantiomeric excess (ee). This data is for illustrative purposes.
| Quinidine Purity (%) | Quinine Impurity (%) | Observed Enantiomeric Excess (ee%) |
| 100 | 0 | 99 |
| 99 | 1 | 94 |
| 98 | 2 | 89 |
| 95 | 5 | 74 |
Assumes the primary catalyst (Quinidine) produces the desired product with 99% ee and the impurity (Quinine) produces the opposite enantiomer with 95% ee.[2]
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
Objective: To determine the purity of this compound and quantify the levels of dihydroquinidine and other related impurities.[1]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[1]
-
Reversed-phase C18 column[7]
-
This compound sample
-
Quinidine reference standard
-
Dihydroquinidine reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphate (B84403) buffer[7]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 25:75 v/v).[7] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve known amounts of quinidine and dihydroquinidine reference standards in the mobile phase to prepare stock solutions. Further dilute to a suitable working concentration (e.g., 50 µg/mL).[1]
-
Sample Solution Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to achieve a concentration similar to the standard solution.[1]
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Inject the standard and sample solutions.
-
Identify the peaks for quinidine and dihydroquinidine based on their retention times compared to the standards.[1]
-
Calculate the percentage purity of quinidine and the percentage of impurities using the peak areas.[1]
-
Visualizations
Caption: Workflow for HPLC Purity Analysis of Quinidine HCl.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
Technical Support Center: Addressing Proarrhythmic Effects of Quinidine in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinidine (B1679956) in experimental models. The information is designed to address specific issues that may arise during experiments aimed at studying its proarrhythmic effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quinidine application is not consistently inducing arrhythmias. What are the common causes and how can I troubleshoot this?
A1: Several factors can contribute to inconsistent arrhythmic outcomes with quinidine. Here are some key areas to investigate:
-
Concentration-Dependent Effects: Quinidine's effects are highly concentration-dependent. Low concentrations (1-5 µM) may suppress arrhythmias in some models, while higher concentrations (10-100 µM) can be proarrhythmic.[1] It's crucial to perform a dose-response curve to determine the optimal proarrhythmic concentration in your specific model.
-
Model-Specific Sensitivity: Different experimental models exhibit varying sensitivity to quinidine. For instance, canine models may require the co-administration of an agent like aconitine (B1665448) to consistently induce Torsades de Pointes (TdP), as quinidine-induced QT prolongation alone may be insufficient.[2]
-
Underlying Substrate: The proarrhythmic effects of quinidine are often more pronounced in the presence of an underlying pathological substrate, such as ischemia or myocardial infarction.[3] In isolated heart models, creating ischemic conditions before quinidine perfusion can enhance arrhythmogenesis.[1]
-
Rate-Dependence: Quinidine exhibits reverse rate-dependent effects, meaning its action potential duration (APD) prolonging effects are more pronounced at slower heart rates.[4] Ensure that the pacing rate in your model is appropriate to unmask these effects.
Troubleshooting Steps:
-
Verify the concentration and stability of your quinidine solution.
-
Perform a concentration-response study to identify the optimal proarrhythmic window.
-
If using a healthy tissue model, consider introducing a proarrhythmic substrate (e.g., ischemia-reperfusion).
-
Optimize the pacing frequency to favor the manifestation of reverse rate-dependent effects.
Q2: I am observing significant QT prolongation with quinidine, but no Torsades de Pointes (TdP). Why is this happening?
A2: QT prolongation is a marker of repolarization delay and a substrate for TdP, but it does not guarantee the occurrence of the arrhythmia.[5][6] The development of TdP requires both a substrate (prolonged and dispersed repolarization) and a trigger (early afterdepolarizations, EADs).
-
Insufficient Repolarization Dispersion: While quinidine prolongs the action potential duration, the degree of spatial and transmural dispersion of repolarization it induces might not be sufficient in your model to create a vulnerable substrate for reentry.[4]
-
Lack of EADs: The induction of EADs is a critical trigger for TdP.[6][7] In some models, quinidine alone may not reliably induce EADs.[7] Co-administration of agents that promote EADs, such as those that increase late sodium current or L-type calcium current, may be necessary. In a canine model, aconitine was required to consistently trigger TdP in the presence of quinidine-induced QT prolongation.[2]
Experimental Workflow for TdP Induction
Caption: Workflow for inducing Torsades de Pointes.
Q3: How does quinidine's multi-channel blockade contribute to its proarrhythmic effects?
A3: Quinidine's proarrhythmic potential stems from its complex interaction with multiple cardiac ion channels.[8]
-
IKr (hERG) Blockade: This is a primary mechanism for quinidine's QT-prolonging effect.[9][10][11] Blockade of the rapid component of the delayed rectifier potassium current (IKr) delays ventricular repolarization, prolonging the action potential duration.[4]
-
INa Blockade: As a Class Ia antiarrhythmic, quinidine blocks the fast inward sodium current (INa).[8][12] This slows conduction velocity and can contribute to reentrant arrhythmias, especially in diseased tissue.[3]
-
Ito Blockade: Quinidine is also a potent blocker of the transient outward potassium current (Ito).[13][14] Inhibition of this current can further prolong the action potential, particularly in the epicardium where Ito is more prominent, thus increasing transmural dispersion of repolarization.[13]
Signaling Pathway of Quinidine's Proarrhythmic Effects
Caption: Quinidine's multi-channel blockade and proarrhythmic cascade.
Quantitative Data Summary
The following tables summarize the quantitative effects of quinidine on key electrophysiological parameters in various experimental models.
Table 1: Effects of Quinidine on Action Potential Duration (APD) and QT Interval
| Model System | Quinidine Concentration | Parameter | Change from Baseline | Reference |
| Guinea Pig Perfused Heart | 10 µM | APD90 | Significant Prolongation | [4] |
| Canine Ventricles | 30 mg/kg (in vivo) | QT Interval | >10% Prolongation | [2] |
| iPSC-CMs | High-risk concentration | Action Potential | Significant Prolongation | [9] |
| Rabbit Left Ventricular Wedge | Therapeutic concentrations | QTc | Progressive Prolongation | [15] |
Table 2: IC50 Values for Quinidine Blockade of hERG (IKr)
| Expression System | IC50 Value | Reference |
| Xenopus Oocytes | 3.00 ± 0.03 µM | [16][17] |
| Ltk⁻ cells | 0.8 µM | [16] |
| tsA201 cells | ~1 µM (inferred) | [10][11] |
Detailed Experimental Protocols
1. Guinea Pig Isolated Heart (Langendorff) Arrhythmia Model
This protocol is adapted from studies investigating quinidine's effects on reperfusion arrhythmias and proarrhythmic substrate.[1][4]
-
Heart Isolation: Anesthetize a guinea pig and rapidly excise the heart.
-
Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with warm, oxygenated Krebs-Henseleit solution.
-
Baseline Recording: After a stabilization period, record a baseline ECG and monophasic action potentials (MAPs) from the epicardial surface.
-
(Optional) Ischemia/Reperfusion: Induce global ischemia by stopping perfusion for a set period (e.g., 15 minutes), followed by reperfusion with the Krebs-Henseleit solution.[1]
-
Quinidine Administration: Once stable arrhythmias are established (in the case of I/R) or after baseline recordings, add quinidine to the perfusate at the desired concentration.
-
ECG and MAP Monitoring: Continuously monitor the ECG and MAPs to assess the effects of quinidine on APD, effective refractory period (ERP), and the incidence of arrhythmias.
2. Canine Model of Torsades de Pointes
This protocol is based on a model designed to consistently induce TdP.[2][18]
-
Animal Preparation: Anesthetize and instrument a dog for continuous ECG and hemodynamic monitoring.
-
Quinidine Administration: Administer quinidine (e.g., 30 mg/kg) to achieve therapeutic plasma concentrations and significant QT prolongation (>10% from baseline).[2][19]
-
Induction of EADs/Triggers: Apply aconitine to two epicardial sites to induce EADs and triggered activity.[2] Alternatively, use burst ventricular pacing to induce arrhythmias.[18]
-
Electrophysiological Mapping: Use a multi-electrode array to map the epicardial activation sequence during induced arrhythmias to identify the mechanism of TdP (e.g., focal breakthrough vs. reentry).[18][19]
-
Data Analysis: Analyze changes in QT interval, T-wave morphology, and the characteristics of induced ventricular tachycardias.
3. hERG Channel Assay in a Heterologous Expression System
This protocol is standard for assessing a compound's potential to block the hERG channel.[11][16]
-
Cell Culture: Culture a cell line (e.g., HEK-293, Ltk⁻) stably transfected with the KCNH2 gene, which encodes the hERG channel.
-
Patch-Clamp Electrophysiology: Use the whole-cell patch-clamp technique to record hERG currents.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the deactivating tail current.
-
Quinidine Application: After recording a stable baseline current, perfuse the cells with increasing concentrations of quinidine.
-
Data Analysis: Measure the reduction in the peak tail current at each concentration and fit the data to a Hill equation to determine the IC50 value.[16]
Logical Relationship of Proarrhythmia Assessment
Caption: A tiered approach to assessing proarrhythmic risk.
References
- 1. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A canine model of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the antiarrhythmic and arrhythmogenic actions of quinidine in a Purkinje fiber-ischemic gap preparation of reflected reentry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinidine elicits proarrhythmic changes in ventricular repolarization and refractoriness in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QT Assessment in Early Drug Development: The Long and the Short of It - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro models of proarrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of torsades de pointes: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinidine effective for the management of ventricular and atrial arrhythmias associated with Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular Uptake of Agents That Block the hERG Channel Can Confound Assessment of QT Prolongation and Arrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A mechanism of torsades de pointes in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Epicardial activation patterns of torsade de pointes in canine hearts with quinidine-induced long QT interval but without myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Quinidine and Quinine: Stereoselective Interactions with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Quinidine (B1679956) and its diastereomer, quinine (B1679958), are naturally occurring cinchona alkaloids that have found distinct clinical applications; quinidine primarily as a class Ia antiarrhythmic agent and quinine as an antimalarial drug.[1][2] Despite their structural similarity, this stereochemical difference leads to significant variations in their pharmacological effects, particularly on ion channels.[1] This guide provides an objective comparison of their performance, supported by experimental data, to elucidate these differences for researchers, scientists, and drug development professionals.
Quantitative Comparison of Ion Channel Blockade
The stereoselective interaction of quinidine and quinine is most pronounced in their effects on cardiac potassium channels, particularly the hERG (human ether-a-go-go-related gene) channel, which is crucial for myocardial repolarization.[1] However, their effects extend to other ion channels, including sodium and calcium channels.[1][3][4] The following tables summarize the quantitative data on the inhibitory potency of quinidine and quinine on various ion channels.
Table 1: Comparative Inhibitory Potency (IC50) of Quinidine and Quinine on Various Ion Channels
| Ion Channel | Expression System | Quinidine IC50 | Quinine IC50 | Fold Difference (Quinine/Quinidine) | Reference |
| hERG (KCNH2) | Xenopus oocytes | 3.00 ± 0.03 µM | 44.0 ± 0.6 µM | ~14.7 | [1][5] |
| hERG (KCNH2) | Ltk⁻ cells | 0.8 ± 0.1 µM | 11 ± 3 µM | ~13.8 | [1][5] |
| hERG (KCNH2) | tsA-201 cells | 0.32 ± 0.01 µM | Not Reported | - | [6] |
| NaV1.5 (Peak) | HEK293 cells | 28.9 ± 2.2 µM | Not Reported | - | [1] |
| Kv1.5 | HL-1 atrial myocytes | Causes block | Causes block | - | [1] |
| Kv4.2 | HL-1 atrial myocytes | 10 µM (IC50) | Not Reported | - | [1][7] |
| Kv2.1 | HL-1 atrial myocytes | 20 µM (IC50) | Not Reported | - | [7] |
| Kir2.1 | HEK-293 cells | 57 ± 3.8 µM | Not Reported | - | [8] |
| α9α10 nAChR | Xenopus oocytes | 1.37 µM | 0.97 µM | ~0.7 | [9] |
Table 2: Differential Effects of Quinidine and Quinine on hERG Channel Gating Properties
| Gating Parameter | Effect of Quinidine | Effect of Quinine | Reference |
| Deactivation | Slowed (Time constant prolonged from 1274.00 ± 49.69 ms (B15284909) to 2079.00 ± 196.80 ms with 10 µM) | Accelerated (Time constant shortened from 976.70 ± 32.42 ms to 726.00 ± 13.80 ms with 100 µM) | [5][10] |
| Inactivation | Accelerated (Time constant at +10 mV shortened from 16.86 ± 2.95 ms to 8.13 ± 0.55 ms with 10 µM) | Accelerated (Time constant at +10 mV shortened to 6.50 ± 1.48 ms with 100 µM) | [5] |
Key Mechanistic Differences
The stereoisomers quinidine and quinine exhibit marked differences in their interactions with various ion channels. The most well-characterized difference lies in their blockade of the hERG potassium channel, where quinidine is substantially more potent than quinine.[1][5][11][12] This effect is largely attributed to the F656 residue within the channel's pore domain, which forms a key part of a stereoselective binding pocket.[1][5] Mutation of this residue has been shown to reverse the stereoselectivity, making quinine more potent than quinidine at blocking the mutated channel.[1][5]
Beyond simple pore block, these drugs have distinct effects on channel gating. For instance, quinidine slows the deactivation of the hERG channel, while quinine accelerates it.[5][10] Both drugs, however, accelerate the channel's inactivation.[5]
A unique effect of quinidine, not shared by quinine, is its ability to induce the internalization of the Kv1.5 potassium channel in atrial myocytes.[1] This action is stereospecific and independent of the channel's pore-blocking activity, suggesting a distinct mechanism related to protein trafficking.[1][7]
Caption: Comparative effects of quinidine and quinine on ion channels.
Experimental Protocols
The data presented in this guide are primarily derived from established electrophysiological techniques. Below are detailed methodologies for key experiments used to characterize the effects of quinidine and quinine on ion channels.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The oocytes are then treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific ion channel of interest (e.g., wild-type hERG). The injected oocytes are then incubated for 2-5 days to allow for sufficient channel protein expression on the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a control solution (e.g., ND96). Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current. A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents. Specific voltage protocols are applied to elicit channel activity. For instance, for hERG channels, a depolarizing pulse is applied to activate and open the channels, followed by a repolarizing step to measure the tail current.
-
Drug Application: After recording baseline currents in the control solution, the perfusion is switched to a solution containing the desired concentration of quinidine or quinine. The effects of the drug on the ionic currents are then recorded.
-
Data Analysis: The magnitude of current inhibition is calculated by comparing the current amplitude in the presence and absence of the drug. Dose-response curves are generated by plotting the percentage of current inhibition against a range of drug concentrations to determine the IC50 value.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Whole-Cell Patch-Clamp in Mammalian Cells
This technique allows for the recording of ionic currents from a single mammalian cell, providing a more physiologically relevant system than oocytes for some studies.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or Ltk⁻ cells) is cultured under standard conditions. The cells are then transiently or stably transfected with a plasmid containing the cDNA for the ion channel of interest.
-
Electrophysiological Recording: Cells expressing the ion channel are identified, often via a co-expressed fluorescent marker. A glass micropipette with a fire-polished tip is filled with an internal solution that mimics the intracellular ionic composition and is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The cell membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and recording of the total current from the cell.
-
Voltage Protocols and Drug Application: A patch-clamp amplifier is used to apply specific voltage protocols to elicit channel activity and to record the resulting currents. The drug (quinidine or quinine) is applied to the cell via a rapid perfusion system that allows for fast exchange of the extracellular solution.
-
Data Analysis: Similar to the TEVC technique, the effects of the drug are quantified by measuring the reduction in current amplitude, and IC50 values are determined from dose-response curves.
Caption: Workflow for Whole-Cell Patch-Clamp experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinine & Quinidine: Toxic Adulterants Found in Illicit Street Drugs [cfsre.org]
- 3. Quinidine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural bases for the different anti-fibrillatory effects of chloroquine and quinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of quinine, quinidine, and chloroquine on alpha9alpha10 nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle: Quinidine Versus Other Class I Antiarrhythmics in Cardiac Rhythm Management
For Immediate Publication
A Comprehensive Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cardiac arrhythmia treatment, Class I antiarrhythmic agents, all sodium channel blockers, are categorized into three distinct subclasses—Ia, Ib, and Ic—based on their electrophysiological effects and kinetics. Quinidine (B1679956), a legacy Class Ia agent, faces contemporary alternatives from all subclasses. This guide provides an in-depth, objective comparison of quinidine against other Class I drugs, supported by experimental data, to inform research and development in cardiology.
Electrophysiological Profile: A Tale of Three Subclasses
Class I antiarrhythmics exert their effect by blocking the fast inward sodium current (I_Na) during phase 0 of the cardiac action potential, thereby slowing conduction. The key distinctions lie in their affinity for the sodium channel's different states (resting, open, inactivated) and the speed of their binding and unbinding (kinetics).
Quinidine (Class Ia): The Veteran with a Complex Profile Quinidine demonstrates intermediate association and dissociation kinetics. It moderately blocks the peak sodium current and also inhibits multiple potassium channels. This dual action prolongs the action potential duration (APD) and the effective refractory period (ERP), but also carries a significant risk of proarrhythmia, specifically Torsades de Pointes.
Lidocaine (B1675312) and Mexiletine (Class Ib): The Ischemia Specialists Class Ib agents like lidocaine exhibit rapid kinetics. They have a low affinity for resting channels and bind preferentially to inactivated sodium channels, a state more prevalent in ischemic or rapidly firing tissue.[1] This "use-dependence" makes them particularly effective for ventricular arrhythmias associated with myocardial infarction. They typically shorten the APD.
Flecainide (B1672765) and Propafenone (Class Ic): The Potent Blockers With slow association and dissociation kinetics, Class Ic drugs like flecainide are the most potent sodium channel blockers.[2] They show a marked slowing of conduction but have minimal effect on the APD. Their strong use-dependence means their effect is more pronounced at higher heart rates.
Quantitative Comparison of Electrophysiological and Clinical Data
The following tables summarize key quantitative data from electrophysiological studies and clinical trials, providing a direct comparison between the subclasses.
Table 1: Comparative Electrophysiological Properties
| Property | Quinidine (Class Ia) | Lidocaine (Class Ib) | Flecainide (Class Ic) |
| Na+ Channel Blockade | Moderate | Weak | Strong |
| Association/Dissociation | Intermediate | Fast | Slow |
| Use-Dependence | Moderate | High (Ischemia-selective) | Strong |
| Effect on APD | Prolongs | Shortens | Minimal Effect |
| Effect on ERP | Prolongs | Shortens | No major change |
| Binding Preference | Open/Inactivated State | Inactivated State | Open/Inactivated State |
Table 2: Potency for Cardiac Sodium Channel (Nav1.5) Blockade
| Drug | IC50 for Peak Nav1.5 Current (µM) | Reference |
| Quinidine | 28.9 ± 2.2 | [3] |
| Mexiletine (Lidocaine analog) | 47.0 ± 5.4 | [3] |
| Flecainide | 5.5 ± 0.8 | [3] |
| Lower IC50 indicates higher potency. |
Table 3: Clinical Efficacy in Conversion of Atrial Fibrillation (AF)
| Study Finding | Quinidine | Flecainide | Reference |
| Conversion of Recent-Onset AF (<10 days) | 80% | 86% | [4] |
| Conversion of Long-Duration AF (>10 days) | 40% | 22% | [4] |
| Patients Remaining in Sinus Rhythm at 1 Year | 55.4% | 70.5% | [5] |
| Discontinuation due to Adverse Effects | Higher Incidence | Lower Incidence | [5][6] |
Adverse Effect Profiles: A Critical Consideration
Quinidine: Associated with gastrointestinal side effects (diarrhea, nausea), cinchonism (tinnitus, headache, dizziness), and a significant risk of Torsades de Pointes due to QT interval prolongation.[7]
Lidocaine: Primarily central nervous system (CNS) toxicity at high doses, including drowsiness, confusion, and seizures.[1] Cardiovascular toxicity can lead to hypotension.[1]
Flecainide: Can cause dizziness and visual disturbances. Its potent proarrhythmic effects, particularly in patients with structural heart disease (e.g., post-myocardial infarction), can lead to life-threatening ventricular tachycardia.[7]
Experimental Protocols
Determining Ion Channel Potency (IC50) via Automated Patch Clamp
This protocol describes a standard method for assessing the inhibitory concentration of Class I antiarrhythmics on the cardiac sodium channel, Nav1.5.
Objective: To determine the half-maximal inhibitory concentration (IC50) of quinidine, lidocaine, and flecainide on the peak inward current of the human Nav1.5 channel.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human SCN5A gene (encoding the Nav1.5 channel) are used.
-
Cell Culture: Cells are cultured in appropriate media and maintained under standard conditions (37°C, 5% CO2). For experiments, cells are dissociated to form a single-cell suspension.
-
Automated Patch Clamp (APC) System: A high-throughput APC system (e.g., QPatch) is used for whole-cell patch-clamp recordings.
-
Electrophysiological Recording:
-
Solutions: Cells are perfused with an extracellular solution containing standard physiological ion concentrations. The intracellular solution in the patch pipette is formulated to isolate the sodium current.
-
Voltage Protocol: To assess tonic block, a holding potential of -120 mV is used to ensure channels are in the resting state. To elicit the peak Nav1.5 current, a depolarizing step pulse to -20 mV is applied. For assessing use-dependent block, a train of depolarizing pulses at a specified frequency (e.g., 1-2 Hz) is applied.[8] The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative recommends a specific step-ramp protocol for comprehensive channel characterization.[9]
-
-
Compound Application:
-
A baseline recording of the peak sodium current is established.
-
The compounds (quinidine, lidocaine, flecainide) are applied cumulatively in increasing concentrations. A sufficient incubation time (e.g., 5 minutes) is allowed at each concentration to reach steady-state block.[9]
-
-
Data Analysis:
-
The peak inward sodium current is measured before and after the application of each drug concentration.
-
The percentage of current inhibition is calculated for each concentration relative to the baseline.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the drug concentration.
-
The IC50 value is determined by fitting the data to a Hill equation.
-
Visualizing Mechanisms and Workflows
Caption: Classification of Class I antiarrhythmic drugs.
Caption: Comparative effects on the cardiac action potential.
Caption: Workflow for IC50 determination using automated patch clamp.
References
- 1. Lack of selectivity for ventricular and ischaemic tissue limits the antiarrhythmic actions of lidocaine, quinidine and flecainide against ischaemia-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and electrophysiologic actions of flecainide in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flecainide versus quinidine for conversion of atrial fibrillation to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective comparison of flecainide versus quinidine for the treatment of paroxysmal atrial fibrillation/flutter. The Flecainide Multicenter Atrial Fibrillation Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flecainide versus quinidine in the prevention of paroxysms of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 8. Screening system for drug-induced arrhythmogenic risk combining a patch clamp and heart simulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Quinidine Hydrochloride and Amiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro electrophysiological effects of two prominent antiarrhythmic agents: quinidine (B1679956) hydrochloride and amiodarone (B1667116). The information presented is collated from various scientific studies to offer a comprehensive overview for research and drug development purposes.
Introduction
Quinidine, a Class Ia antiarrhythmic agent, and amiodarone, primarily a Class III agent with multichannel blocking properties, are both utilized in the management of cardiac arrhythmias.[1][2] Their efficacy stems from their ability to modulate cardiac ion channels, thereby altering the cardiac action potential. Understanding their distinct effects in in vitro models is crucial for elucidating their mechanisms of action and for the development of novel antiarrhythmic therapies. Quinidine primarily acts by blocking the fast inward sodium current (INa) and also affects potassium channels.[3][4] Amiodarone exhibits a more complex pharmacological profile, blocking potassium channels (predominantly IKr), as well as sodium and calcium channels, and exhibiting anti-adrenergic properties.[5][6][7]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of quinidine and amiodarone on key cardiac ion channels as reported in various in vitro studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Ion Channel | Drug | IC50 (µM) | Cell Line | Publication |
| hERG (IKr) | Quinidine | 0.41 | HEK293 | [8] |
| Amiodarone | ~0.045 (outward tail current) | HEK293 | [2] | |
| Nav1.5 (Peak INa) | Quinidine | 28.9 | HEK293 | [9][10] |
| Amiodarone | 3.6 | Rat Cardiac Myocytes | [2] |
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Assessing Ion Channel Blockade
This protocol describes a standard method for determining the IC50 of a compound on a specific cardiac ion channel (e.g., hERG) expressed in a mammalian cell line.[11]
1. Cell Preparation:
- Culture human embryonic kidney (HEK293) cells stably expressing the cardiac ion channel of interest (e.g., hERG).
- Maintain cells in an appropriate culture medium supplemented with necessary antibiotics and fetal bovine serum.
- Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-80% confluency.
2. Solution Preparation:
- External Solution (for hERG): Prepare a solution containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (for hERG): Prepare a solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES. Adjust pH to 7.2 with KOH.
- Drug Solutions: Prepare stock solutions of quinidine hydrochloride and amiodarone in an appropriate solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of the test compounds in the external solution to achieve the desired final concentrations.
3. Electrophysiological Recording:
- Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution at a constant flow rate.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a giga-ohm seal between the patch pipette and the cell membrane of a single, isolated cell.
- Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- Apply a specific voltage-clamp protocol to elicit the ionic current of interest. For hERG, a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current.
- Record baseline currents in the absence of the drug.
- Apply increasing concentrations of the test compound via the perfusion system, allowing for steady-state block to be reached at each concentration.
- Wash out the drug with the external solution to assess the reversibility of the block.
4. Data Analysis:
- Measure the peak amplitude of the ionic current (or tail current for hERG) at each drug concentration.
- Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.
- Plot the percentage of inhibition against the logarithm of the drug concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. goodrx.com [goodrx.com]
- 2. Amiodarone: biochemical evidence for binding to a receptor for class I drugs associated with the rat cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 4. Quinidine - Wikipedia [en.wikipedia.org]
- 5. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Quinidine's Cardiac Effects: Bridging the Gap Between In Silico Predictions and In Vitro Evidence
A Comparative Guide for Researchers and Drug Development Professionals
The accurate prediction of a drug's cardiac safety profile is a critical step in the development of new therapeutics. Quinidine (B1679956), a class Ia antiarrhythmic agent, has long been a subject of study due to its known effects on cardiac ion channels and its potential to induce arrhythmias. This guide provides a comprehensive comparison of in silico predictions and in vitro experimental data on the effects of quinidine, offering valuable insights for researchers, scientists, and drug development professionals. By juxtaposing computational models with real-world experimental evidence, we can better understand the strengths and limitations of predictive toxicology and refine our approaches to cardiovascular safety assessment.
Quantitative Data Comparison: In Silico vs. In Vitro
The following tables summarize the quantitative data from both computational predictions and laboratory experiments, focusing on quinidine's interaction with key cardiac ion channels and its effect on the cardiac action potential.
| Parameter | In Silico Prediction | In Vitro Experimental Data | References |
| hERG (IKr) Blockade (IC50) | Models often predict high-risk for hERG blockade, a key factor in pro-arrhythmia. | 0.41 µM - 3.00 µM (Varies by expression system, e.g., HEK293, CHO, Xenopus oocytes) | [1][2] |
| Sodium Channel (INa) Blockade | Predicted to block the fast inward sodium current, consistent with its Class Ia classification. | Potent blockade observed, contributing to slowed depolarization. | [3][4][5] |
| Other Ion Channel Blockade | Models can predict interactions with multiple ion channels, including ICaL, Ito, and IKs. | Experimental evidence confirms multi-channel blocking effects, including on Ito. | [1][6] |
| Action Potential Duration (APD) | Simulations consistently predict a prolongation of the action potential duration. | Significant prolongation of APD90 observed in various cell types, including iPSC-derived cardiomyocytes. | [1] |
| Pro-arrhythmic Risk | Classified as a high-risk drug in computational models due to significant ion channel interactions. | Known to cause QT prolongation and increase the risk of Torsades de Pointes in clinical settings. | [1] |
Experimental Protocols: A Closer Look at the Methodology
The validation of in silico predictions relies on robust in vitro experimental data. The primary technique used to assess the effects of quinidine on cardiac ion channels is the patch-clamp method, which can be performed manually or using automated systems.
Manual and Automated Patch-Clamp Electrophysiology for hERG Channel Analysis
Objective: To measure the inhibitory effect of quinidine on the hERG (human Ether-à-go-go-Related Gene) potassium channel current (IKr), a critical component of cardiac repolarization.
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.[7][8] The cells are cultured under standard conditions and plated onto glass coverslips 24-48 hours before the experiment.[7]
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.[9]
-
Internal (Pipette) Solution (in mM): 120 KCl, 5 CaCl2, 1.8 MgCl2, 10 KOH/EGTA, 4 Na2-ATP, 10 HEPES, pH adjusted to 7.2 with KOH.[9]
Voltage Protocol: A common voltage protocol to elicit hERG currents involves the following steps from a holding potential of -80 mV:
-
Depolarization to +20 mV for 2000 ms (B15284909) to activate the channels.
-
Repolarization to -50 mV for 2000 ms to measure the tail current, which is characteristic of hERG.[9] This sequence is repeated at regular intervals (e.g., every 15 seconds).
Data Analysis: The peak tail current at -50 mV is measured before and after the application of various concentrations of quinidine. The percentage of current inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
Visualizing the Pathways and Processes
To better understand the workflow of validating computational predictions and the mechanism of quinidine's action, the following diagrams are provided.
References
- 1. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 5. Quinidine - Wikipedia [en.wikipedia.org]
- 6. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 8. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening system for drug-induced arrhythmogenic risk combining a patch clamp and heart simulator - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Electrophysiological Effects of Quinidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of quinidine (B1679956) across various species, supported by experimental data. Quinidine, a class IA antiarrhythmic agent, is known for its complex interactions with multiple cardiac ion channels, leading to significant species-dependent differences in its electrophysiological outcomes.[1][2] Understanding these variations is crucial for preclinical drug development and the translation of animal model data to human clinical scenarios.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key electrophysiological effects of quinidine observed in different species. These effects highlight the variability in drug response, which can be attributed to differences in ion channel expression and physiology among species.
| Parameter | Species | Effect | Concentration | Key Findings & Citations |
| Action Potential Duration (APD) | Human (atria) | ↑ APD95 by 33% | 2.25 µM | Effect is rate-dependent, decreasing at faster pacing.[3][4] |
| Dog (atria) | ↑ APD | Not specified | Rate-dependent effects are less pronounced than in humans.[3][4] | |
| Rabbit (atria) | ↑ APD | Not specified | Rate-dependent effects are less pronounced than in humans.[3][4] | |
| Guinea Pig (atria) | ↑ APD | 100 µM | Prolongs APD in atria but shortens it in ventricular muscle.[5] | |
| Guinea Pig (ventricle) | ↓ APD | 100 µM | Shortens APD in ventricular muscle.[5] | |
| Cat (papillary muscle) | ↑ Late Repolarization | Not specified | Markedly prolongs late repolarization with little change to the plateau phase.[5] | |
| Maximum Upstroke Velocity (Vmax) | Human, Dog, Rabbit, Guinea Pig | ↓ Vmax | Not specified | Effect is rate-dependent and human tissue is most sensitive.[3][4] |
| Guinea Pig (ventricle) | ↓ Vmax | 50 µM | Depression of 45.9 ± 1.6%.[6] | |
| Canine (Purkinje fibers) | ↓ Vmax | 1 x 10⁻⁵ M | Significant reduction observed.[7] | |
| Ion Channel Blockade | ||||
| IKr (hERG) | Human | Block | IC50 = 3.0 µM | Quinidine is a potent blocker of the rapid delayed rectifier potassium current.[8][9] |
| IKs | Not specified | Block | Not specified | Quinidine inhibits the slow delayed rectifier potassium current.[1][9] |
| INa | Guinea Pig (ventricle) | Block | 20 µM | Causes a use-dependent block.[10] |
| ICa | Canine (ventricle) | ↓ Peak ICa | 5-20 µM | Reversibly decreases peak calcium current.[11] |
| Cat (ventricle) | ↓ Slow Inward Current | Not specified | Decreases the calcium-dependent slow inward current.[5] | |
| IK1 | Mouse (HEK-293 cells expressing Kir2.1) | Block | IC50 = 57 µM | Less potent blocker compared to chloroquine (B1663885).[12] |
| Ito | Rabbit (ventricle) | ↓ Ito | 10 µM | Decreases the transient outward potassium current.[13] |
| IKATP | Rabbit (ventricle) | ↓ IKATP | 10 µM | Significantly decreases the ATP-sensitive potassium current.[13] |
| Effective Refractory Period (ERP) | Dog | ↑ ERP | 18 ± 9 µM | Prolongs refractoriness.[14] |
| Guinea Pig (ventricle) | ↑ ERP | Not specified | Prolongs ERP, but to a lesser extent than APD.[15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of Quinidine's Electrophysiological Effects.
Caption: Experimental Workflow for Assessing Electrophysiological Effects.
Experimental Protocols
The data presented in this guide are derived from studies employing a range of established electrophysiological techniques. Below are detailed methodologies for key experiments cited.
Conventional Microelectrode Recordings in Cardiac Tissues
This technique is used to measure transmembrane action potentials from multicellular preparations like papillary muscles, Purkinje fibers, or atrial trabeculae.
-
Tissue Preparation: Hearts are excised from the animal model (e.g., guinea pig, rabbit, dog) and placed in cold Tyrode's solution.[5][7] The desired tissue (e.g., right ventricular papillary muscle) is dissected and mounted in a tissue bath.
-
Superfusion: The tissue is superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant temperature (typically 36-37°C).
-
Stimulation: The preparation is stimulated at a defined cycle length (e.g., 1000 ms) using bipolar platinum electrodes with square-wave pulses of short duration.
-
Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier.
-
Data Acquisition and Analysis: The amplified signal is digitized and analyzed to determine parameters such as resting membrane potential, action potential amplitude, Vmax (maximum rate of depolarization), and action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90).[15]
-
Drug Application: After recording baseline parameters, quinidine is added to the superfusate at desired concentrations. Recordings are made once a steady-state effect is achieved. A washout period with a drug-free solution follows to assess the reversibility of the effects.[11]
Whole-Cell Patch-Clamp in Isolated Myocytes
This method allows for the measurement of specific ion channel currents from single cardiac myocytes.
-
Cell Isolation: Single ventricular or atrial myocytes are isolated by enzymatic digestion of cardiac tissue using enzymes like collagenase.[11][13]
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is established using a glass micropipette filled with an internal solution and forming a high-resistance seal with the cell membrane.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit and measure individual ionic currents (e.g., INa, ICa, IKr, IKs).
-
Data Acquisition and Analysis: Currents are recorded, and data are analyzed to determine current-voltage relationships, channel kinetics (activation, inactivation), and the effect of the drug on the peak current. The concentration-response curve is often fitted to a Hill equation to determine the IC50 value.[8][12]
-
Drug Application: Quinidine is applied to the extracellular solution via a perfusion system that allows for rapid solution exchange.
Langendorff-Perfused Heart
This ex vivo model allows for the study of the drug's effects on the electrophysiology of the whole heart while controlling for systemic influences.
-
Heart Preparation: The heart is rapidly excised and cannulated via the aorta on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with a crystalloid buffer (e.g., Krebs-Henseleit solution) that is oxygenated and maintained at a constant temperature and pressure.
-
Recording: A volume-conducted electrocardiogram (ECG) can be recorded to measure parameters like the QT interval. Monophasic action potentials (MAPs) can be recorded from the epicardial or endocardial surface to assess APD and ERP.[15]
-
Drug Administration: Quinidine is added to the perfusate at known concentrations.
-
Data Analysis: Changes in ECG intervals, APD, ERP, and the incidence of arrhythmias are quantified before, during, and after drug administration.
References
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. circ.ahajournals.org [circ.ahajournals.org]
- 5. Action potential, membrane currents and force of contraction in mammalian heart muscle fibers treated with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of quinidine on the sodium current of guinea pig ventricular myocytes. Evidence for a drug-associated rested state with altered kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural bases for the different anti-fibrillatory effects of chloroquine and quinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the effect of class IA antiarrhythmic drugs on transmembrane potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinidine elicits proarrhythmic changes in ventricular repolarization and refractoriness in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinidine Hydrochloride and Novel Antiarrhythmic Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the legacy antiarrhythmic agent, quinidine (B1679956) hydrochloride, with a selection of novel drug candidates. The information presented is intended to support research and development efforts in the field of cardiac arrhythmia therapeutics by offering a side-by-side analysis of mechanistic data, clinical efficacy, and safety profiles.
Executive Summary
Quinidine, a class Ia antiarrhythmic drug, has a long history of use but is associated with significant proarrhythmic risks and extracardiac side effects. In recent years, drug development has focused on more targeted approaches to mitigate these risks while maintaining or improving efficacy. This guide examines several of these novel agents, including the calcium channel blocker etripamil , the potassium channel blockers dofetilide and vernakalant (B1244702) , the multi-channel blocker dronedarone (B1670951) , and the late sodium current inhibitor ranolazine (B828) . These candidates offer various mechanisms of action, from atrial-selective potassium channel blockade to novel delivery systems for rapid termination of arrhythmias.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for quinidine hydrochloride and the selected novel antiarrhythmic drug candidates, focusing on their ion channel affinity (IC50 values), clinical efficacy in treating arrhythmias, and key safety concerns.
Table 1: Comparative Ion Channel Blocking Potency (IC50, µM)
| Drug | Primary Target(s) | Na+ Channels (Peak INa) | K+ Channels (IKr/hERG) | K+ Channels (IKur/Kv1.5) | K+ Channels (IKs) | Ca2+ Channels (L-type) | Other Targets |
| This compound | Na+, K+ Channels | 11 - 430[1][2] | 4.5 - 11.5 | 10[3] | 1700[4] | ~300[4] | Ito, IK1, Muscarinic M2 Receptors[5] |
| Etripamil | Ca2+ Channels | 59% block at 100 µM | 82% block at 100 µM | 74% block at 100 µM | 71% block at 100 µM | 31% block at 100 µM | TASK-1 (IC50=18.7 µM)[6][7] |
| Dofetilide | K+ Channels (IKr) | No significant effect | 0.007 - 0.32[2][8] | - | - | - | Highly selective for IKr[9] |
| Vernakalant | Atrial K+ & Na+ Channels | Atrial-selective, rate-dependent block | ~10[10] | 1.1 - 9[11] | Weak effect | Weak effect | IKAch (IC50=10 µM)[11], Ito (IC50=3.4 µM)[12] |
| Ranolazine | Late Na+ Current (Late INa) | Peak INa (IC50 ~110-430 µM)[1][2] | 11.5 - 106[13][4] | - | 1700[4] | ~300[4] | Late INa (IC50=5.9-21 µM)[13][14], TASK-1 (IC50=30.6 µM)[15] |
| Dronedarone | Multi-channel | 0.7 (state-dependent)[16][17] | 9.2 | - | Weak block | 0.4 (state-dependent)[16][17] | IKs, Ito, SK channels (IC50=2.43 µM)[18], K2P channels[1] |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, voltage protocol). The data presented here are for comparative purposes.
Table 2: Clinical Efficacy in Arrhythmia Conversion
| Drug | Indication | Efficacy Endpoint | Efficacy Rate | Placebo Rate | Key Clinical Trials |
| This compound | Atrial Fibrillation/Flutter | Maintenance of Sinus Rhythm | Consistently more effective than placebo in maintaining sinus rhythm.[19] | - | Meta-analyses of older trials |
| Etripamil | Paroxysmal Supraventricular Tachycardia (PSVT) | Conversion to Sinus Rhythm within 30 mins | 64.3%[13] | 31.2%[13] | RAPID[13] |
| Dofetilide | Atrial Fibrillation/Flutter | Pharmacological Conversion | 29.9% (500 µg BID) | 1.2% | DIAMOND, SAFIRE-D |
| Vernakalant | Recent-Onset Atrial Fibrillation | Conversion to Sinus Rhythm within 90 mins | 51.7%[20][21][22] | 4.0% - 5.2%[20][21][22] | ACT I, AVRO[3][22] |
| Ranolazine | Atrial Fibrillation | Prevention of AF episodes (vs. control) | Odds Ratio: 0.47[11] | - | Meta-analysis |
| Dronedarone | Atrial Fibrillation | Prevention of AF Recurrence (vs. Amiodarone) | Less effective than amiodarone (B1667116).[18] | - | DIONYSOS |
Table 3: Comparative Safety Profile
| Drug | Common Adverse Events | Serious Adverse Events | Proarrhythmic Risk (Torsades de Pointes) |
| This compound | Diarrhea, nausea, vomiting, cinchonism.[23] | Thrombocytopenia, hepatitis, myasthenia gravis. | Significant risk, especially with QT prolongation. |
| Etripamil | Nasal discomfort, nasal congestion, rhinorrhea.[24] | Rare; no serious AEs related to the drug reported in key trials. | Low risk observed in clinical trials. |
| Dofetilide | Headache, dizziness, chest pain. | QTc prolongation. | Dose-dependent risk, requires in-hospital initiation and monitoring. |
| Vernakalant | Dysgeusia (altered taste), sneezing, paresthesia.[20] | Hypotension, bradycardia, AV block.[20][21] | Low risk, no cases of TdP in key trials.[22] |
| Ranolazine | Dizziness, headache, constipation, nausea. | Generally well-tolerated; risks comparable to control in meta-analysis.[11][25] | Low risk; does not cause TdP in a dog model.[4] |
| Dronedarone | Diarrhea, nausea, abdominal pain, asthenia. | Bradycardia, QT prolongation, liver injury. | Lower risk than amiodarone. |
Experimental Protocols
A fundamental technique for characterizing the interaction of antiarrhythmic drugs with their target ion channels is patch-clamp electrophysiology . The following provides a generalized protocol for determining the IC50 of a compound on a specific cardiac ion channel (e.g., hERG) expressed in a heterologous system (e.g., HEK293 cells).
Whole-Cell Patch-Clamp Protocol for IC50 Determination
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Transiently or stably transfect the cells with the cDNA encoding the human cardiac ion channel of interest (e.g., hERG/Kv11.1).
-
Allow 24-48 hours for channel protein expression.
-
-
Electrophysiological Recording:
-
Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Internal (Pipette) Solution (example for K+ channels): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH adjusted to 7.2 with KOH).
-
External (Bath) Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Establish a high-resistance "giga-ohm" seal between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
-
Voltage-Clamp Protocol and Data Acquisition:
-
Apply a specific voltage-clamp protocol to elicit the ionic current of interest. For hERG, this typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of the test compound (e.g., quinidine or a novel candidate) dissolved in the external solution.
-
Record the current at each concentration after it has reached a steady-state effect.
-
Perform a washout with the drug-free external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at each drug concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of drug concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value (the concentration at which the drug inhibits 50% of the current).
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound and novel antiarrhythmic drug candidates.
Caption: Mechanism of action of this compound.
Caption: Primary targets of novel antiarrhythmic drug candidates.
References
- 1. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Efficacy and Safety of Vernakalant for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine - Wikipedia [en.wikipedia.org]
- 6. Etripamil - a multichannel modulator to suppress atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Ranolazine for rhythm control in atrial fibrillation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. corxelbio.com [corxelbio.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Frontiers | Antiarrhythmic Properties of Ranolazine: Inhibition of Atrial Fibrillation Associated TASK-1 Potassium Channels [frontiersin.org]
- 16. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. Vernakalant hydrochloride for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. A randomized active-controlled study comparing the efficacy and safety of vernakalant to amiodarone in recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quinidine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 24. Etripamil Nasal Spray Gains FDA Approval for Acute Paroxysmal SVT | tctmd.com [tctmd.com]
- 25. academic.oup.com [academic.oup.com]
Assessing the Off-Target Effects of Quinidine Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount. Quinidine (B1679956) hydrochloride, a Class Ia antiarrhythmic agent, is a classic example of a drug with a well-defined primary mechanism of action—blockade of the fast inward sodium current (INa)—but also a complex array of off-target effects that contribute to both its therapeutic window and its adverse event profile. This guide provides an objective comparison of quinidine's off-target performance with other alternatives, supported by experimental data, detailed methodologies, and visual aids to facilitate a deeper understanding of its molecular interactions.
Quantitative Comparison of Off-Target Interactions
The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki) of quinidine hydrochloride at various off-target ion channels and receptors. For context, a comparison with other Class I antiarrhythmic drugs is also provided.
| Target | This compound |
| Potassium Channels | |
| hERG (IKr) | IC50: 0.8 - 4.5 µM |
| Kv1.5 (IKur) | IC50: ~50 µM |
| Kv4.2 (Ito) | IC50: ~10 µM |
| Kv2.1 | IC50: ~20 µM |
| Sodium Channels | |
| Nav1.5 (peak INa) | IC50: 11 - 28.9 µM |
| Nav1.5 (late INa) | IC50: 12 µM |
| Calcium Channels | |
| Cav1.2 (ICaL) | Weak block |
| Adrenergic Receptors | |
| Alpha-1 | Ki: 1.3 - 2.2 µM |
| Alpha-2 | Ki: 0.1 - 1.9 µM |
| Muscarinic Receptors | |
| M2 | Ki: 7.5 µM |
| Target | Quinidine (Class Ia) | Disopyramide (B23233) (Class Ia) | Procainamide (B1213733) (Class Ia) | Lidocaine (Class Ib) | Flecainide (B1672765) (Class Ic) | Propafenone (B51707) (Class Ic) |
| hERG (IKr) | IC50: 0.8 - 4.5 µM | Weak effect | Weak effect | No significant effect | IC50: 1.5 µM | IC50: 0.80 µM |
| Nav1.5 (peak INa) | IC50: 11 - 28.9 µM | IC50: ~5 µM | IC50: ~50 µM | IC50: 61 µM | IC50: 5.5 µM | IC50: ~1-3 µM |
| Muscarinic Receptors | Anticholinergic effects | Strong anticholinergic | Weak anticholinergic | No significant effect | No significant effect | Weak β-blocker |
| Alpha-Adrenergic Receptors | Antagonist | No significant effect | No significant effect | No significant effect | No significant effect | Weak β-blocker |
Experimental Protocols
Radioligand Binding Assay for Adrenergic and Muscarinic Receptors
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as quinidine, for a specific receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the receptor of interest (e.g., rat heart or brain) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a specific radioligand for the receptor of interest (e.g., [3H]prazosin for alpha-1 adrenergic receptors, [3H]N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled test compound (quinidine).
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade
This protocol describes the whole-cell patch-clamp technique used to measure the effect of a compound on ion channel currents (e.g., hERG potassium channels).
1. Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG channels).
-
Culture the cells under appropriate conditions.
-
On the day of the experiment, detach the cells and place them in a recording chamber on the stage of an inverted microscope.
2. Electrophysiological Recording:
-
Fabricate glass micropipettes and fill them with an internal solution that mimics the intracellular ionic composition.
-
Under microscopic guidance, bring a micropipette into contact with the cell membrane and form a high-resistance seal (gigaohm seal).
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Use a patch-clamp amplifier to apply a specific voltage protocol to the cell to elicit the desired ion channel currents.
-
Record the resulting currents using specialized software.
3. Drug Application and Data Analysis:
-
Record baseline currents in the absence of the test compound.
-
Perfuse the recording chamber with a solution containing a known concentration of the test compound (quinidine).
-
Record the currents in the presence of the compound.
-
Wash out the compound to check for reversibility of the effect.
-
Measure the peak current amplitude before and after drug application to determine the percentage of inhibition.
-
Repeat this process for a range of concentrations to generate a dose-response curve and calculate the IC50 value.
Visualization of Off-Target Signaling Pathways and Experimental Workflow
Comparison with Alternative Class I Antiarrhythmics
Quinidine's broad spectrum of off-target activity distinguishes it from other Class I antiarrhythmic agents.
-
Class Ia (Procainamide, Disopyramide): While sharing the primary sodium channel blocking mechanism, the off-target effects within this subclass vary. Disopyramide exhibits the most potent anticholinergic (muscarinic receptor blocking) effects, often leading to side effects like dry mouth and urinary retention.[1] Procainamide has weaker anticholinergic activity compared to quinidine and disopyramide.[1] Unlike quinidine, neither disopyramide nor procainamide has significant alpha-adrenergic blocking properties.
-
Class Ib (Lidocaine, Mexiletine): These agents have a more favorable off-target profile compared to Class Ia drugs. Lidocaine shows minimal interaction with adrenergic and muscarinic receptors.[2] Its primary off-target effects are neurological at high concentrations.
-
Class Ic (Flecainide, Propafenone): Flecainide and propafenone are potent sodium channel blockers. Propafenone also possesses weak beta-adrenergic blocking activity.[3] Both flecainide and propafenone can inhibit the hERG potassium channel, though to a lesser extent than quinidine.[4][5]
Conclusion
This compound's pharmacological profile extends far beyond its primary role as a sodium channel blocker. Its off-target interactions with a variety of potassium channels, as well as adrenergic and muscarinic receptors, are critical determinants of its clinical efficacy and its potential for adverse events, including proarrhythmia and anticholinergic side effects. For researchers and drug development professionals, a thorough understanding and assessment of these off-target effects are essential for the rational design of new, safer, and more effective antiarrhythmic therapies. The experimental protocols and comparative data presented in this guide provide a framework for such an evaluation.
References
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Quinidine-Induced Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and reproducibility of various experimental models used to study quinidine-induced arrhythmias. The information presented is intended to assist researchers in selecting the most appropriate model for their specific research questions and to promote best practices for ensuring data reproducibility.
Introduction to Quinidine-Induced Arrhythmia Models
Quinidine (B1679956), a class Ia antiarrhythmic agent, is a well-established compound used to induce arrhythmias in preclinical models. Its proarrhythmic potential, primarily through the blockade of the hERG potassium channel leading to QT interval prolongation and Torsades de Pointes (TdP), makes it a critical tool for validating and comparing arrhythmia risk assessment models. The choice of model—ranging from in silico computational simulations to in vivo animal studies—significantly impacts the reproducibility and translatability of the findings. This guide explores the strengths and limitations of these models with a focus on their reproducibility.
The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, a new paradigm in cardiac safety testing, emphasizes a multi-faceted approach.[1][2][3] This initiative moves beyond solely relying on hERG block and QT prolongation as markers for proarrhythmic risk and instead integrates data from in vitro ion channel assays, in silico modeling of cardiac action potentials, and experiments with human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[1][3] This integrated approach aims to provide a more accurate and comprehensive assessment of a drug's torsadogenic potential.[1]
Comparison of Preclinical Models for Quinidine-Induced Arrhythmia
The selection of a preclinical model is a critical decision in cardiac safety pharmacology. The following table summarizes the key characteristics, advantages, disadvantages, and reproducibility considerations for in silico, in vitro, and in vivo models.
| Model Type | Description | Advantages | Disadvantages | Reproducibility Considerations |
| In Silico Models | Computational models of cardiac electrophysiology that simulate the effects of drugs on ion channels and action potentials. | High-throughput, cost-effective, allows for the investigation of specific ionic mechanisms.[1] | Highly dependent on the quality of input data (e.g., IC50 values); may not capture all biological complexities. | High, provided the model and input parameters are well-defined and standardized. |
| In Vitro Models | Experiments conducted on isolated cardiac tissues or cells, such as Purkinje fibers, papillary muscles, or hiPSC-CMs. | Allows for direct measurement of electrophysiological parameters in a controlled environment. | Lack of systemic influences (e.g., autonomic nervous system, hormones); potential for inter-species differences. | Moderate to high, depending on the specific preparation, standardization of protocols, and tissue viability. |
| Ex Vivo Models | Experiments performed on whole, isolated hearts (e.g., Langendorff-perfused hearts). | Preserves the three-dimensional structure and integrated function of the heart. | Denervated, lacks systemic influences; limited long-term viability. | Moderate, can be influenced by factors such as perfusion rate, temperature, and heart viability. |
| In Vivo Models | Studies conducted in living animals (e.g., rabbits, dogs, guinea pigs). | Represents the most integrated physiological system, including systemic and autonomic influences. | Complex, expensive, ethically sensitive; inter-species differences in ion channel expression and physiology. | Lower than in vitro models due to biological variability between animals. |
Quantitative Data on Quinidine's Proarrhythmic Effects
The following tables present quantitative data on the effects of quinidine in various preclinical models. These data are essential for comparing the sensitivity and response of different models to quinidine.
Table 1: In Vitro hERG Channel Blockade by Quinidine
| Cell Line | Temperature (°C) | IC50 (µM) | Standard Deviation (SD) | Reference |
| HEK293 | Room Temperature | 3.91 | 0.68 | [4] |
| CHO | 22 | 0.975 | - | [5] |
| CHO | 35 | 1.047 | - | [5] |
| Ltk- | Not Specified | 0.8 | 0.1 | [6] |
| Xenopus oocytes | Not Specified | 3.00 | 0.03 | [6] |
Note: IC50 values can vary depending on the experimental conditions and cell line used.
Table 2: Electrophysiological Effects of Quinidine in Isolated Cardiac Tissues
| Preparation | Species | Quinidine Conc. (µM) | Effect on Action Potential Duration (APD) | Incidence of Early Afterdepolarizations (EADs) | Reference |
| Purkinje fibers | Canine | 1 | Prolongation | 50% (7/14 fibers) in low K+ | [7] |
| Purkinje fibers | Canine | 10 | Prolongation | 78% (14/18 fibers) in low K+ | [7] |
| Atrial Tissue | Human | Not specified | 33 ± 7% increase in APD95 at 1000ms cycle length | - | [8] |
| Ventricular Trabeculae | Human | 10 | Moderate increase in APD90 | 0% | [9] |
Table 3: Proarrhythmic Effects of Quinidine in Ex Vivo and In Vivo Models
| Model | Species | Endpoint | Observations | Reference |
| Langendorff-perfused heart | Rabbit | Ventricular Tachycardia/Fibrillation | Induction of triggered activity and reentry arrhythmias | [10] |
| In vivo model | Guinea Pig | Ventricular Tachycardia | Assessment of inducibility and cycle length changes | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of quinidine-induced arrhythmia models. Below are key methodologies for commonly used models.
In Vitro Patch-Clamp Electrophysiology for hERG Channel Blockade
Objective: To determine the concentration-dependent inhibitory effect of quinidine on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Voltage Protocol: Apply a voltage protocol that elicits a robust hERG tail current, typically involving a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.
-
Drug Application: Apply cumulative concentrations of quinidine to the cells, allowing for steady-state block at each concentration.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and normalize to the control current. Fit the concentration-response data to the Hill equation to determine the IC50 value.[4][12]
Langendorff-Perfused Rabbit Heart Model
Objective: To assess the proarrhythmic potential of quinidine in an isolated whole heart model.
Methodology:
-
Heart Isolation: Anesthetize a rabbit and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution.
-
Electrogram Recording: Place electrodes on the epicardial surface to record a pseudo-ECG. Monophasic action potentials can also be recorded.
-
Pacing: Pace the heart at a constant cycle length.
-
Quinidine Perfusion: After a stabilization period, perfuse the heart with increasing concentrations of quinidine.
-
Arrhythmia Induction: Programmed electrical stimulation can be used to assess the vulnerability to arrhythmias.
-
Data Analysis: Analyze changes in QT interval, action potential duration, and the incidence of spontaneous or induced arrhythmias.[10][13]
In Vivo Guinea Pig Model
Objective: To evaluate the proarrhythmic effects of quinidine in a living animal.
Methodology:
-
Animal Preparation: Anesthetize a guinea pig and insert catheters for drug administration and blood pressure monitoring.
-
ECG Recording: Record a continuous ECG.
-
Quinidine Administration: Administer quinidine intravenously or intraperitoneally.
-
Electrophysiological Study: Programmed electrical stimulation can be performed via epicardial or endocardial electrodes to assess arrhythmia inducibility.
-
Data Analysis: Measure changes in ECG parameters (QTc interval, QRS duration) and the incidence and characteristics of arrhythmias.[11]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the underlying signaling pathways involved in quinidine-induced arrhythmia.
Caption: CiPA-aligned workflow for assessing proarrhythmic risk.
Caption: Signaling pathway of quinidine-induced arrhythmia.
Conclusion
The reproducibility of quinidine-induced arrhythmia models is a multifactorial issue that depends on the model system, experimental protocol, and the specific endpoints being measured. While in silico and in vitro models offer higher throughput and control, they may lack the physiological complexity of ex vivo and in vivo systems. The CiPA initiative provides a framework for a more robust and reproducible assessment of proarrhythmic risk by integrating data from multiple, complementary models. For researchers, careful consideration of the strengths and limitations of each model, coupled with the implementation of standardized and detailed protocols, is paramount for generating reliable and translatable data in the field of cardiac safety pharmacology.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
- 3. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 4. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action potential prolongation and induction of abnormal automaticity by low quinidine concentrations in canine Purkinje fibers. Relationship to potassium and cycle length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of quinidine-induced arrhythmias by temperature in perfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dstc.jp [dstc.jp]
- 13. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Different Salt Forms of Quinidine for Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the different salt forms of quinidine (B1679956), a class IA antiarrhythmic agent, for use in experimental assays. The selection of an appropriate salt form is a critical decision in drug development, influencing key parameters such as solubility, stability, and bioavailability. While in vivo studies have highlighted differences in the pharmacokinetic profiles of various quinidine salts, direct comparative data from in vitro experimental assays are less common in published literature. This guide summarizes the available quantitative data, provides detailed experimental protocols for relevant assays, and visualizes key pathways and workflows to aid researchers in making informed decisions.
Physicochemical and Pharmacokinetic Properties of Quinidine Salts
The most commonly encountered salt forms of quinidine are sulfate (B86663), gluconate, and polygalacturonate. These salts exhibit distinct physicochemical properties that can influence their performance in both in vivo and in vitro settings.
| Property | Quinidine Sulfate | Quinidine Gluconate | Quinidine Polygalacturonate |
| % Quinidine Base | ~83%[1][2] | ~62%[2][3] | Not specified |
| Solubility in Water | Slightly soluble[1] | Soluble | Not specified |
| Bioavailability (Oral) | ~70% (highly variable)[1] | ~70-80%[4] | Slower absorption, prolonged effect |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (immediate-release)[1] | ~3-5 hours[4] | ~5-6 hours[4] |
Note: The in vivo pharmacokinetic data, particularly Tmax, suggests differences in dissolution and absorption rates among the salt forms. Quinidine sulfate is generally absorbed more rapidly than quinidine gluconate.[5] However, at steady-state, sustained-release quinidine gluconate may provide greater bioavailability.
In Vitro Electrophysiological Activity of Quinidine
Quinidine exerts its antiarrhythmic effect primarily by blocking various cardiac ion channels. While in vitro studies typically report on the effects of "quinidine" without specifying the salt form, it is generally understood that in a buffered solution, the quinidine cation is the active moiety. The counter-ion is not expected to significantly interfere with the interaction between quinidine and the ion channel protein in a well-controlled in vitro system. The following table summarizes the inhibitory concentrations (IC50) of quinidine on key cardiac ion channels from various studies.
| Ion Channel | IC50 (µM) | Experimental System |
| Nav1.5 (Peak Current) | 28.9 ± 2.2 | HEK293 cells |
| hERG (IKr) | 4.5 | Not specified |
| Kv1.5 (IKur) | 10 | HL-1 atrial myocytes |
| Cav1.2 (ICaL) | Not specified | Not specified |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is a standard method for characterizing the effects of quinidine on specific ion channels expressed in a cellular system (e.g., HEK293 cells, CHO cells, or isolated cardiomyocytes).
Objective: To determine the inhibitory effect of different salt forms of quinidine on a specific cardiac ion channel (e.g., hERG).
Materials:
-
Cells expressing the ion channel of interest.
-
External (bath) solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH).
-
Internal (pipette) solution (e.g., in mM: 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH).
-
Stock solutions of quinidine sulfate, quinidine gluconate, and quinidine polygalacturonate (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential where the channels of interest are closed (e.g., -80 mV for hERG).
-
Elicit Currents: Apply a specific voltage protocol to elicit ionic currents through the channel of interest.
-
Baseline Recording: Record stable baseline currents for several minutes.
-
Drug Application: Perfuse the bath with the external solution containing the desired concentration of the quinidine salt. It is crucial to ensure that the final concentration of the quinidine base is the same for each salt form being tested.
-
Recording in Presence of Drug: Record the currents until a steady-state block is achieved.
-
Washout: Perfuse the bath with the drug-free external solution to observe the reversal of the block.
-
Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of current inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 value.
Solubility Determination (Shake-Flask Method)
Objective: To determine and compare the aqueous solubility of different quinidine salts.
Materials:
-
Quinidine sulfate, quinidine gluconate, and quinidine polygalacturonate powders.
-
Distilled water or a relevant buffer solution (e.g., PBS pH 7.4).
-
Shaker incubator.
-
Centrifuge.
-
HPLC system with UV detector.
Procedure:
-
Add an excess amount of each quinidine salt to separate vials containing a known volume of the solvent.
-
Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved quinidine.
-
Calculate the solubility of each salt in mg/mL or M.
Visualizations
Caption: Quinidine's mechanism of action on cardiac ion channels.
Caption: Experimental workflow for whole-cell patch-clamp.
Discussion and Conclusion
The choice of a quinidine salt for in vivo studies can significantly impact the pharmacokinetic profile of the drug. Quinidine sulfate's rapid absorption may be desirable for acute effect studies, while the slower absorption of the gluconate and polygalacturonate salts might be more suitable for sustained-release models.
For in vitro assays, such as electrophysiological studies, the influence of the salt form is generally considered to be minimal once the compound is dissolved in a buffered solution, as the quinidine cation is the active pharmacological entity. However, the physicochemical properties of the salt, such as solubility and stability in stock solutions, should be taken into account during experimental design. Researchers should ensure that equivalent molar concentrations of the quinidine base are used when comparing different salt forms to enable a direct comparison of their effects.
While this guide provides a summary of the available data, there is a clear need for more direct comparative studies on the in vitro activities of different quinidine salts. Such studies would provide a more complete picture of their relative performance in experimental assays and further inform the selection process for both preclinical and clinical research.
References
- 1. s3.pgkb.org [s3.pgkb.org]
- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. quinidine gluconate [glowm.com]
- 4. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of quinidine gluconate and quinidine sulfate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro Ion Channel Inhibition with In Vivo Antiarrhythmic Efficacy of Quinidine Hydrochloride
For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo efficacy is a cornerstone of pharmacology. This guide provides a comparative analysis of quinidine (B1679956) hydrochloride, a class Ia antiarrhythmic agent, examining its performance in preclinical in vitro assays and its therapeutic effects in in vivo models and clinical settings. By presenting experimental data, detailed protocols, and visual workflows, this document aims to elucidate the in vitro to in vivo correlation (IVIVC) of quinidine's efficacy.
Quinidine exerts its antiarrhythmic effects primarily by blocking multiple cardiac ion channels. Its action is complex, affecting sodium, potassium, and to a lesser extent, calcium channels, which collectively alters the cardiac action potential.[1][2] This multi-channel blockade is central to both its therapeutic efficacy and its potential for proarrhythmic side effects. The correlation between the concentrations required to inhibit these channels in vitro and the plasma concentrations that produce antiarrhythmic effects in vivo is critical for predicting clinical outcomes and guiding dosage regimens.
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from in vitro and in vivo studies, providing a basis for correlating the concentrations of quinidine hydrochloride required for ion channel blockade with the plasma levels associated with therapeutic effects.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Quinidine on Cardiac Ion Channels
| Ion Channel | Channel Subtype | Experimental System | IC50 (μM) | Reference(s) |
| Sodium (Na+) Channel | Nav1.5 | HEK293 cells | 28.9 | [3][4] |
| Potassium (K+) Channel | hERG (IKr) | Xenopus oocytes / Ltk- cells | 0.8 - 3.0 | [5][6] |
| Kv1.5 | HL-1 atrial myocytes | 3.5 - 10 | [2] | |
| Ito-type (RHK1) | Xenopus oocytes | 875 - 1690 (Voltage-dependent) | [1] |
Table 2: In Vivo Effective Doses and Plasma Concentrations of Quinidine for Arrhythmia Management
| Arrhythmia Type | Species | Efficacy Endpoint | Effective Dose | Effective Plasma Concentration (μg/mL) | Effective Plasma Concentration (μM) | Reference(s) |
| Ventricular Tachycardia | Human | Suppression of inducible VT | 9.6 mg/kg (IV) | ~4.1 - 5.8 | 12.6 - 18 | [7][8] |
| Ventricular Tachycardia | Human | Prevention of arrhythmia induction | 9.1 +/- 1.6 mg/kg (IV) | Not specified | Not specified | [9] |
| Atrial Fibrillation | Equine | Conversion to sinus rhythm | 30 mg/kg loading, 6.5 mg/kg q2h | 2.0 (median) | ~6.2 | [10][11][12] |
| Atrial Fibrillation/Flutter | Human | Continuous IV infusion | Variable | Not specified (effective in 61% of patients) | Not specified | [13] |
| General Arrhythmias | Human | Standard Oral Dosing | 200-600 mg q4-6h (sulfate) | 2-5 (therapeutic range) | 6.2 - 15.4 | [14] |
Note: Conversion from μg/mL to μM for quinidine (molar mass ≈ 324.4 g/mol ) is approximated.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess quinidine's efficacy.
In Vitro: Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the concentration of quinidine required to inhibit 50% (IC50) of the current through a specific cardiac ion channel.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are stably transfected to express the specific ion channel of interest (e.g., Nav1.5 for sodium channels, hERG for IKr potassium channels).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room or physiological temperature. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the ionic current of interest. For example, to record Nav1.5 currents, the cell is held at a negative potential (e.g., -120 mV) and then depolarized to a potential that activates the channels (e.g., -15 mV).[3]
-
Drug Application: this compound is dissolved in the external solution and perfused onto the cell at various concentrations.
-
Data Analysis: The peak current amplitude is measured before and after the application of each drug concentration. The percentage of current inhibition is calculated, and the data are fitted to a concentration-response curve (e.g., Hill equation) to determine the IC50 value.[5]
In Vivo: Electrophysiologic Studies in Patients with Ventricular Tachycardia
Objective: To assess the efficacy of intravenous quinidine in suppressing inducible ventricular tachycardia (VT).
Methodology:
-
Patient Selection: Patients with a history of sustained VT are enrolled.
-
Baseline Electrophysiologic Study (EPS): A baseline EPS is performed to induce VT using programmed electrical stimulation of the heart.
-
Quinidine Administration: Quinidine gluconate is administered intravenously, often as a loading dose followed by a continuous infusion or intermittent boluses (e.g., 9.1 +/- 1.6 mg/kg).[7][9]
-
Plasma Sampling: Blood samples are drawn to determine quinidine plasma concentrations.
-
Repeat EPS: After achieving a target plasma concentration, the programmed electrical stimulation protocol is repeated to determine if VT is still inducible.
-
Efficacy Assessment: Efficacy is defined as the inability to induce sustained VT after quinidine administration. Electrophysiological parameters such as the ventricular effective refractory period, QRS duration, and QTc interval are also measured.[9]
Visualizing Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the complex mechanisms and workflows involved in assessing quinidine's efficacy.
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Discussion and Conclusion
The data presented demonstrate a plausible correlation between the in vitro inhibitory effects of quinidine and its in vivo antiarrhythmic efficacy. The in vitro IC50 values for the blockade of key cardiac ion channels, particularly the Nav1.5 and hERG channels, fall within the micromolar range (0.8 to 28.9 μM).[3][4][5][6] These concentrations align with the therapeutic plasma concentrations observed in clinical and veterinary settings, which typically range from approximately 6 to 18 μM.[7][8][10][11][12][14]
For instance, the IC50 for Nav1.5 block is approximately 28.9 μM, which is at the higher end of the therapeutic range, suggesting that significant sodium channel blockade contributes to efficacy at these concentrations.[3][4] The potent block of the hERG potassium channel, with an IC50 as low as 0.8-3.0 μM, indicates that effects on repolarization are initiated at the lower end of the therapeutic window and are a key component of its mechanism.[5][6]
While a definitive, formal IVIVC study directly linking quinidine's in vitro IC50 to its in vivo efficacy in a single, comprehensive model was not identified, the congruence between the effective concentrations in different experimental settings provides strong evidence for such a relationship. This comparison guide underscores the importance of multi-ion channel blockade as the fundamental mechanism of quinidine's action and demonstrates that the concentrations required to achieve these effects in vitro are therapeutically relevant in vivo. For drug development professionals, these findings reinforce the utility of in vitro ion channel screening as a predictive tool for the antiarrhythmic potential of new chemical entities.
References
- 1. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous quinidine by intermittent bolus for electrophysiologic studies in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous quinidine: relations among concentration, tachyarrhythmia suppression and electrophysiologic actions with inducible sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of intravenous quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Rational quinidine dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics [frontiersin.org]
- 11. Rational quinidine dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational quinidine dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous intravenous quinidine infusion for the treatment of atrial fibrillation or flutter: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinidine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Quinidine Hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Quinidine (B1679956) hydrochloride, a compound recognized for its therapeutic applications, also presents significant hazards if not handled and disposed of correctly. It is harmful if swallowed and exhibits high toxicity to aquatic life, with long-lasting environmental consequences.[1] Adherence to stringent disposal protocols is therefore not just a matter of regulatory compliance, but a fundamental professional responsibility.
This guide provides essential, step-by-step procedures for the safe and compliant disposal of quinidine hydrochloride, ensuring the well-being of laboratory personnel and the preservation of environmental integrity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound underscores its potential for harm upon ingestion and its classification as highly toxic to aquatic organisms.[1] Preventing its release into the environment is a primary concern.
Key Handling Precautions: [1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust particles.
-
Spill Management: In the event of a spill, do not wash it down the drain.[1] Instead, collect the material using appropriate absorbent pads and place it in a sealed, clearly labeled container for hazardous waste disposal.[1][2]
Step-by-Step Disposal Procedures
The universally recommended and most compliant method for the disposal of this compound is through a licensed professional waste disposal service.[1] Attempts to neutralize or chemically treat this compound within a standard laboratory setting are strongly discouraged due to the risk of incomplete reactions and the potential generation of other hazardous byproducts.[1]
Procedure for Professional Disposal: [1]
-
Segregation and Containment:
-
Isolate all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, spatulas, weighing boats), and any contaminated PPE.
-
Place solid waste into a dedicated, sealable, and clearly labeled hazardous waste container that is compatible with the chemical.
-
For solutions containing quinidine, use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a detailed log of the amount of this compound waste generated, the date it was placed in the hazardous waste container, and the date of collection by the disposal service. This documentation is crucial for regulatory compliance.
-
Quantitative Data and Experimental Protocols
The disposal of pharmaceutical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[4][5] While a specific RCRA waste code for quinidine may not be explicitly listed, its aquatic toxicity mandates its management as a hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Quinidine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Quinidine (B1679956) hydrochloride, including personal protective equipment (PPE) requirements, operational protocols, and disposal plans. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when handling Quinidine hydrochloride. The following table summarizes the recommended PPE.[1][2]
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Hand Protection | Protective gloves | Chemically resistant and impermeable gloves are required.[1][2] Gloves must be inspected before use. |
| Skin and Body Protection | Lab coat, impervious clothing | Long-sleeved clothing should be worn to prevent skin exposure.[1][2] |
| Respiratory Protection | N95 dust mask or suitable respirator | Use in areas with adequate ventilation. For large-scale operations or in case of emergency, a NIOSH/MSHA approved respirator is necessary.[1][2] |
Operational Plan: Safe Handling and Storage Protocol
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not ingest or inhale.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in a chemical fume hood or in areas with appropriate exhaust ventilation.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, dry, and well-ventilated area.[1]
-
Protect from light and moisture.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures: Spills and Exposure
A swift and organized response is critical in the event of a spill or exposure.
Spill Management:
In case of a spill, collect the material using appropriate absorbent pads and place it in a sealed, labeled container for disposal.[4] Avoid washing spills down the drain.[4] For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1]
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[5] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.
Caption: Workflow for managing a chemical spill and personnel exposure.
Disposal Plan
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility.[4] Due to its toxicity, particularly to aquatic life, it requires careful handling and disposal in accordance with stringent regulations.[4]
Step-by-Step Disposal Procedures:
-
Segregation and Containment: Isolate all waste containing this compound, including the pure compound, contaminated labware, and contaminated PPE.[4]
-
Containerization:
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.[4]
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[4]
-
Professional Disposal: The recommended and most compliant method for the disposal of this compound is through a licensed professional waste disposal service.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
